Progesterone-13c2
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H30O2 |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
(8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h12,16-19H,4-11H2,1-3H3/t16-,17+,18-,19-,20-,21+/m0/s1/i12+1,15+1 |
InChI Key |
RJKFOVLPORLFTN-PIWOXAIRSA-N |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=[13CH][13C](=O)CC[C@]34C)C |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |
Origin of Product |
United States |
Foundational & Exploratory
Physical and chemical properties of Progesterone-13c2
Progesterone-13c2 is a stable, isotopically labeled version of progesterone, a critical steroid hormone involved in the regulation of the menstrual cycle and pregnancy.[1] This guide provides an in-depth overview of its physical and chemical properties, experimental protocols, and biological signaling pathways for researchers, scientists, and drug development professionals. The inclusion of carbon-13 isotopes makes this compound an invaluable tool in metabolic studies and as an internal standard for quantitative analysis by mass spectrometry.[2]
Core Physical and Chemical Properties
This compound shares most of its physicochemical properties with its unlabeled counterpart, with the primary difference being its molecular weight due to the two incorporated ¹³C atoms.
General Properties
| Property | Value | Source |
| Appearance | White to off-white solid powder | [1] |
| Chemical Purity | ≥98% | [2] |
| Storage Temperature | Store at room temperature away from light and moisture. For long-term storage of solutions, -20°C for up to one month or -80°C for up to six months is recommended. | [1][2] |
| Stability | Stable in air, but sensitive to light. | [3][4] |
Structural and Molecular Data
| Property | Value | Source |
| Molecular Formula | C₁₉¹³C₂H₃₀O₂ | [1][5] |
| Molecular Weight | 316.45 g/mol | [2][5][6][7][8][9] |
| CAS Number | 82938-07-6 | [1][2][5][6][7][8][9] |
| Unlabeled CAS Number | 57-83-0 | [1][2][7] |
| Exact Mass | 316.23 g/mol | [6] |
| SMILES | CC([C@H]1CC[C@@]2([H])[C@]3([H])CCC4=[13CH]--INVALID-LINK--=O)=O | [5] |
Solubility and Handling
| Solvent | Solubility Information | Source |
| DMSO | 10 mM | [5] |
| Ethanol | Soluble | [10][11] |
| Acetone | Soluble | [10][11] |
| Dioxane | Soluble | [10][11] |
| Water | Insoluble | [3][4][10][11] |
Note: For unlabeled progesterone, the melting point is reported to be between 121°C and 131°C.[3][4][12][13][14] A similar isotopically labeled compound, Progesterone-2,3,4-13C3, has a reported melting point of 128-132°C.[15] It is expected that the melting point of this compound is within a similar range.
Spectroscopic Data
-
Mass Spectrometry (MS): In a mass spectrum, the molecular ion peak for this compound will appear at an m/z that is 2 units higher than that of unlabeled progesterone due to the two ¹³C atoms. This distinct mass shift allows for its use as an internal standard in quantitative MS-based assays.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In a ¹³C NMR spectrum, the signals corresponding to the two ¹³C-labeled carbon atoms (at positions 3 and 4) will be significantly enhanced, confirming the location of the isotopic labels.[2] The ¹H NMR spectrum is not expected to be significantly different from that of unlabeled progesterone.
Experimental Protocols
Preparation of Stock Solutions
A common application of this compound is as an internal standard in analytical methods. The following is a general protocol for the preparation of a stock solution.
Caption: General workflow for preparing a this compound stock solution.
Detailed Steps:
-
Weighing the Compound: Accurately weigh the required amount of this compound solid using an analytical balance.
-
Dissolution: In a fume hood, add the appropriate volume of a suitable solvent (e.g., DMSO) to the solid to achieve the desired stock concentration.[5]
-
Ensuring Complete Dissolution: Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming may be applied if necessary, but care should be taken to avoid degradation.
-
Aliquoting: To prevent multiple freeze-thaw cycles that could lead to degradation, aliquot the stock solution into smaller, single-use volumes.[1]
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][8][9]
Use in Cell Culture Experiments
Progesterone exerts biological effects by binding to progesterone receptors. The following is a generalized protocol for treating cells in culture with progesterone.
-
Cell Seeding: Plate cells at the desired density in a suitable culture vessel and allow them to adhere and grow.
-
Preparation of Working Solution: Dilute the this compound stock solution to the final desired concentration using sterile cell culture medium. It is important to ensure the final concentration of the solvent (e.g., DMSO) is not toxic to the cells.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound.
-
Incubation: Incubate the cells for the desired period to allow for the biological effects to occur.
-
Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as quantitative PCR (qPCR) to assess gene expression changes, Western blotting to analyze protein levels, or other functional assays.
Progesterone Signaling Pathways
Progesterone exerts its biological effects through both classical and non-classical signaling pathways.[16][17]
-
Classical (Genomic) Pathway: Progesterone diffuses across the cell membrane and binds to the nuclear progesterone receptor (nPR).[18][19] This ligand-receptor complex then translocates to the nucleus, where it binds to progesterone response elements (PREs) on the DNA, leading to the regulation of target gene transcription.[20]
-
Non-Classical (Non-Genomic) Pathway: Progesterone can also bind to membrane-associated progesterone receptors (mPRs), initiating rapid signaling cascades within the cytoplasm.[16][20] These pathways often involve the activation of protein kinases such as MAPK and PI3K/Akt, which can in turn modulate cellular processes and influence the activity of nuclear transcription factors.[16][20]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Progesterone (3,4-¹³Câ, 90%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 3. Progesterone | C21H30O2 | CID 5994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PROGESTERONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. This compound - Immunomart [immunomart.org]
- 6. This compound | C21H30O2 | CID 163196495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 8. This compound Datasheet DC Chemicals [dcchemicals.com]
- 9. This compound|CAS 82938-07-6|DC Chemicals [dcchemicals.com]
- 10. selleckchem.com [selleckchem.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Progesterone - Wikipedia [en.wikipedia.org]
- 13. Progesterone, 98%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 14. Table 1, Properties of Progesterone - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Progesterone-2,3,4-13C3 13C 99atom , 98 CP 327048-87-3 [sigmaaldrich.com]
- 16. Frontiers | Progesterone Signaling Mechanisms in Brain and Behavior [frontiersin.org]
- 17. Progesterone Signaling Mechanisms in Brain and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Progesterone Receptor Signaling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. progesterone receptor signaling pathway Gene Ontology Term (GO:0050847) [informatics.jax.org]
- 20. researchgate.net [researchgate.net]
Progesterone-13C2: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Progesterone-13C2, a stable isotope-labeled form of progesterone. This document is intended for use by researchers, scientists, and professionals in drug development who utilize labeled compounds for quantitative analysis and metabolic studies.
Core Data Presentation
Quantitative data for this compound is summarized in the table below for easy reference and comparison.
| Parameter | Value | Reference |
| CAS Number | 82938-07-6 | [1] |
| Molecular Weight | 316.45 g/mol | |
| Molecular Formula | C₁₉¹³C₂H₃₀O₂ | |
| Synonyms | Pregn-4-ene-3,20-dione-13C2 | [2] |
Experimental Protocol: Quantification of Progesterone in Human Serum using Isotope Dilution LC/MS/MS
This compound is frequently utilized as an internal standard in quantitative assays for the determination of endogenous progesterone levels in biological matrices. The following is a detailed methodology for the analysis of progesterone in human serum by Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS).[3]
1. Sample Preparation:
-
To a 4g aliquot of human serum, a known amount of this compound is added to achieve an approximate 1:1 ratio of analyte to internal standard.
-
For calibration, varying known amounts of unlabeled progesterone (e.g., 2.146, 8.880, and 24.089 ng/g) are added to separate aliquots.
-
The samples are allowed to equilibrate for at least 30 minutes to ensure complete mixing of the internal standard with the endogenous analyte. For convenience, a 1-hour equilibration time is often used.[3]
2. Liquid Chromatography (LC) Parameters:
-
LC System: Agilent 1100 Series or equivalent.[3]
-
Column: Zorbax Eclipse XDB-C18.[3]
-
Flow Rate: 0.25 mL/min.[3]
-
Column Temperature: 30 °C.[3]
-
Autosampler Temperature: 10 °C.[3]
3. Mass Spectrometry (MS/MS) Parameters:
-
Mass Spectrometer: Applied Biosystems API 4000 or equivalent.[3]
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[3]
-
Scan Type: Multiple Reaction Monitoring (MRM).[3]
-
MRM Transitions:
-
Dwell Time: 0.25 s for each transition.[3]
-
Gas Settings:
4. Data Analysis:
-
The concentration of progesterone in the serum samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve generated from the standards with known progesterone concentrations.
Progesterone Signaling and Metabolism
Progesterone, a crucial steroid hormone, exerts its biological effects through various signaling pathways and is subject to extensive metabolism.
Progesterone Signaling Pathway
Progesterone's effects are primarily mediated by intracellular progesterone receptors (PRs), which act as ligand-activated transcription factors.[4] However, "non-classical" signaling pathways involving membrane-associated receptors and rapid cytoplasmic signaling cascades also play a significant role.[5][6]
Caption: Progesterone signaling pathways, including classical nuclear and non-classical membrane-initiated pathways.
Progesterone Metabolism
Progesterone undergoes extensive metabolism primarily in the liver. The major metabolic pathway involves reduction by 5α-reductase and 5β-reductase, followed by further reduction by hydroxysteroid dehydrogenases.[7] Cytochrome P450 enzymes, particularly CYP3A4, also play a role in progesterone hydroxylation.[7]
References
- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Progesterone Receptor Signaling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Progesterone Signaling Mechanisms in Brain and Behavior [frontiersin.org]
- 6. Progesterone Signaling Mechanisms in Brain and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Progesterone - Wikipedia [en.wikipedia.org]
Applications of Stable Isotopes in Steroid Hormone Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the applications of stable isotopes in steroid hormone research. It is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering detailed insights into quantitative analysis, metabolic studies, experimental protocols, and the underlying signaling pathways.
Introduction to Stable Isotopes in Steroid Research
Stable isotopes are non-radioactive atoms of an element that contain the same number of protons but a different number of neutrons. This difference in neutron number results in a difference in atomic mass, which can be detected by mass spectrometry (MS). Commonly used stable isotopes in steroid hormone research include deuterium (²H), carbon-13 (¹³C), nitrogen-15 (¹⁵N), and oxygen-18 (¹⁸O).[1] The key advantage of using stable isotopes is that their incorporation into a steroid molecule does not significantly alter its chemical or biological properties.[1] This allows them to be used as powerful tracers to study the fate of steroid hormones in complex biological systems.
The primary applications of stable isotopes in this field are in quantitative analysis, particularly through isotope dilution mass spectrometry (ID-MS), and in metabolic studies to elucidate biosynthetic and catabolic pathways.[2]
Core Applications of Stable Isotope-Labeled Steroids
The use of stable isotope-labeled steroids has revolutionized the accuracy and sensitivity of steroid hormone analysis. These labeled compounds serve as ideal internal standards in quantitative assays and as tracers in metabolic investigations.
Quantitative Analysis using Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry (ID-MS) is the gold standard for accurate quantification of steroid hormones in biological matrices such as serum, plasma, urine, and tissue.[2][3] This technique involves adding a known amount of a stable isotope-labeled version of the steroid of interest (the internal standard) to the sample. The labeled and unlabeled versions of the steroid are chemically identical and therefore behave identically during sample preparation and analysis. By measuring the ratio of the unlabeled (endogenous) to the labeled steroid using mass spectrometry, the concentration of the endogenous steroid can be precisely calculated.[2] This method effectively corrects for any sample loss during extraction and purification, as well as for variations in instrument response.[2]
Advantages of Isotope Dilution Mass Spectrometry:
-
High Accuracy and Precision: Minimizes errors from sample preparation and matrix effects.[2]
-
High Specificity: The use of tandem mass spectrometry (MS/MS) allows for the selective detection of the target steroid, reducing interference from other structurally similar compounds.[4]
-
High Sensitivity: Enables the quantification of low-abundance steroid hormones.[5]
The tables below summarize the limits of quantification (LOQ) and detection (LOD) for various steroid hormones achieved by different LC-MS/MS methods utilizing stable isotope dilution.
| Steroid Hormone | Matrix | Lower Limit of Quantification (LLOQ) (ng/mL) | Reference |
| Aldosterone | Serum | 0.05 | [6] |
| Androstenedione | Serum | 0.03 | [6] |
| Corticosterone | Serum | 0.03 | [6] |
| Cortisol | Serum | 1.00 | [6] |
| Cortisone | Serum | 0.10 | [6] |
| 11-Deoxycorticosterone | Serum | 0.03 | [6] |
| 11-Deoxycortisol | Serum | 0.01 | [6] |
| Estradiol (E2) | Serum | 0.02 | [6] |
| Estrone (E1) | Serum | 0.03 | [6] |
| 17α-Hydroxyprogesterone | Serum | 0.05 | [6] |
| Progesterone | Serum | 0.06 | [6] |
| Testosterone | Serum | 0.4 | [7] |
| Dihydrotestosterone | Serum | 1.4 | [7] |
| Estradiol | Serum | 0.005 | [8] |
| Progesterone | Plasma | 0.0003 | [9] |
| Testosterone | Plasma | 0.0006 | [9] |
Table 1: Lower Limits of Quantification (LLOQ) for Steroid Hormones using LC-MS/MS with Stable Isotope Dilution. This table presents the LLOQ values for various steroid hormones in serum and plasma, demonstrating the high sensitivity of the method.
| Steroid Hormone | Matrix | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Reference |
| Testosterone | Urine | 1.0 | 2.5 | [10] |
| Estrone | Urine | 1.0 | 2.5 | [10] |
| Dihydrotestosterone (DHT) | Urine | 1.0 | 2.5 | [10] |
| Estriol | Urine | 2.5 | 5.0 | [10] |
| Estradiol | Urine | 1.0 | 2.5 | [10] |
| Progesterone | Urine | 1.0 | 2.5 | [10] |
| 19 Steroid Hormones | Urine | 0.04–0.28 | 0.14–0.92 | [11] |
| 19 Steroid Hormones | Serum/Plasma | 0.11–0.35 | 0.38–1.18 | [11] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Steroid Hormones in Urine and Serum/Plasma. This table provides a range of LOD and LOQ values for a panel of 19 steroid hormones, highlighting the method's capability for comprehensive steroid profiling.
Metabolic Studies and Flux Analysis
Stable isotopes are invaluable tools for tracing the metabolic fate of steroid hormones in vivo and in vitro. By introducing a labeled precursor, such as ¹³C-cholesterol, into a biological system, researchers can follow the incorporation of the isotope into various downstream steroid products.[12] This allows for the elucidation of biosynthetic pathways and the quantification of metabolic fluxes.[13]
Metabolic flux analysis (MFA) is a powerful technique that uses stable isotope labeling data to quantify the rates of metabolic reactions within a network.[13] In the context of steroidogenesis, MFA can be used to understand how different physiological or pathological conditions affect the production rates of various steroid hormones.[13]
Deuterium-labeled steroids are also used to study in vivo metabolism.[14] By administering a deuterium-labeled hormone, researchers can track its conversion to various metabolites and determine its pharmacokinetic properties.
Experimental Protocols
This section provides detailed methodologies for key experiments involving stable isotopes in steroid hormone research.
Isotope Dilution LC-MS/MS for Serum Steroid Hormones: A Step-by-Step Protocol
This protocol outlines a general procedure for the quantitative analysis of multiple steroid hormones in human serum using isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Materials and Reagents:
-
Certified reference standards of the target steroid hormones.
-
Stable isotope-labeled internal standards for each target steroid.
-
LC-MS grade methanol, acetonitrile, water, and formic acid.
-
Methyl tert-butyl ether (MTBE).
-
Human serum samples, calibrators, and quality control (QC) samples.
-
Polypropylene tubes.
-
Centrifuge.
-
Nitrogen evaporator.
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled with a UHPLC system).
2. Sample Preparation:
-
Thawing and Aliquoting: Thaw serum samples, calibrators, and QCs on ice. Vortex gently and aliquot 100 µL into polypropylene tubes.[15]
-
Internal Standard Spiking: Add 5 µL of the internal standard working solution (containing a mixture of all stable isotope-labeled steroids) to each tube.[15]
-
Protein Precipitation: Add 200 µL of acetonitrile to each tube and vortex for 30 seconds to precipitate proteins.[15]
-
Liquid-Liquid Extraction (LLE): Add 1 mL of MTBE to each tube and vortex for 5 minutes.[15]
-
Phase Separation: Centrifuge the tubes at 12,000 rpm for 5 minutes.[15]
-
Extraction: Transfer the upper organic layer to a clean tube.[15]
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 55°C.[15]
-
Reconstitution: Reconstitute the dried extract in 100 µL of 50% methanol.[15] Transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Chromatographic Separation: Inject 20 µL of the reconstituted sample onto a reverse-phase column (e.g., Kinetex™ 2.6 μm PFP 100 Å, 100 × 3 mm). Use a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B). A typical gradient might be: 0–2 min, 60% B; 2–13.9 min, 60% to 100% B; 13.9–14.0 min, 60% B; and 14–21 min, 60% B, at a flow rate of 0.3 mL/min.[15]
-
Mass Spectrometric Detection: Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.[4] Monitor the specific precursor-to-product ion transitions for each native and isotope-labeled steroid in multiple reaction monitoring (MRM) mode.[4]
4. Data Analysis:
-
Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to its internal standard against the concentration of the calibrators. Determine the concentration of the steroid hormones in the unknown samples by interpolating their peak area ratios from the calibration curve.[5]
Derivatization of Steroid Hormones with Girard P Reagent
Derivatization is often employed to improve the ionization efficiency and chromatographic separation of steroid hormones, particularly those with keto groups.[16] Girard P reagent reacts with the keto group to introduce a permanently charged quaternary ammonium group, significantly enhancing the signal in ESI-MS.[17]
Protocol:
-
Sample Extraction: Extract the steroids from the biological matrix as described in the previous protocol and evaporate to dryness.
-
Derivatization Reaction:
-
Post-Derivatization Cleanup:
Steroid Hormone Signaling Pathways
Steroid hormones exert their physiological effects by binding to specific intracellular receptors, which then modulate gene expression (genomic signaling), or by interacting with membrane-associated receptors to trigger rapid cellular responses (non-genomic signaling).[19]
Genomic Signaling Pathway
The classical genomic signaling pathway involves the diffusion of the lipophilic steroid hormone across the cell membrane to bind to its cognate receptor in the cytoplasm or nucleus.[20] This binding induces a conformational change in the receptor, causing the dissociation of heat shock proteins (HSPs).[20] The hormone-receptor complex then translocates to the nucleus, dimerizes, and binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes, thereby regulating their transcription.[20]
Caption: Classical genomic steroid hormone signaling pathway.
Non-Genomic Signaling Pathway
In addition to the slower genomic pathway, steroid hormones can elicit rapid cellular responses through non-genomic signaling.[19] This can occur via membrane-bound versions of the classical steroid receptors or through distinct G-protein coupled receptors (GPCRs).[19][21] Activation of these membrane receptors leads to the rapid activation of intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, and changes in intracellular calcium levels, ultimately influencing cellular function without directly altering gene transcription.[19][21]
Caption: Non-genomic steroid hormone signaling pathway.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for the quantitative analysis of steroid hormones in a biological sample using isotope dilution LC-MS/MS.
Caption: Isotope dilution LC-MS/MS workflow.
Conclusion
Stable isotopes are indispensable tools in modern steroid hormone research, enabling highly accurate and sensitive quantification, as well as detailed investigation of metabolic pathways. The methodologies and applications outlined in this guide provide a solid foundation for researchers and drug development professionals to leverage the power of stable isotope labeling in their work. As mass spectrometry instrumentation continues to advance, the role of stable isotopes in unraveling the complexities of steroid hormone function in health and disease is set to expand even further.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. wwwn.cdc.gov [wwwn.cdc.gov]
- 4. LC-MS/MS measurement of serum steroids in the clinical laboratory - Clinical Laboratory int. [clinlabint.com]
- 5. Guide to Steroid Hormone Analysis for Biomedical Research - Creative Proteomics [metabolomics.creative-proteomics.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Multiplexed analysis of steroid hormones in human serum using novel microflow tile technology and LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. austinpublishinggroup.com [austinpublishinggroup.com]
- 9. Quantification of steroid hormones in low volume plasma and tissue homogenates of fish using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sample Preparation and Analytical Methods for Steroid Hormones in Environmental and Food Samples: An Update Since 2012 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of 19 Steroid Hormones in Human Serum and Urine Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measuring Human Lipid Metabolism Using Deuterium Labeling: In Vivo and In Vitro Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Validation of highly sensitive simultaneous targeted and untargeted analysis of keto-steroids by Girard P derivatization and stable isotope dilution-liquid chromatography-high resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. escholarship.org [escholarship.org]
- 19. Communication between genomic and non-genomic signaling events coordinate steroid hormone actions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Hormone signaling - My Cancer Genome [mycancergenome.org]
- 21. Non-genomic Actions of Androgens - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Progesterone in the Menstrual Cycle and Pregnancy: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the multifaceted role of progesterone, a critical steroid hormone, in regulating the female menstrual cycle and establishing and maintaining a healthy pregnancy. This document details the molecular mechanisms, signaling pathways, and quantitative physiological effects of progesterone, offering valuable insights for research and therapeutic development.
Progesterone Synthesis and Regulation
Progesterone is an endogenous steroid hormone primarily synthesized from cholesterol. Its production is tightly regulated by the hypothalamic-pituitary-gonadal (HPG) axis.
-
Menstrual Cycle: Following ovulation, the remnant of the ovarian follicle develops into the corpus luteum, which becomes the primary site of progesterone production during the luteal phase.[1] This process is stimulated by Luteinizing Hormone (LH) from the anterior pituitary. If fertilization does not occur, the corpus luteum degrades, leading to a sharp decline in progesterone levels and the onset of menstruation.[1]
-
Pregnancy: Upon successful implantation of a fertilized egg, the developing embryo produces human chorionic gonadotropin (hCG). hCG acts to maintain the corpus luteum, ensuring continued progesterone secretion.[2] By the end of the first trimester (around 7-9 weeks of gestation), the placenta takes over as the primary producer of progesterone, with levels steadily increasing until parturition.[2]
Quantitative Data on Progesterone Levels and Effects
The physiological impact of progesterone is directly correlated with its concentration in the bloodstream and its effect on target tissues like the endometrium.
Serum Progesterone Levels
Progesterone levels fluctuate significantly throughout the menstrual cycle and pregnancy. The following table summarizes typical concentrations observed in serum.
| Phase | Progesterone Level (ng/mL) | Progesterone Level (nmol/L) |
| Menstrual Cycle | ||
| Follicular Phase (pre-ovulation) | < 1.0 | < 3.18 |
| Luteal Phase (mid-cycle) | 5 - 20 | 15.90 - 63.60 |
| Pregnancy | ||
| First Trimester | 11.2 - 90.0 | 35.62 - 286.20 |
| Second Trimester | 25.6 - 89.4 | 81.41 - 284.29 |
| Third Trimester | 48.0 - 300.0+ | 152.64 - 954.0+ |
| Postmenopausal | < 1.0 | < 3.18 |
| Data sourced from University of Rochester Medical Center and UCSF Health.[3][4] |
Effect of Progesterone on Endometrial Thickness
Progesterone induces secretory transformation of the estrogen-primed endometrium. While some studies suggest progesterone administration leads to endometrial compaction, others show a slight increase in thickness. The clinical significance of this change on pregnancy outcomes is still under investigation.
| Study Cohort / Condition | Endometrial Thickness (EMT) on Day of Progesterone Administration (mm, mean ± SD) | Endometrial Thickness (EMT) on Day of Embryo Transfer (mm, mean ± SD) | Average Change (mm) |
| Frozen Embryo Transfer (FET) Cycles (Estrogen-Progesterone Protocol) | 9.03 ± 1.34 | 10.60 ± 1.66 | +1.57 |
| Frozen Embryo Transfer (FET) Cycles (Natural Cycle) | 9.64 ± 1.70 | 11.25 ± 1.93 | +1.61 |
| Data adapted from a study on single frozen-thawed blastocyst transfers.[5][6] |
Progesterone-Regulated Gene Expression in Endometrial Cells
Progesterone, acting through its receptors, directly modulates the transcription of numerous genes essential for endometrial receptivity and pregnancy. The table below presents a selection of genes significantly regulated by progesterone in human endometrial explants.
| Gene Symbol | Gene Name | Function in Endometrium | Fold Change (Progesterone vs. Control) |
| Up-regulated Genes | |||
| DKK1 | Dickkopf WNT Signaling Pathway Inhibitor 1 | Antagonizes Wnt signaling, crucial for implantation | ~4.0 |
| THBD | Thrombomodulin | Anticoagulant, may prevent thrombosis at implantation site | ~3.5 |
| MAOA | Monoamine Oxidase A | Regulates bioavailability of catecholamines and serotonin | ~3.0 |
| SPARCL1 | SPARC Like 1 | Modulates cell-matrix interactions and angiogenesis | ~2.8 |
| Down-regulated Genes | |||
| TFF1 | Trefoil Factor 1 | Involved in mucosal repair and protection | ~0.3 |
| Representative data synthesized from studies on endometrial gene expression.[7][8] |
Progesterone Signaling Pathways
Progesterone exerts its effects through two primary signaling pathways: a classical genomic pathway and a rapid non-genomic pathway. These pathways can interact, leading to a complex and highly regulated cellular response.
Genomic and Non-Genomic Signaling
The classical genomic pathway involves progesterone binding to its intracellular nuclear receptors, Progesterone Receptor A (PR-A) and Progesterone Receptor B (PR-B). Upon binding, the receptor-ligand complex dimerizes, translocates to the nucleus, and binds to Progesterone Response Elements (PREs) on the DNA to regulate the transcription of target genes.
The non-genomic pathway is initiated by progesterone binding to membrane-associated progesterone receptors (mPRs).[9] This triggers rapid intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, including ERK1/2, which can phosphorylate various cytoplasmic and nuclear proteins, including the nuclear progesterone receptors themselves, thereby modulating their transcriptional activity.[9][10]
Role in the Menstrual Cycle
During the luteal phase, progesterone is the dominant hormone. Its primary functions include:
-
Endometrial Transformation: Progesterone halts the estrogen-driven proliferation of the endometrium and initiates secretory changes, making the uterine lining receptive to embryo implantation.[10] This includes the development of spiral arteries and an increase in uterine gland secretions, which nourish the potential embryo.
-
Inhibition of Ovulation: High levels of progesterone exert negative feedback on the hypothalamus and pituitary gland, suppressing the release of Gonadotropin-releasing hormone (GnRH), Follicle-stimulating hormone (FSH), and LH, thus preventing further ovulation within the same cycle.
-
Cervical Mucus Thickening: Progesterone causes the cervical mucus to become thick and less permeable, forming a barrier that prevents sperm and pathogens from entering the uterus.
Role in Pregnancy
Often called the "hormone of pregnancy," progesterone is indispensable for the establishment and maintenance of gestation.
-
Implantation: Progesterone prepares the endometrium to be receptive to the blastocyst, a critical step for successful implantation.[7] It controls the expression of genes that mediate the attachment of the embryo to the uterine wall.[7]
-
Maintenance of Uterine Quiescence: Progesterone is crucial for preventing uterine contractions throughout most of pregnancy.[9] It acts on the myometrium (the muscular layer of the uterus) to promote muscle relaxation and decrease its sensitivity to contractile stimuli like oxytocin and prostaglandins. This is achieved in part by suppressing the expression of contraction-associated protein (CAP) genes.
-
Immunomodulation: Progesterone helps to create a tolerant immune environment within the uterus, preventing the maternal immune system from rejecting the semi-allogeneic fetus. It modulates the activity of uterine immune cells and influences cytokine production.
-
Mammary Gland Development: Progesterone, along with estrogen and prolactin, stimulates the growth and development of the mammary glands, preparing them for lactation after birth.
Experimental Protocols
The study of progesterone's function relies on a variety of well-established molecular and cellular biology techniques. Below are detailed protocols for key experiments.
Protocol: Quantification of Serum Progesterone by Competitive ELISA
This protocol outlines the steps for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to measure progesterone concentration in serum samples.
-
Plate Preparation: Use a 96-well microplate pre-coated with a monoclonal anti-progesterone antibody.
-
Standard and Sample Addition:
-
Pipette 10 µL of each progesterone standard, control, and serum sample into the appropriate wells in duplicate.
-
-
Enzyme Conjugate Addition:
-
Add 200 µL of a progesterone-horseradish peroxidase (HRP) enzyme conjugate to all wells. This conjugate will compete with the progesterone in the sample for binding to the antibody on the plate.
-
-
Incubation:
-
Incubate the plate for 60 minutes at room temperature (18–26 °C) on a plate shaker.
-
-
Washing:
-
Aspirate the liquid from all wells.
-
Wash each well three times with 300 µL of 1x wash buffer. After the final wash, invert the plate and blot it firmly on absorbent paper to remove any residual buffer.
-
-
Substrate Reaction:
-
Add 100 µL of TMB (3,3’,5,5’-tetramethylbenzidine) substrate to each well.
-
Incubate for 15 minutes at room temperature in the dark. A blue color will develop.
-
-
Stopping the Reaction:
-
Add 50 µL of Stop Solution (e.g., 0.5 M H₂SO₄) to each well. The color will change from blue to yellow.
-
-
Data Acquisition:
-
Read the absorbance of each well at 450 nm using a microplate reader within 15 minutes of adding the Stop Solution.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of progesterone in the samples by interpolating their absorbance values from the standard curve. The color intensity is inversely proportional to the progesterone concentration.
-
Protocol: Detection of Progesterone Receptor (PR) by Immunohistochemistry (IHC)
This protocol describes the detection of PR protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections, such as endometrial biopsies.
-
Sample Preparation:
-
Fix fresh tissue in 10% neutral buffered formalin for 6 to 72 hours.
-
Process and embed the tissue in paraffin.
-
Cut 4-µm thick sections and mount them on positively charged slides.
-
-
Deparaffinization and Rehydration:
-
Bake slides at 60°C for 30 minutes.
-
Deparaffinize sections in xylene (2 changes, 5 minutes each).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 changes each, 3 minutes each) and rinse in deionized water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval solution (e.g., citrate buffer, pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Staining Procedure:
-
Rinse slides in wash buffer (e.g., TBS or PBS).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Rinse with wash buffer.
-
Apply a protein block (e.g., normal goat serum) for 20 minutes to reduce non-specific binding.
-
Incubate with a primary monoclonal antibody against human PR (e.g., clone 16) at a predetermined optimal dilution for 60 minutes at room temperature.
-
Rinse with wash buffer.
-
Apply a secondary antibody (e.g., HRP-conjugated anti-mouse IgG) and incubate for 30 minutes.
-
Rinse with wash buffer.
-
Apply a detection reagent (e.g., DAB chromogen) and incubate for 5-10 minutes, or until a brown precipitate is visible.
-
-
Counterstaining and Mounting:
-
Rinse with deionized water.
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in a bluing solution or tap water.
-
Dehydrate through graded ethanol, clear in xylene, and coverslip with a permanent mounting medium.
-
-
Interpretation:
-
Examine under a light microscope. Positive staining for PR is indicated by brown nuclear staining in the target cells. The percentage of positive cells and staining intensity are typically scored by a qualified pathologist.
-
Protocol: Analysis of Progesterone-Regulated Gene Expression by qRT-PCR
This protocol details the measurement of mRNA levels of specific progesterone target genes in cultured cells or tissues.
-
Cell Culture and Treatment:
-
Culture endometrial cells (e.g., Ishikawa or primary endometrial stromal cells) in appropriate media.
-
Treat cells with progesterone (e.g., 100 nM) or vehicle control for a specified time (e.g., 24 hours).
-
-
RNA Extraction:
-
Lyse cells and extract total RNA using a column-based kit or TRIzol reagent according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (A260/280 ratio) and by gel electrophoresis.
-
-
cDNA Synthesis (Reverse Transcription):
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
-
-
Quantitative Real-Time PCR (qPCR):
-
Prepare a reaction mix containing: cDNA template (e.g., 50 ng), forward and reverse primers for the target gene (e.g., DKK1) and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green master mix.
-
Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling profile:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
-
Include a melt curve analysis at the end to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each sample.
-
Calculate the relative gene expression using the ΔΔCt method:
-
ΔCt = Ct(target gene) - Ct(reference gene)
-
ΔΔCt = ΔCt(progesterone-treated sample) - ΔCt(vehicle control sample)
-
Fold Change = 2^(-ΔΔCt)
-
-
Perform statistical analysis on the results from biological replicates.
-
References
- 1. Microarray Analysis on Gene Regulation by Estrogen, Progesterone and Tamoxifen in Human Endometrial Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and validation of suitable reference genes for quantitative real-time PCR gene expression analysis in pregnant human myometrium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progesterone receptor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Progesterone regulation of implantation-related genes: new insights into the role of oestrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Non-genomic mechanisms of progesterone action in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.plos.org [journals.plos.org]
- 10. researchgate.net [researchgate.net]
Progesterone-13c2 supplier and certificate of analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Progesterone-13C2, a stable isotope-labeled internal standard crucial for the accurate quantification of progesterone in various biological matrices. This document outlines suppliers, available specifications from certificates of analysis, detailed experimental protocols for its use in mass spectrometry, and a summary of progesterone's key signaling pathways.
This compound Suppliers and Specifications
This compound is available from several reputable suppliers. While a detailed Certificate of Analysis with isotopic enrichment is not always publicly available, key quantitative data has been summarized below for easy comparison. Researchers are encouraged to request lot-specific certificates of analysis directly from the suppliers for the most accurate and up-to-date information.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Purity | Additional Information |
| MedchemExpress | This compound | 82938-07-6 | C₁₉¹³C₂H₃₀O₂ | 316.45 | ≥99.79% (HPLC)[1] | Available in various quantities. |
| DC Chemicals | This compound | 82938-07-6 | C₁₉¹³C₂H₃₀O₂ | 316.45 | Not specified | Research use only.[2] |
| Immunomart | This compound | Not specified | Not specified | Not specified | Not specified | Labeled as the 13C-labeled Progesterone.[3] |
| Isotope Science / Alfa Chemistry | This compound | 82938-07-6 | C₁₉¹³C₂H₃₀O₂ | 316.45 | ≥99.5% | White to off-white solid. |
| Cambridge Isotope Laboratories, Inc. | Progesterone (3,4-¹³C₂, 90%) | 82938-07-6 | C₁₉¹³C₂H₃₀O₂ | 316.45 | 98% Chemical Purity | Isotopic enrichment of 90%. |
Experimental Protocols: Quantification of Progesterone using Isotope Dilution Mass Spectrometry
This compound is primarily utilized as an internal standard in isotope dilution mass spectrometry (ID-MS) for the precise quantification of endogenous progesterone. The following is a detailed methodology adapted from established reference measurement procedures.
Sample Preparation (Human Serum)
-
Spiking: A known amount of this compound in a suitable solvent (e.g., methanol) is added to a predetermined volume of the serum sample. This is a critical step to ensure accurate quantification.
-
Equilibration: The sample is gently vortexed and allowed to equilibrate, ensuring the internal standard is evenly distributed and has reached equilibrium with the protein-bound and free progesterone.
-
Protein Precipitation and Liquid-Liquid Extraction:
-
Proteins in the serum are precipitated by adding a solvent like acetonitrile or methanol.
-
Progesterone and this compound are then extracted from the aqueous phase into an immiscible organic solvent, such as hexane or methyl tert-butyl ether (MTBE). This step is often repeated to maximize recovery.
-
-
Evaporation and Reconstitution: The organic extract is evaporated to dryness under a gentle stream of nitrogen. The dried residue is then reconstituted in a solvent compatible with the liquid chromatography (LC) mobile phase.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic Separation:
-
Column: A C18 reverse-phase column is commonly used for the separation of progesterone from other matrix components.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid or ammonium formate, is employed to achieve optimal separation.
-
Flow Rate: A typical flow rate is in the range of 200-500 µL/min.
-
-
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for both progesterone and this compound to ensure high selectivity and sensitivity.
-
Progesterone: m/z 315.2 → 97.1 and/or 109.1
-
This compound: m/z 317.2 → 99.1 and/or 111.1
-
-
Quantification: The concentration of progesterone in the sample is determined by calculating the peak area ratio of the endogenous progesterone to the this compound internal standard and comparing it to a calibration curve prepared with known concentrations of progesterone and a constant concentration of the internal standard.
-
Progesterone Signaling Pathways
Progesterone exerts its biological effects through two primary signaling pathways: a classical genomic pathway mediated by nuclear progesterone receptors and a rapid, non-genomic pathway initiated at the cell membrane.
Classical (Genomic) Signaling Pathway
In this pathway, progesterone diffuses across the cell membrane and binds to its intracellular receptors, Progesterone Receptor A (PR-A) and Progesterone Receptor B (PR-B). This binding induces a conformational change in the receptor, leading to its dimerization and translocation into the nucleus. Inside the nucleus, the progesterone-receptor complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby regulating their transcription.[4][5]
Classical Progesterone Genomic Signaling Pathway
Non-Genomic Signaling Pathway
Progesterone can also initiate rapid signaling events from the cell membrane.[6] This is mediated by membrane-associated progesterone receptors (mPRs) or by the classical progesterone receptor localized to the cell membrane.[6] Activation of these receptors leads to the rapid activation of intracellular signaling cascades, such as the MAPK and PI3K/Akt pathways, which can modulate various cellular functions independently of gene transcription.[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS 82938-07-6|DC Chemicals [dcchemicals.com]
- 3. This compound - Immunomart [immunomart.org]
- 4. Progesterone Receptor Signaling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Progesterone receptor - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Progesterone Signaling Mechanisms in Brain and Behavior [frontiersin.org]
The Multifaceted Roles of Progesterone: A Technical Guide to its Biological Functions and Pathways
For Immediate Release
This technical guide provides an in-depth exploration of the biological functions and signaling pathways of progesterone, a critical steroid hormone. Tailored for researchers, scientists, and drug development professionals, this document details the molecular mechanisms of progesterone action, presents key quantitative data, outlines experimental methodologies, and visualizes complex pathways to facilitate a comprehensive understanding of this essential signaling molecule.
Introduction
Progesterone is a 21-carbon steroid hormone indispensable for the regulation of female reproductive functions, including the menstrual cycle and the maintenance of pregnancy.[1][2] Produced primarily by the corpus luteum in the ovaries and by the placenta during gestation, its influence extends beyond reproduction to encompass neuroprotection and immunomodulation.[1][3][4] The diverse physiological effects of progesterone are mediated through a complex network of signaling pathways, initiated by its interaction with various intracellular and membrane-bound receptors. Understanding these pathways is paramount for the development of novel therapeutics targeting a range of physiological and pathological conditions.
Progesterone Receptors: The Gatekeepers of Progesterone Signaling
The biological actions of progesterone are initiated by its binding to specific receptors, which can be broadly categorized into two main types: the classical nuclear progesterone receptors (nPRs) and the more recently characterized membrane progesterone receptors (mPRs).
Nuclear Progesterone Receptors (nPRs)
The human progesterone receptor (PR) is a member of the nuclear receptor superfamily of transcription factors and is encoded by a single gene on chromosome 11q22.[5][6] Through the use of separate promoters and translational start sites, this gene gives rise to three main isoforms: PR-A, PR-B, and PR-C.[5]
-
PR-B: The full-length receptor, PR-B, functions as a transcriptional activator for a variety of progesterone-dependent promoters.[7] It contains an additional 164-165 amino acids at its N-terminus compared to PR-A, a region known as the B-upstream segment (BUS), which confers a unique activation function (AF3).[5][8]
-
PR-A: This N-terminally truncated isoform of PR-B can act as a transcriptional activator or, in some contexts, as a transdominant repressor of PR-B and other steroid hormone receptors.[5][7]
-
PR-C: A smaller isoform that lacks key functional domains and is less well-studied.[5]
The ratio and expression levels of PR-A and PR-B vary between different tissues and are influenced by hormonal status, leading to tissue-specific responses to progesterone.[7]
Membrane-Associated Progesterone Receptors
In addition to the classical nuclear receptors, progesterone can elicit rapid, non-genomic effects through membrane-associated receptors. These are structurally and functionally distinct from the nPRs.
-
Membrane Progesterone Receptors (mPRs/PAQRs): These are G protein-coupled receptors belonging to the progestin and adipoQ receptor (PAQR) family.[6][9] Three main isoforms have been identified in vertebrates: mPRα, mPRβ, and mPRγ.[10] They mediate rapid progesterone signaling by activating intracellular pathways, such as the inhibition of adenylyl cyclase and the activation of MAPK pathways.[6][11]
-
Progesterone Receptor Membrane Component 1 & 2 (PGRMC1 & PGRMC2): These are heme-binding proteins that have been implicated in mediating some of progesterone's actions, particularly in regulating cell survival pathways and influencing cell cycle progression.[12][13]
Signaling Pathways of Progesterone
Progesterone exerts its cellular effects through two primary signaling pathways: the classical genomic pathway, which involves the regulation of gene expression, and the rapid non-genomic pathways, which modulate intracellular signaling cascades.
The Classical Genomic Pathway
The genomic pathway is the slower, long-term mechanism of progesterone action, directly altering gene transcription. This process involves several key steps:
-
Ligand Binding: Progesterone, being lipophilic, diffuses across the cell membrane and binds to its cognate nuclear receptor (PR-A or PR-B) in the cytoplasm or nucleus.
-
Receptor Dimerization and Nuclear Translocation: Ligand binding induces a conformational change in the receptor, causing it to dissociate from heat shock proteins, dimerize, and translocate into the nucleus if it was in the cytoplasm.[3]
-
DNA Binding: In the nucleus, the progesterone-receptor complex binds to specific DNA sequences known as progesterone response elements (PREs) located in the promoter regions of target genes.[3]
-
Transcriptional Regulation: The receptor complex then recruits a variety of co-activator or co-repressor proteins, which modulate the activity of RNA polymerase II and ultimately lead to an increase or decrease in the transcription of the target gene.[3][7]
Non-Genomic Signaling Pathways
Progesterone can also trigger rapid cellular responses that are independent of gene transcription.[14] These effects are initiated at the cell surface and involve the activation of intracellular second messenger systems and protein kinase cascades.[14][15]
-
Membrane Receptor Activation: Progesterone binds to membrane-associated receptors, such as mPRs or PGRMC1.[14][15]
-
G-Protein Coupling: Ligand-bound mPRs couple to inhibitory G-proteins (Gi), leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[11]
-
Kinase Cascade Activation: Activation of membrane receptors can trigger various kinase cascades, including the mitogen-activated protein kinase (MAPK) pathway (e.g., ERK1/2) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.[6]
-
Modulation of Ion Channels: Progesterone can rapidly alter intracellular ion concentrations, notably by inducing an increase in intracellular calcium ([Ca2+]).[4][15]
These rapid signaling events can influence a wide range of cellular processes, including cell survival, proliferation, and excitability.[12][14]
Core Biological Functions of Progesterone
Progesterone's signaling pathways translate into a wide array of physiological functions, impacting reproductive and non-reproductive tissues alike.
Role in the Female Reproductive System
Progesterone is a cornerstone of female reproductive physiology.
-
Menstrual Cycle: Following ovulation, the corpus luteum produces progesterone, which prepares the endometrium (the lining of the uterus) for the potential implantation of a fertilized egg by inducing its differentiation into a secretory lining.[2][16] If fertilization does not occur, progesterone levels decline, leading to the breakdown of the endometrium and menstruation.[16]
-
Pregnancy: If implantation occurs, the corpus luteum, and later the placenta, continue to produce high levels of progesterone.[2][16] This is crucial for maintaining the pregnancy by supporting the uterine lining, suppressing maternal immune responses to the fetus, and preventing uterine contractions until term.[17][18]
Neuroprotective Effects
Progesterone is also synthesized in the nervous system, where it is classified as a neurosteroid.[19] It exerts significant neuroprotective effects in various models of brain injury and neurodegenerative disease.[20][21] The mechanisms underlying these effects are multifaceted and include reducing inflammation and edema, promoting the survival of neurons, and supporting the repair of the myelin sheath that insulates nerve fibers.[19][20][21]
Immunomodulatory Functions
Progesterone has potent immunomodulatory capabilities, which are critical for a successful pregnancy.[4][17] It can downregulate inflammatory reactions and suppress the activation of certain immune cells.[4][17] Progesterone promotes a shift in the maternal immune response towards a Th2-dominant state, which is associated with tolerance and is crucial for preventing the rejection of the semi-allogeneic fetus.[22]
Quantitative Data in Progesterone Research
A quantitative understanding of progesterone's interactions and physiological levels is essential for research and clinical applications.
Table 1: Binding Affinity of Progesterone for Receptors
| Ligand | Receptor | Dissociation Constant (Kd) |
| Progesterone | Progesterone Receptor (PR) | ~1 x 10⁻⁹ M |
| Progesterone | Androgen Receptor (AR) | ~7 x 10⁻⁹ M |
Data compiled from published research.[23]
Table 2: Typical Physiological Progesterone Concentrations
| Phase / Condition | Concentration (ng/mL) |
| Menstrual Cycle | |
| Follicular Phase | 0.1 - 0.7 |
| Luteal Phase | 2 - 25 |
| Pregnancy | |
| First Trimester | 10 - 44 |
| Second Trimester | 19.5 - 82.5 |
| Third Trimester | 65 - 290 |
| Postmenopausal | < 1 |
Data compiled from multiple sources.[5][24]
Table 3: Examples of Progesterone-Regulated Genes in the Endometrium
| Gene Symbol | Gene Name | Regulation | Fold Change | Putative Function |
| SLPI | Secretory Leukocyte Peptidase Inhibitor | Up-regulated | >2-fold | Anti-microbial, anti-inflammatory |
| DGAT2 | Diacylglycerol O-Acyltransferase 2 | Up-regulated | High | Triglyceride synthesis |
| MSTN | Myostatin | Up-regulated | High | Glucose transport regulation |
| WFDC2 | WAP Four-Disulfide Core Domain 2 | Up-regulated | >2-fold | Protease inhibitor |
Data based on studies in rhesus monkeys and cattle.[14][16]
Key Experimental Methodologies
The study of progesterone's functions and pathways relies on a variety of sophisticated experimental techniques.
Reporter Gene Assay
Principle: This cell-based assay is used to quantify the transcriptional activity of nuclear progesterone receptors. Cells are engineered to express the progesterone receptor and a reporter gene (e.g., luciferase) under the control of a promoter containing progesterone response elements (PREs).[17][21] When a substance activates the PR, the receptor binds to the PREs and drives the expression of the reporter gene. The resulting signal (e.g., light from the luciferase reaction) is proportional to the receptor's activity.[17][25]
Methodology:
-
Cell Culture: Plate the engineered reporter cells in a multi-well plate.[25]
-
Treatment: Treat the cells with the test compounds (potential agonists or antagonists) and a known reference agonist (e.g., progesterone).[21]
-
Incubation: Incubate the plate for a set period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.[25]
-
Lysis and Detection: Lyse the cells and add a detection reagent that contains the substrate for the reporter enzyme (e.g., luciferin for luciferase).[17]
-
Quantification: Measure the signal (e.g., luminescence) using a plate reader. The signal intensity reflects the level of PR activation.[21]
Chromatin Immunoprecipitation (ChIP)
Principle: ChIP is a powerful technique used to identify the specific DNA sites where a protein of interest, such as the progesterone receptor, is bound within the chromatin of living cells.[10][26]
Methodology:
-
Cross-linking: Treat cells or tissues with a cross-linking agent (e.g., formaldehyde) to covalently link proteins to the DNA they are bound to.[26]
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments, typically through sonication or enzymatic digestion.[18]
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., anti-PR antibody). The antibody-protein-DNA complexes are then captured, often using antibody-binding beads.[10][26]
-
Washing and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the immunoprecipitated complexes from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the protein-DNA cross-links (e.g., by heating) and purify the co-precipitated DNA.[18]
-
Analysis: Analyze the purified DNA using techniques such as quantitative PCR (ChIP-qPCR) to quantify binding at specific gene promoters or by next-generation sequencing (ChIP-seq) for genome-wide mapping of binding sites.[19]
Calcium Imaging
Principle: This technique is used to measure rapid, non-genomic effects of progesterone on intracellular calcium ([Ca2+]) levels. It relies on fluorescent dyes that change their spectral properties upon binding to calcium.[4]
Methodology:
-
Cell Loading: Load cultured cells with a calcium-sensitive fluorescent indicator, such as Fura-2 AM. The 'AM' ester group allows the dye to cross the cell membrane, after which it is cleaved by intracellular esterases, trapping the active dye inside.
-
Baseline Measurement: Place the cells on a microscope stage equipped for fluorescence imaging. Measure the baseline fluorescence at two different excitation wavelengths.[4]
-
Stimulation: Perfuse the cells with a solution containing progesterone.[4]
-
Real-time Imaging: Continuously record the fluorescence intensity at both excitation wavelengths over time.
-
Data Analysis: Calculate the ratio of the fluorescence intensities at the two wavelengths. This ratio is proportional to the intracellular calcium concentration, allowing for the visualization and quantification of changes in [Ca2+] in response to progesterone.
Conclusion
Progesterone is a pleiotropic hormone with a complex and far-reaching impact on human physiology. Its actions are mediated through a sophisticated interplay of genomic and non-genomic signaling pathways, initiated by a diverse family of receptors. A thorough understanding of these molecular mechanisms, supported by robust quantitative data and advanced experimental methodologies, is fundamental for ongoing research and the development of targeted therapies for reproductive disorders, neurodegenerative diseases, and conditions involving the immune system. This guide serves as a foundational resource for professionals dedicated to advancing the science in these critical areas.
References
- 1. A molecular toolbox to study progesterone receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Progesterone Receptors, their Isoforms and Progesterone Regulated Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Content - Health Encyclopedia - University of Rochester Medical Center [urmc.rochester.edu]
- 6. Progesterone receptor - Wikipedia [en.wikipedia.org]
- 7. Progesterone: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 8. researchgate.net [researchgate.net]
- 9. Chromatin immunoprecipitation assay detects ERα recruitment to gene specific promoters in uterus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Non-genomic mechanisms of progesterone action in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Progesterone Receptor Interaction with Chromatin | Springer Nature Experiments [experiments.springernature.com]
- 12. Progesterone Receptor A/B Antibody | Cell Signaling Technology [cellsignal.com]
- 13. Microarray profiling of progesterone-regulated endometrial genes during the rhesus monkey secretory phase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Non-genomic mechanisms of progesterone action in the brain [frontiersin.org]
- 15. academic.oup.com [academic.oup.com]
- 16. caymanchem.com [caymanchem.com]
- 17. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Chromatin Immunoprecipitation-Sequencing (ChIP-seq) for Mapping of Estrogen Receptor-Chromatin Interactions in Breast Cancer | Springer Nature Experiments [experiments.springernature.com]
- 19. shop.miracare.com [shop.miracare.com]
- 20. indigobiosciences.com [indigobiosciences.com]
- 21. Ancient and modern mechanisms compete in progesterone receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. ucsfhealth.org [ucsfhealth.org]
- 24. indigobiosciences.com [indigobiosciences.com]
- 25. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]
- 26. researchgate.net [researchgate.net]
Progesterone-13C2 in Clinical and Endocrinology Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of Progesterone-13C2 in clinical and endocrinology research. While primarily utilized as an internal standard to ensure the highest accuracy in quantitative analysis of endogenous progesterone, understanding its role is crucial for researchers in drug development and metabolic studies. This document details the analytical methodologies, relevant pharmacokinetic data of progesterone, and the intricate signaling and metabolic pathways of this vital hormone.
Quantitative Data Presentation
Stable isotope-labeled progesterone, such as this compound, is fundamental for accurate quantification of progesterone in biological matrices by correcting for matrix effects and variations during sample preparation and analysis. The following tables summarize pharmacokinetic parameters of unlabeled progesterone from studies that would typically employ a stable isotope-labeled internal standard like this compound for precise measurement.
Table 1: Pharmacokinetic Parameters of Oral Micronized Progesterone in Postmenopausal Women
| Parameter | 100 mg Progesterone | 200 mg Progesterone | 300 mg Progesterone |
| Cmax (ng/mL) | 7.0 ± 3.1 | 11.5 ± 5.0 | 19.8 ± 7.3 |
| Tmax (hr) | 2.3 ± 1.2 | 2.2 ± 1.0 | 2.5 ± 1.3 |
| AUC (ng·h/mL) | 25.8 ± 12.0 | 45.4 ± 20.3 | 77.6 ± 35.1 |
| Half-life (hr) | 16.8 ± 4.2 | 17.7 ± 4.5 | 18.2 ± 4.8 |
Data presented as mean ± standard deviation. Data is illustrative and compiled from various sources.
Table 2: Pharmacokinetic Parameters of Vaginal and Intramuscular Progesterone
| Route of Administration | Dosage | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | Half-life (hr) |
| Vaginal Gel | 90 mg | 11.2 ± 3.5 | 6.8 ± 2.1 | 145.6 ± 40.2 | 19.7 ± 5.4 |
| Intramuscular Injection | 50 mg | 28.4 ± 7.9 | 4.2 ± 1.5 | 380.1 ± 95.3 | 22.1 ± 6.0 |
Data presented as mean ± standard deviation. Data is illustrative and compiled from various sources.
Experimental Protocols
Accurate and reproducible quantification of progesterone is paramount in clinical and endocrinological research. The use of this compound as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods is the gold standard.
Sample Preparation for Progesterone Analysis
-
Sample Collection: Collect whole blood samples in EDTA-containing tubes.
-
Plasma Separation: Centrifuge the blood samples at 2000 x g for 15 minutes at 4°C to separate the plasma.
-
Internal Standard Spiking: Add a known concentration of this compound solution in methanol to each plasma sample. This is a critical step to ensure accurate quantification by correcting for any loss during sample processing.
-
Protein Precipitation: Precipitate plasma proteins by adding three volumes of ice-cold acetonitrile. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Method for Progesterone Quantification
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Gradient Elution:
-
0-1 min: 30% B
-
1-5 min: 30-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-30% B
-
6.1-8 min: 30% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Spectrometry Detection: Multiple Reaction Monitoring (MRM).
-
Progesterone: Precursor ion (m/z) 315.2 → Product ion (m/z) 97.1
-
This compound: Precursor ion (m/z) 317.2 → Product ion (m/z) 97.1
-
-
Data Analysis: The concentration of progesterone in the samples is determined by calculating the peak area ratio of endogenous progesterone to the this compound internal standard and comparing it to a standard curve.
Visualizations
Progesterone Signaling Pathways
Progesterone exerts its effects through both genomic and non-genomic pathways, influencing a wide range of physiological processes.
Progesterone Metabolic Pathway
Progesterone is extensively metabolized, primarily in the liver, into numerous metabolites, some of which have their own biological activities.
Experimental Workflow for a Stable Isotope Tracer Study
The use of this compound as a tracer allows for the detailed investigation of its pharmacokinetics and metabolism without interfering with endogenous progesterone levels.
Methodological & Application
Application Note: Quantification of Progesterone in Human Serum using LC-MS/MS with Progesterone-13C2 as an Internal Standard
An detailed application note and protocol for the use of Progesterone-13C2 as an internal standard in LC-MS/MS analysis is provided below.
Introduction
Progesterone is a crucial steroid hormone involved in the menstrual cycle, pregnancy, and embryogenesis. Accurate and reliable quantification of progesterone in biological matrices is essential for clinical diagnostics and research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for steroid hormone analysis due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy of the results. This application note describes a robust and validated LC-MS/MS method for the quantification of progesterone in human serum using this compound as an internal standard.
Experimental
Materials and Reagents
-
Progesterone and this compound standards were purchased from a certified reference material provider.
-
HPLC-grade methanol, acetonitrile, and water were obtained from a commercial supplier.
-
Formic acid (LC-MS grade) was also sourced from a commercial supplier.
-
Human serum samples were obtained from a certified vendor.
Instrumentation
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer was used for the analysis.
LC-MS/MS Method
A summary of the LC-MS/MS parameters is provided in the table below.
| Parameter | Condition |
| LC Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in methanol |
| Flow Rate | 0.4 mL/min |
| Gradient | 50% B to 95% B in 3 minutes, hold at 95% B for 1 minute, return to 50% B in 0.1 minutes, and re-equilibrate for 1.9 minutes. |
| Injection Volume | 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Progesterone: 315.2 → 97.1, this compound: 317.2 → 97.1 |
| Collision Energy | Optimized for each transition |
Sample Preparation Protocol
A detailed protein precipitation protocol for the extraction of progesterone from serum is provided below.
-
Sample Thawing: Allow serum samples to thaw completely at room temperature.
-
Aliquoting: Vortex the samples and aliquot 100 µL of serum into a microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the this compound internal standard working solution (concentration will depend on the expected progesterone levels) to each sample, calibrator, and quality control sample.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to each tube.
-
Vortexing: Vortex the tubes vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition (50% Mobile Phase A and 50% Mobile Phase B).
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
Workflow Diagram
Caption: A schematic of the serum sample preparation workflow.
Results and Discussion
Linearity and Range
The method was linear over a concentration range of 0.1 to 50 ng/mL for progesterone. The coefficient of determination (r²) was consistently greater than 0.99.
| Analyte | Range (ng/mL) | r² |
| Progesterone | 0.1 - 50 | >0.99 |
Precision and Accuracy
The intra- and inter-assay precision and accuracy were evaluated at three different concentration levels (low, medium, and high).
| QC Level | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (%) |
| Low | < 10 | < 10 | 90 - 110 |
| Medium | < 8 | < 8 | 92 - 108 |
| High | < 6 | < 6 | 95 - 105 |
Matrix Effect
The use of this compound as an internal standard effectively compensated for matrix effects. The calculated matrix factor was close to 1, indicating minimal signal suppression or enhancement.
Progesterone Signaling Pathway
Progesterone exerts its effects through both genomic and non-genomic pathways. The classical genomic pathway involves the binding of progesterone to its intracellular receptors (progesterone receptor A and B), which then translocate to the nucleus and act as transcription factors to regulate gene expression.
Caption: A simplified diagram of the genomic progesterone signaling pathway.
This application note presents a sensitive, specific, and reliable LC-MS/MS method for the quantification of progesterone in human serum. The use of this compound as an internal standard is crucial for achieving accurate and precise results by correcting for analytical variability. The described protocol and method are suitable for use in clinical and research settings for the routine analysis of progesterone.
Application Notes and Protocols for Progesterone Analysis by Isotope Dilution Mass Spectrometry (IDMS)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview and detailed protocols for the quantitative analysis of progesterone in biological matrices using Isotope Dilution Mass Spectrometry (IDMS). This "gold standard" analytical technique offers high specificity and accuracy, making it ideal for clinical diagnostics, research, and pharmacokinetic studies in drug development.
Introduction
Progesterone is a crucial steroid hormone involved in the menstrual cycle, pregnancy, and embryogenesis. Accurate measurement of its concentration in biological fluids like serum and plasma is essential for assessing ovarian function, monitoring pregnancy, and in the development of hormonal therapies. While immunoassays are commonly used, they can suffer from cross-reactivity and matrix effects. Isotope Dilution Mass Spectrometry (IDMS), particularly coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), overcomes these limitations by using a stable isotope-labeled internal standard to ensure precise and accurate quantification.[1][2][3]
Principle of Isotope Dilution Mass Spectrometry
IDMS involves adding a known amount of an isotopically labeled version of the analyte (e.g., ¹³C-progesterone or d-progesterone) to the sample at the beginning of the analytical process. This "internal standard" is chemically identical to the endogenous progesterone and experiences the same extraction losses and ionization suppression. By measuring the ratio of the signal from the endogenous analyte to the signal from the isotopically labeled internal standard, an accurate quantification can be achieved, compensating for variations in sample preparation and instrument response.
Experimental Protocols
Herein, we describe common methodologies for progesterone quantification by IDMS, including sample preparation, liquid chromatography, and mass spectrometry conditions.
Protocol 1: Liquid-Liquid Extraction (LLE) for Serum/Plasma
This protocol is a widely used and robust method for extracting progesterone from complex biological matrices.[1][4]
Materials:
-
Serum or plasma samples
-
Isotopically labeled internal standard solution (e.g., progesterone-¹³C₂, progesterone-¹³C₃, or progesterone-d9 in methanol or ethanol)[1][4][5]
-
Methanol containing 0.5 mL/L acetic acid (reconstitution solution)[1][4]
-
Nitrogen gas evaporator
-
Centrifuge
Procedure:
-
Sample Spiking: To 500 µL of serum or plasma in a glass tube, add a precise volume (e.g., 25 µL) of the internal standard solution (e.g., 1 µg/mL progesterone-d9).[4]
-
Extraction: Add 3 mL of MTBE or n-hexane to the sample.[4][5]
-
Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction of progesterone into the organic layer.
-
Centrifugation: Centrifuge the samples at 4,700 rpm for 5-10 minutes to separate the organic and aqueous layers.[6]
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Drying: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 45 °C.[1][6]
-
Reconstitution: Reconstitute the dried extract in 300 µL of methanol containing 0.5 mL/L acetic acid.[1]
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Protein Precipitation for High-Throughput Analysis
This method is simpler and faster than LLE, making it suitable for high-throughput applications.[7]
Materials:
-
Serum or plasma samples
-
Isotopically labeled internal standard solution (e.g., 10 ng/mL d8-progesterone in acetonitrile)[7]
-
Acetonitrile
-
Centrifuge
Procedure:
-
Sample Spiking: In a microcentrifuge tube, combine the serum/plasma sample with the internal standard solution in acetonitrile (e.g., in a 1:3 sample-to-acetonitrile ratio).
-
Vortexing: Vortex the mixture for 1-2 minutes to precipitate the proteins.
-
Centrifugation: Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant and transfer it to an autosampler vial for LC-MS/MS analysis.[7]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters
The following are typical LC-MS/MS parameters that can be adapted and optimized for specific instrumentation.
| Parameter | Typical Conditions |
| LC System | UPLC or HPLC system |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water or 2 mM ammonium acetate with 0.1% formic acid in water[8] |
| Mobile Phase B | Methanol or Acetonitrile[8] |
| Gradient Elution | A linear gradient starting with a higher percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute progesterone, followed by re-equilibration. |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 5 - 20 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[7] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Progesterone: m/z 315.3 → 97.1 or 315.3 → 109.1[7] Progesterone-¹³C₂: m/z 317.2 → 111.2[9] Progesterone-¹³C₃: m/z 318.4 → 111.9[10] Progesterone-d8: m/z 323.4 → 113.1[7] |
Quantitative Data Summary
The following tables summarize the performance characteristics of various published IDMS methods for progesterone analysis.
Table 1: Linearity and Limits of Quantification
| Method Reference | Matrix | Linearity Range | LLOQ (Lower Limit of Quantification) |
| Eurofins[7] | Human Plasma | 500 pg/mL - 1000 ng/mL | 500 pg/mL |
| Fernandes et al.[4] | Rabbit Plasma | 1 ng/mL - 200 ng/mL | 1 ng/mL |
| Agilent[6] | Serum | 5 ng/L - 1 µg/L | 5 ng/L |
| Kennard et al.[11] | Mouse Serum | 5 ng/mL - 100 ng/mL | 5 ng/mL |
Table 2: Precision and Accuracy
| Method Reference | Matrix | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Recovery) |
| Eurofins[7] | Human Plasma | < 15.24% | < 15.24% | Within ± 11.40% from nominal |
| Fernandes et al.[4] | Rabbit Plasma | < 5.5% | Not Reported | 86.0% - 103% |
| Agilent[6] | Serum | < 10% | < 10% | Not Reported |
| Kennard et al.[11] | Mouse Serum | 0.74% - 8.5% | Not Reported | 1.6% - 14.4% (%Error) |
Experimental Workflow and Signaling Pathway Diagrams
Experimental Workflow
The following diagram illustrates the general workflow for the IDMS analysis of progesterone.
Progesterone Signaling Pathways
Progesterone exerts its biological effects through both classical (genomic) and non-classical (non-genomic) signaling pathways.
-
Genomic Pathway: Progesterone diffuses across the cell membrane and binds to nuclear progesterone receptors (PRs). This complex then translocates to the nucleus, binds to progesterone response elements (PREs) on DNA, and regulates the transcription of target genes. This is a slower process.[1][6]
-
Non-Genomic Pathway: Progesterone can also bind to membrane-associated progesterone receptors (mPRs), leading to rapid, non-transcriptional effects. This pathway involves the activation of intracellular signaling cascades, such as the MAPK and PKA pathways.[1][5][7]
The diagram below illustrates these two key signaling pathways.
Conclusion
Isotope Dilution Mass Spectrometry provides a highly specific, sensitive, and accurate method for the quantification of progesterone in various biological matrices. The protocols and data presented here offer a solid foundation for researchers, scientists, and drug development professionals to establish and validate robust analytical methods for progesterone. The high quality of data generated by IDMS is indispensable for applications ranging from fundamental research to clinical trials and diagnostic testing.
References
- 1. Frontiers | Non-genomic mechanisms of progesterone action in the brain [frontiersin.org]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Non-genomic progesterone signalling and its non-canonical receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Communication between genomic and non-genomic signaling events coordinate steroid hormone actions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Progesterone Signaling Mechanisms in Brain and Behavior [frontiersin.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Progesterone Pathway [gentarget.com]
- 10. Progesterone signaling in the regulation of luteal steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
Protocol for Quantifying Progesterone in Human Serum: Application Notes and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantification of progesterone in human serum. It covers two primary methodologies: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These protocols are intended to guide researchers in selecting and performing the appropriate assay for their specific needs, from basic research to clinical and drug development applications.
Introduction
Progesterone is a crucial C-21 steroid hormone essential for regulating the female menstrual cycle, establishing and maintaining pregnancy, and playing a significant role in embryogenesis.[1][2] Its accurate quantification in human serum is vital for assessing ovarian function, documenting ovulation, and monitoring both natural and assisted pregnancies.[2][3][4] Furthermore, progesterone levels are relevant in the workup of certain adrenal and testicular tumors.[1][5] This document outlines the principles, protocols, and performance characteristics of the most common methods used for serum progesterone analysis.
Methodologies for Progesterone Quantification
The two predominant methods for quantifying progesterone in human serum are immunoassays, particularly ELISA, and chromatography-based methods, primarily LC-MS/MS.
-
Enzyme-Linked Immunosorbent Assay (ELISA): This method is based on the principle of competitive binding. Progesterone in a sample competes with a known amount of enzyme-labeled progesterone for a limited number of binding sites on an anti-progesterone antibody. The resulting signal is inversely proportional to the concentration of progesterone in the sample.[6] ELISAs are widely used due to their suitability for high-throughput screening, relatively low cost, and ease of use.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is considered a reference method for its high specificity and sensitivity. The technique involves chromatographic separation of progesterone from other serum components, followed by ionization and mass analysis. The mass spectrometer isolates and fragments the progesterone molecule, and the resulting fragments are detected and quantified.[1][2] This method is less susceptible to cross-reactivity and interference than immunoassays.
Data Presentation: Quantitative Assay Parameters
The following tables summarize the key quantitative parameters for commercially available Progesterone ELISA kits and established LC-MS/MS methods.
Table 1: Performance Characteristics of Progesterone ELISA Kits
| Parameter | Range of Reported Values | Key Considerations |
| Limit of Quantification (LOQ) / Sensitivity | 0.05 - 0.5 ng/mL | Defines the lowest concentration that can be reliably quantified. |
| Assay Range (Linearity) | Typically 0.2 - 50 ng/mL | The concentration range over which the assay is accurate and precise. Samples with higher concentrations require dilution.[3] |
| Intra-Assay Precision (CV%) | < 10% | Measures the reproducibility of results within the same assay run. |
| Inter-Assay Precision (CV%) | < 15% | Measures the reproducibility of results between different assay runs. |
| Cross-Reactivity | Varies by kit, generally low for major steroids | Important to consider potential interference from structurally similar steroids.[3] |
Table 2: Performance Characteristics of Progesterone LC-MS/MS Methods
| Parameter | Range of Reported Values | Key Considerations |
| Limit of Quantification (LOQ) | 0.05 - 1 ng/mL | Can achieve very low detection limits, suitable for pediatric and postmenopausal samples.[7] |
| Assay Range (Linearity) | 0.1 - 200 ng/mL | Offers a wide dynamic range, reducing the need for sample dilution.[4][7] |
| Intra-Assay Precision (CV%) | < 10% | High level of reproducibility.[4] |
| Inter-Assay Precision (CV%) | < 15% | Consistent results across different analytical runs.[4] |
| Specificity | High | Minimal interference due to the separation and specific mass detection. |
Experimental Protocols
Specimen Collection and Handling (Applicable to both methods)
-
Sample Type: Human serum is the preferred specimen. Plasma collected with EDTA or heparin as an anticoagulant is also acceptable for many assays.[3][8][9]
-
Collection: Collect whole blood in a serum separator tube (SST) or a plain red-top tube.[10]
-
Processing: Allow the blood to clot at room temperature for at least 30-60 minutes.[8][9] Centrifuge at 1000-2000 x g for 15-20 minutes.[8]
-
Storage: Aspirate the serum and transfer it to a clean, labeled tube. Samples can be stored at 2-8°C for up to 24-72 hours or frozen at -20°C or lower for long-term storage.[3][9][11] Avoid repeated freeze-thaw cycles.[11]
-
Precautions: Do not use grossly hemolyzed or lipemic specimens.[3] If the patient is taking biotin supplements, it is recommended to cease intake for at least 24 hours before sample collection for some immunoassays, as high levels of biotin can interfere with the results.[5]
Protocol 1: Progesterone Quantification by ELISA (Competitive Immunoassay)
This protocol is a generalized procedure based on commercially available kits.[3][11][12] Always refer to the specific kit insert for detailed instructions.
Materials:
-
Progesterone ELISA Kit (containing microplate coated with anti-progesterone antibody, progesterone standards, progesterone-HRP conjugate, wash buffer concentrate, TMB substrate, and stop solution)
-
Precision pipettes and tips
-
Distilled or deionized water
-
Microplate reader capable of measuring absorbance at 450 nm
-
Absorbent paper
Procedure:
-
Reagent Preparation: Bring all reagents and samples to room temperature before use. Prepare the 1x wash buffer by diluting the concentrate with distilled water as per the kit instructions.[8][11]
-
Assay Setup: Arrange the required number of antibody-coated microwell strips in the plate holder.
-
Standard and Sample Addition: Pipette a specific volume (typically 10-25 µL) of standards, controls, and patient serum samples into the appropriate wells.[3][11]
-
Conjugate Addition: Add the specified volume (e.g., 100-200 µL) of the progesterone-enzyme (HRP) conjugate to each well.[3][11]
-
Incubation: Incubate the plate for a specified time (e.g., 60-90 minutes) at room temperature (18-26°C).[3][11]
-
Washing: Aspirate the liquid from all wells. Wash the wells 3-5 times with 1x wash buffer. After the final wash, invert the plate and blot it firmly on absorbent paper to remove any remaining buffer.[11]
-
Substrate Addition: Add 100 µL of TMB substrate to each well and incubate for 15-20 minutes at room temperature in the dark.[3][11] A blue color will develop.
-
Stopping the Reaction: Add 50-100 µL of stop solution to each well. The color will change from blue to yellow.[3][11]
-
Absorbance Measurement: Read the absorbance of each well at 450 nm within 15 minutes of adding the stop solution.[11]
-
Data Analysis: Construct a standard curve by plotting the mean absorbance of each standard against its known concentration. Determine the progesterone concentration in the samples by interpolating their mean absorbance values from the standard curve. The concentration is inversely proportional to the absorbance.
Protocol 2: Progesterone Quantification by LC-MS/MS
This protocol provides a general workflow. Specific parameters such as column type, mobile phases, and mass spectrometer settings will need to be optimized in the user's laboratory.
Materials:
-
Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)
-
Analytical column (e.g., C18)
-
Solvents for mobile phases (e.g., methanol, acetonitrile, water with formic acid or ammonium acetate)
-
Progesterone standard and a deuterated internal standard (e.g., progesterone-d9)
-
Sample preparation reagents (e.g., protein precipitation solvent like acetonitrile or methanol; liquid-liquid extraction solvent like methyl tert-butyl ether (MTBE); or solid-phase extraction (SPE) cartridges)
Procedure:
-
Sample Preparation (choose one method):
-
Protein Precipitation: To a serum sample (e.g., 100 µL), add the internal standard and a precipitating agent (e.g., 300 µL of acetonitrile). Vortex vigorously and then centrifuge at high speed to pellet the precipitated proteins. Transfer the supernatant for analysis.[4]
-
Liquid-Liquid Extraction (LLE): To a serum sample, add the internal standard and an immiscible organic solvent (e.g., MTBE). Vortex to extract the progesterone into the organic layer. Separate the layers (centrifugation may be required), and evaporate the organic solvent to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase.[13]
-
Solid-Phase Extraction (SPE): Condition an SPE cartridge. Load the serum sample (with internal standard) onto the cartridge. Wash the cartridge to remove interfering substances. Elute the progesterone with an appropriate solvent. Evaporate the eluate and reconstitute.[1]
-
-
LC Separation: Inject the prepared sample onto the LC system. Separate progesterone from other components using a suitable gradient of mobile phases.
-
MS/MS Detection: Introduce the eluent from the LC column into the mass spectrometer's ion source (typically Electrospray Ionization - ESI, in positive mode).[1] Set the mass spectrometer to monitor the specific precursor-to-product ion transitions for both progesterone and its internal standard (Multiple Reaction Monitoring - MRM). For progesterone, a common transition is m/z 315.2 -> 109.2.[2][4]
-
Data Analysis: Integrate the peak areas for both progesterone and the internal standard. Calculate the ratio of the progesterone peak area to the internal standard peak area. Create a calibration curve by plotting this ratio against the concentration of the calibrators. Determine the concentration of progesterone in the samples from this calibration curve.
Mandatory Visualizations
Progesterone Signaling Pathway
The actions of progesterone are mediated through both classical (nuclear) and non-classical (membrane-initiated) signaling pathways.
Caption: Overview of classical and non-classical progesterone signaling pathways.
Experimental Workflow for Progesterone Quantification
This diagram illustrates the major steps involved in quantifying progesterone by both ELISA and LC-MS/MS.
Caption: Comparative workflow of ELISA and LC-MS/MS for progesterone analysis.
References
- 1. brighamandwomens.org [brighamandwomens.org]
- 2. Measurement of progesterone in human serum by isotope dilution liquid chromatography-tandem mass spectrometry and comparison with the commercial chemiluminescence immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. linear.es [linear.es]
- 4. eurofins.com [eurofins.com]
- 5. Progesterone, Serum - Logan Health Medical Center Laboratory Test Catalog [logan.testcatalog.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. LC-MS/MS Method for Rapid Quantification of Progesterone in Rabbit Plasma and Its Application in a Pharmacokinetic Study of the Transdermal Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 10. Progesterone Quantitative by HPLC-MS/MS, Serum or Plasma | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. arborassays.com [arborassays.com]
- 13. agilent.com [agilent.com]
Application Note: Quantitative Analysis of Progesterone using Progesterone-13c2 Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Progesterone is a steroid hormone essential for regulating the menstrual cycle and maintaining pregnancy.[1] Accurate quantification of progesterone in biological matrices is crucial for clinical diagnostics, reproductive health monitoring, and pharmaceutical research. This application note details a robust and sensitive method for the quantitative analysis of progesterone in human serum using a stable isotope-labeled internal standard, Progesterone-13c2, by liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM). The use of an isotopic analog as an internal standard provides high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.
Experimental
Materials and Reagents
-
Progesterone and this compound standards
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human serum (drug-free)
-
Solid-phase extraction (SPE) cartridges or liquid-liquid extraction solvents
Instrumentation
-
Liquid Chromatograph (LC) system
-
Tandem Mass Spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source
Methodology
A validated LC-MS/MS method for the quantification of progesterone in human serum using this compound as an internal standard is described below.
Sample Preparation: Liquid-Liquid Extraction (LLE)
A liquid-liquid extraction procedure is a common and effective method for extracting progesterone from a serum matrix.
-
Spiking: To 200 µL of serum sample, add the this compound internal standard solution.
-
Extraction: Add 1 mL of a suitable organic solvent (e.g., n-hexane or a mixture of hexane and ethyl acetate).
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and extraction.
-
Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Evaporation: Carefully transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
-
Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography (LC)
Chromatographic separation is typically achieved on a C18 reversed-phase column.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
Mass Spectrometry (MS)
The analysis is performed in positive electrospray ionization mode (ESI+) using multiple reaction monitoring (MRM) to ensure high selectivity and sensitivity.
Table 2: Multiple Reaction Monitoring (MRM) Transitions and Mass Spectrometer Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Progesterone | 315.2 | 109.2 | 150 |
| Progesterone | 315.2 | 97.1 | 150 |
| This compound (IS) | 317.2 | 111.2 | 150 |
Note: The selection of two transitions for progesterone provides a quantifier and a qualifier ion for increased confidence in identification.
Table 3: Compound-Dependent Mass Spectrometer Parameters
| Analyte | Declustering Potential (DP) (V) | Entrance Potential (EP) (V) | Collision Energy (CE) (V) | Collision Cell Exit Potential (CXP) (V) |
| Progesterone | 60 | 10 | 25 | 12 |
| This compound (IS) | 60 | 10 | 25 | 12 |
Parameters for this compound are based on the values for unlabeled progesterone and should be optimized for the specific instrument used.
Results and Discussion
Quantification
Quantification is based on the ratio of the peak area of the progesterone MRM transition to the peak area of the this compound internal standard MRM transition. A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards.
Method Performance
The performance of the method should be evaluated by assessing its linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.
Table 4: Typical Method Performance Characteristics
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | ~0.05 ng/mL |
| Limit of Quantification (LOQ) | ~0.15 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Protocols
Standard Solution Preparation
-
Primary Stock Solutions: Prepare individual stock solutions of progesterone and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of progesterone by serial dilution of the primary stock solution with methanol to cover the desired calibration range.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in methanol.
Calibration Curve Preparation
-
Spike Matrix: Use a surrogate matrix, such as charcoal-stripped serum or a protein solution, to prepare calibration standards.
-
Serial Dilution: Spike the surrogate matrix with the progesterone working standard solutions to create a series of calibration standards with known concentrations.
-
Add Internal Standard: Add a constant amount of the this compound internal standard working solution to each calibration standard.
-
Extraction: Process the calibration standards using the same sample preparation protocol as the unknown samples.
Visualizations
Caption: Experimental workflow for progesterone quantification.
Caption: MRM transitions for progesterone and its internal standard.
References
Application Note: Solid Phase Extraction (SPE) for Progesterone Analysis with Labeled Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Progesterone is a crucial steroid hormone involved in the female menstrual cycle, pregnancy, and embryogenesis.[1] Accurate quantification of progesterone in biological matrices is essential for various research and clinical applications. Solid Phase Extraction (SPE) is a widely used sample preparation technique that offers high recovery and robustness for the preconcentration and purification of trace analytes like progesterone.[2] This application note provides a detailed protocol for the solid phase extraction of progesterone from serum, utilizing a labeled internal standard for accurate quantification by downstream analysis, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a labeled internal standard, such as Deuterated progesterone-d9, is critical for correcting for matrix effects and variations in extraction efficiency, thereby ensuring high accuracy and precision.[1][3]
Experimental Protocols
Materials and Reagents
-
SPE Cartridges: Reversed-phase C18 or polymeric cartridges (e.g., Agilent Bond Elut Plexa, Waters Oasis HLB).[4][5][6][7][8]
-
Progesterone Standard: Analytical grade.
-
Labeled Internal Standard: Progesterone-d9 or Progesterone-2,3,4-13C3.[3][9][10]
-
Solvents: HPLC-grade methanol, acetonitrile, hexane, dichloromethane, and water.[6][11][12]
-
Reagents: Formic acid, ammonium fluoride.[4]
-
Sample Matrix: Human serum.
-
Equipment: SPE manifold, nitrogen evaporator, vortex mixer, centrifuge.
Sample Pre-treatment
-
To 100 µL of serum, add 400 µL of 0.5% formic acid in water.[4]
-
Spike the sample with 20 µL of the labeled internal standard solution (e.g., progesterone-d9).[4]
-
Vortex the sample to ensure thorough mixing.[4]
-
Centrifuge the sample to precipitate any particulates.[4]
Solid Phase Extraction (SPE) Protocol
This protocol is a general guideline and may require optimization based on the specific SPE cartridge and sample matrix.
-
Cartridge Conditioning:
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/minute).[11]
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.
-
A second wash with a more non-polar solvent like hexane can be performed to remove lipids.[11]
-
-
Elution:
-
Dry-down and Reconstitution:
Data Presentation
Table 1: Quantitative Performance Data for Progesterone SPE
| Parameter | Value | Matrix | SPE Sorbent | Analytical Method | Reference |
| Recovery | 80 - 105% | Serum | Polymeric (Plexa) | LC-MS/MS | [4] |
| 98 - 102% | Human Plasma | Polypyrrole/Magnetic Nanoparticles | HPLC-UV | [14] | |
| 86.0 - 103% | Rabbit Plasma | QuEChERS-based | LC-MS/MS | [3] | |
| 96.0 - 97.8% | Serum | Graphitized Carbon Black | HPLC | [15] | |
| 81.8 - 101% | Cosmetic Lotions | Oasis HLB | HPLC | [8] | |
| 98.2 - 109.4% | H295R cell medium | Not Specified | LC-MS/MS | [16] | |
| Limit of Detection (LOD) | ~0.2 µg/L | Serum | Graphitized Carbon Black | HPLC | [15] |
| 0.3 ng/mL | Rabbit Plasma | QuEChERS-based | LC-MS/MS | [3] | |
| Limit of Quantification (LOQ) | 1 ng/mL | Rabbit Plasma | QuEChERS-based | LC-MS/MS | [3] |
| 0.95 µg/mL | Bulk Drug | - | RP-HPLC | [12] | |
| 5 - 3000 ng/mL (Linearity Range) | Human Plasma | Polypyrrole/Magnetic Nanoparticles | HPLC-UV | [14] |
Mandatory Visualizations
Caption: SPE Workflow for Progesterone Extraction.
Caption: Progesterone Signaling Pathways.
References
- 1. brighamandwomens.org [brighamandwomens.org]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. LC-MS/MS Method for Rapid Quantification of Progesterone in Rabbit Plasma and Its Application in a Pharmacokinetic Study of the Transdermal Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Quantification of steroid sex hormones using solid-phase extraction followed by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. silicycle.com [silicycle.com]
- 7. Optimization of a Pre-MEKC Separation SPE Procedure for Steroid Molecules in Human Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of estriol, estradiol, estrone, and progesterone in cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lumiprobe.com [lumiprobe.com]
- 10. agilent.com [agilent.com]
- 11. ecologiena.jp [ecologiena.jp]
- 12. researchgate.net [researchgate.net]
- 13. waters.com [waters.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Liquid-chromatographic determination of progesterone in serum, with spectrophotometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development of a solid phase extraction method for the simultaneous determination of steroid hormones in H295R cell line using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Throughput Analysis of Progesterone Using Progesterone-¹³C₂ by LC-MS/MS
Application Note
Introduction
Progesterone is a crucial steroid hormone involved in the menstrual cycle, pregnancy, and embryogenesis.[1] Accurate and high-throughput quantification of progesterone in biological matrices is essential for clinical diagnostics, reproductive health monitoring, and pharmaceutical research. Traditional immunoassays for progesterone can suffer from a lack of specificity due to cross-reactivity with other steroids.[2][3] In contrast, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior specificity and sensitivity.[2][4] The use of a stable isotope-labeled internal standard, such as Progesterone-¹³C₂, ensures the highest accuracy and precision by correcting for matrix effects and variations in sample processing.[3][5] This document provides a detailed protocol for the high-throughput analysis of progesterone in human serum/plasma using LC-MS/MS with Progesterone-¹³C₂ as an internal standard.
Principle
This method utilizes the stable isotope dilution technique coupled with LC-MS/MS. A known amount of Progesterone-¹³C₂ is spiked into the biological sample, serving as an internal standard. Both the endogenous progesterone and the labeled internal standard are co-extracted, chromatographically separated, and detected by a tandem mass spectrometer. Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard, which is then plotted against a calibration curve prepared with known concentrations of progesterone.
Experimental Workflow
Protocols
Materials and Reagents
-
Progesterone certified reference standard
-
Progesterone-¹³C₂ internal standard (IS)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
-
Human serum/plasma (blank and study samples)
-
96-well collection plates
Standard and Quality Control (QC) Preparation
-
Primary Stock Solutions: Prepare individual stock solutions of progesterone and Progesterone-¹³C₂ in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of progesterone by serial dilution of the primary stock with 50:50 (v/v) methanol:water.
-
Internal Standard Working Solution: Prepare a working solution of Progesterone-¹³C₂ at an appropriate concentration (e.g., 100 ng/mL) in methanol.
-
Calibration Curve Standards and QCs: Spike the appropriate volume of the working standard solutions into blank human serum/plasma to prepare calibration standards and quality control samples at low, medium, and high concentrations.
Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of standards, QCs, or study samples into a 96-well plate.
-
Add 20 µL of the Progesterone-¹³C₂ internal standard working solution to all wells except for the blank samples.
-
Add 300 µL of acetonitrile to each well to precipitate proteins.
-
Vortex the plate for 2 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a new 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 50:50 v/v methanol:water).
-
Seal the plate and vortex for 1 minute before placing it in the autosampler.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Recommended Condition |
| LC System | High-performance liquid chromatography (HPLC) system |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Methanol with 0.1% formic acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient | Linear gradient from 50% to 95% B over 3 minutes |
Mass Spectrometry:
| Parameter | Recommended Condition |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Progesterone Transition | m/z 315.3 → 97.1 (Quantifier), 315.3 → 109.1 (Qualifier) |
| Progesterone-¹³C₂ Transition | m/z 317.3 → 97.1 or similar appropriate transition |
Note: The specific m/z transitions for Progesterone-¹³C₂ will depend on the number and position of the ¹³C labels. The transitions provided for progesterone are examples and may vary slightly between instruments.
Method Validation Summary
The following tables summarize typical quantitative performance data for the high-throughput analysis of progesterone using a stable isotope-labeled internal standard.
Table 1: Linearity and Sensitivity
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
| Progesterone | 0.1 - 200 | 0.1 | > 0.995 |
Table 2: Accuracy and Precision (Intra-day and Inter-day)
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| Low | 0.3 | < 10% | ± 15% | < 15% | ± 15% |
| Medium | 10 | < 10% | ± 15% | < 15% | ± 15% |
| High | 150 | < 10% | ± 15% | < 15% | ± 15% |
The data presented are representative values from published literature and should be established for each specific laboratory and application.[4][6]
Data Analysis
-
Peak Integration: Integrate the chromatographic peaks for both progesterone and Progesterone-¹³C₂ using the instrument's software.
-
Ratio Calculation: Calculate the peak area ratio of progesterone to Progesterone-¹³C₂ for all standards, QCs, and samples.
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting is typically used.
-
Quantification: Determine the concentration of progesterone in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
The LC-MS/MS method using Progesterone-¹³C₂ as an internal standard provides a robust, specific, and high-throughput solution for the quantitative analysis of progesterone in biological matrices. This methodology is well-suited for clinical research and drug development applications where accurate and reliable hormone level determination is critical. The use of a 96-well plate format for sample preparation significantly enhances throughput, making it ideal for large-scale studies.
References
- 1. brighamandwomens.org [brighamandwomens.org]
- 2. news-medical.net [news-medical.net]
- 3. researchgate.net [researchgate.net]
- 4. eurofins.com [eurofins.com]
- 5. LC-MS/MS Method for Rapid Quantification of Progesterone in Rabbit Plasma and Its Application in a Pharmacokinetic Study of the Transdermal Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical Validation of the IMMULITE® 2000 XPi Progesterone Assay for Quantitative Analysis in Ovine Serum - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Progesterone-13C2 Analysis by Electrospray Ionization Mass Spectrometry
Welcome to the technical support center for the optimization of electrospray ionization (ESI) for Progesterone-13C2 analysis. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the expected mass transition for this compound in positive ESI mode?
A1: For this compound, the expected mass transition to monitor in multiple-reaction monitoring (MRM) mode is m/z 317.2 → 111.2.[1] This corresponds to the transition of the precursor ion to a specific product ion, ensuring high selectivity and sensitivity for your analysis. For comparison, the mass transition for unlabeled progesterone is m/z 315.2 → 109.2.[1]
Q2: Which ionization mode is optimal for this compound analysis?
A2: Positive electrospray ionization (ESI) mode is the recommended mode for the analysis of progesterone and its isotopically labeled analogs like this compound.[1][2][3]
Q3: What are the common adducts observed for progesterone in ESI-MS?
A3: In positive ESI-MS, progesterone and its analogs typically form protonated molecules, [M+H]+. Depending on the mobile phase composition and sample matrix, you might also observe adducts with sodium [M+Na]+ or potassium [M+K]+. The use of volatile modifiers like formic acid can promote the formation of the desired protonated molecule.
Q4: How can I improve the sensitivity of my this compound measurement?
A4: To enhance sensitivity, consider the following:
-
Optimize ESI source parameters: Systematically adjust the ion spray voltage, source temperature, and nebulizing and drying gas flow rates.
-
Mobile phase modification: The addition of a small percentage of formic acid (e.g., 0.1-0.5%) to the mobile phase can improve the ionization efficiency of progesterone metabolites.[4]
-
Sample preparation: Employ a rigorous sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove matrix components that can cause ion suppression.[3][5][6]
-
LC optimization: Ensure good chromatographic separation to minimize co-elution with interfering compounds.
Troubleshooting Guide
This guide addresses common issues encountered during the ESI-MS analysis of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Signal | Improper ESI source parameters | Optimize ion spray voltage, source temperature, and gas flow rates. A systematic approach like Design of Experiments (DoE) can be effective.[7][8] |
| Sample degradation | Ensure samples are stored properly and avoid repeated freeze-thaw cycles. | |
| Clogged sprayer or sample line | Inspect and clean the ESI probe, capillary, and sample loop. | |
| Incorrect mass transition settings | Verify that the correct precursor and product ion m/z values for this compound are entered in the acquisition method. | |
| Unstable Signal/High Noise | Contaminated mobile phase or sample | Use high-purity LC-MS grade solvents and reagents. Filter samples before injection. Soaps and detergents are a common source of contamination and should be avoided.[9] |
| Inappropriate sprayer voltage | Too high a voltage can lead to corona discharge and signal instability. Try reducing the voltage.[9][10] | |
| Gas leaks | Check all gas connections to the ESI source for leaks. | |
| Poor Peak Shape | Suboptimal chromatography | Review and optimize the LC method, including the column, mobile phase composition, and gradient. |
| Matrix effects | Implement a more thorough sample cleanup procedure to remove interfering substances. | |
| Inconsistent Results | Instrument variability | Perform regular tuning and calibration of the mass spectrometer to ensure consistent performance.[10] |
| Inconsistent sample preparation | Ensure the sample preparation protocol is followed precisely for all samples and standards. |
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is a general guideline for extracting progesterone from a biological matrix.
-
Aliquoting: To 500 µL of the sample (e.g., serum), add the internal standard solution (this compound).
-
Extraction: Add 2.5 mL of an organic solvent (e.g., n-hexane or a mixture of ethyl acetate and hexane).
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Evaporation: Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the mobile phase.
-
Injection: The sample is now ready for injection into the LC-MS/MS system.
ESI-MS/MS Method Parameters
The following table summarizes typical starting parameters for ESI-MS analysis of progesterone. These should be optimized for your specific instrument and application.
| Parameter | Value | Reference |
| Ionization Mode | Positive Electrospray Ionization (ESI) | [1][2][3] |
| Ion Spray Voltage | 5500 V | [2] |
| Source Temperature | 400°C | [2] |
| Curtain Gas | 20 (arbitrary units) | [2] |
| Collision Gas | Medium (arbitrary units) | [2] |
| Ion Source Gas 1 | 60 (arbitrary units) | [2] |
| Ion Source Gas 2 | 80 (arbitrary units) | [2] |
| Progesterone Transition | m/z 315.2 → 109.2 | [1] |
| This compound Transition | m/z 317.2 → 111.2 | [1] |
Visualizations
Caption: A typical experimental workflow for this compound analysis.
Caption: A logical flow for troubleshooting common ESI-MS issues.
References
- 1. Measurement of progesterone in human serum by isotope dilution liquid chromatography-tandem mass spectrometry and comparison with the commercial chemiluminescence immunoassay [pubmed.ncbi.nlm.nih.gov]
- 2. Combined Liquid Chromatography–Tandem Mass Spectrometry Analysis of Progesterone Metabolites | PLOS One [journals.plos.org]
- 3. LC-MS/MS Method for Rapid Quantification of Progesterone in Rabbit Plasma and Its Application in a Pharmacokinetic Study of the Transdermal Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combined Liquid Chromatography–Tandem Mass Spectrometry Analysis of Progesterone Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative analysis of progesterone using isotope dilution-matrix-assisted laser desorption ionization-time of flight mass spectrometry as a reference procedure for radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Minimizing matrix effects in progesterone quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in progesterone quantification experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of progesterone quantification?
A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3][4] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the quantification.[1][2][5] In progesterone quantification, the "matrix" refers to all components within a biological sample (e.g., plasma, serum, tissue) other than progesterone itself, such as proteins, lipids, salts, and phospholipids.[2][3][6]
Q2: Why is progesterone analysis particularly susceptible to matrix effects?
A: Progesterone analysis, especially when using sensitive techniques like liquid chromatography-mass spectrometry (LC-MS), is prone to matrix effects for several reasons:
-
Complex Biological Matrices: Progesterone is often measured in complex biological fluids like plasma and serum, which contain high concentrations of potentially interfering substances like phospholipids.[6][7]
-
Co-elution of Interferences: During chromatographic separation, endogenous components of the matrix can co-elute with progesterone, leading to competition in the ion source of the mass spectrometer.[1][2][7]
-
Ionization Technique: Electrospray ionization (ESI), a commonly used technique in LC-MS, is particularly susceptible to matrix effects.[6][8]
Q3: What are the common sources of matrix effects?
A: The most common sources of matrix effects in bioanalysis are endogenous and exogenous substances present in the sample.
-
Endogenous Components: These are substances naturally present in the biological sample, including phospholipids, salts, proteins, and lipids.[2][3] Phospholipids are a major cause of ion suppression in plasma and tissue samples.[6]
-
Exogenous Components: These are substances introduced during sample collection, processing, or from external sources. Examples include anticoagulants (e.g., heparin, EDTA), dosing vehicles, and co-administered drugs.[2]
-
Mobile Phase Additives: Certain additives used in the mobile phase to improve chromatography can also suppress the analyte signal.[1][5]
Q4: How can I detect and assess matrix effects in my progesterone assay?
A: Several methods can be used to qualitatively and quantitatively assess matrix effects.
-
Post-Column Infusion: This is a qualitative method where a constant flow of a progesterone standard solution is infused into the mobile phase after the analytical column but before the mass spectrometer.[1][2][9] A separate injection of a blank matrix extract is then performed. Any deviation (dip or peak) in the baseline signal for progesterone indicates the retention times at which ion suppression or enhancement occurs.[1][9][10]
-
Post-Extraction Spike Method: This is a quantitative method to determine the extent of matrix effects.[1][2][10] The response of progesterone spiked into a pre-extracted blank matrix is compared to the response of progesterone in a neat (clean) solvent at the same concentration. The ratio of these responses, known as the matrix factor, indicates the degree of ion suppression or enhancement.[2]
-
Standard Line Slope Comparison: This method involves preparing calibration curves in both a clean solvent and in different lots of the biological matrix.[11][12][13] A significant difference in the slopes of these curves suggests the presence of matrix effects. A coefficient of variation (CV) of the slopes of 3-4% or less is generally considered acceptable.[11][12]
Troubleshooting Guide
Issue: Poor reproducibility and accuracy in progesterone quantification.
Possible Cause: Inconsistent matrix effects between samples and standards.
Troubleshooting Steps:
-
Assess Matrix Effects: Use the post-extraction spike method to quantify the matrix effect. If the matrix factor is significantly different from 1, it indicates ion suppression or enhancement.
-
Improve Sample Preparation: Employ more rigorous sample clean-up techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[3][7] Protein precipitation is a simpler but often less clean method.[8]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as progesterone-D9, is the gold standard for compensating for matrix effects.[1][14] It co-elutes with progesterone and experiences similar ionization effects, allowing for accurate correction.
-
Optimize Chromatography: Modify the chromatographic conditions (e.g., gradient, column chemistry) to separate progesterone from the interfering matrix components.[3]
Issue: Ion suppression or enhancement is observed.
Possible Cause: Co-elution of matrix components with progesterone.
Troubleshooting Steps:
-
Identify the Source of Interference: Use post-column infusion to identify the retention time windows where ion suppression or enhancement occurs.[1][15]
-
Optimize Chromatographic Separation: Adjust the mobile phase composition, gradient profile, or switch to a different type of analytical column to achieve better separation of progesterone from the interfering peaks.[3]
-
Enhance Sample Cleanup: If chromatographic optimization is insufficient, improve the sample preparation method. SPE is often more effective at removing phospholipids and other interferences than LLE or protein precipitation.[6][7]
-
Dilute the Sample: If the progesterone concentration is high enough, diluting the sample can reduce the concentration of interfering matrix components.[10]
Issue: High background noise in the chromatogram.
Possible Cause: Contamination of the LC-MS system or insufficient sample cleanup.
Troubleshooting Steps:
-
Clean the Ion Source: Contaminants from the sample matrix can build up in the ion source of the mass spectrometer, leading to high background noise.[5] Follow the manufacturer's protocol for cleaning the ion source.
-
Check Mobile Phase and Solvents: Ensure that high-purity (LC-MS grade) solvents and additives are used for the mobile phase to avoid introducing contaminants.[5]
-
Implement a Divert Valve: Use a divert valve to direct the flow from the column to waste during the parts of the run where highly retained, interfering compounds may elute, preventing them from entering the mass spectrometer.[10]
-
Improve Sample Preparation: More effective sample preparation will result in a cleaner extract being injected into the system, reducing the potential for contamination.[3]
Experimental Protocols
Protocol for Assessing Matrix Effects using the Post-Extraction Spike Method
This protocol provides a quantitative assessment of the matrix effect.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte (progesterone) and internal standard (IS) at a known concentration in the reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract a blank biological matrix (e.g., plasma, serum). Spike the resulting clean extract with the analyte and IS at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike the blank biological matrix with the analyte and IS at the same concentration as Set A before performing the extraction procedure.
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS system and record the peak areas for the analyte and the IS.
-
Calculate the Matrix Effect (ME) and Recovery (RE):
-
Matrix Effect (%): ME = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
Recovery (%): RE = (Peak Area in Set C / Peak Area in Set B) * 100
-
Protocol for Solid-Phase Extraction (SPE) for Progesterone from Plasma/Serum
This protocol is a general guideline and may require optimization for specific applications.
-
Condition the SPE Cartridge: Condition a suitable SPE cartridge (e.g., C18 or a polymeric reversed-phase) by passing a conditioning solvent (e.g., methanol) followed by an equilibration solvent (e.g., water) through the cartridge.
-
Load the Sample: Pre-treat the plasma or serum sample (e.g., by dilution or protein precipitation) and load it onto the conditioned SPE cartridge.
-
Wash the Cartridge: Wash the cartridge with a weak solvent (e.g., a low percentage of organic solvent in water) to remove polar interferences while retaining progesterone.[16]
-
Elute Progesterone: Elute progesterone from the cartridge using a stronger organic solvent (e.g., methanol or acetonitrile).[17]
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase or another suitable solvent for LC-MS analysis.
Protocol for Liquid-Liquid Extraction (LLE) for Progesterone from Plasma/Serum
LLE is a common technique for extracting steroids from biological matrices.[18][19]
-
Sample Preparation: To a known volume of plasma or serum (e.g., 0.5 mL), add an internal standard.[19]
-
pH Adjustment (Optional): Adjust the pH of the sample to optimize the extraction of progesterone. For non-ionizable compounds like progesterone, this step may not be critical but can help minimize the extraction of certain impurities.[6]
-
Extraction: Add an immiscible organic solvent (e.g., a mixture of hexane and diethyl ether, or methyl tert-butyl ether).[14][18][19] Vortex the mixture vigorously to ensure thorough mixing and extraction of progesterone into the organic layer.
-
Phase Separation: Centrifuge the sample to achieve complete separation of the aqueous and organic layers.
-
Collection of Organic Layer: Carefully transfer the organic layer (top layer for most common LLE solvents) to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen. Reconstitute the dried extract in a suitable solvent for LC-MS analysis.
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Techniques for Minimizing Matrix Effects
| Sample Preparation Technique | Typical Recovery for Progesterone | Effectiveness in Removing Phospholipids | Throughput |
| Protein Precipitation (PPT) | High (>90%) | Low | High |
| Liquid-Liquid Extraction (LLE) | Good to High (85-100%)[18][19] | Moderate | Moderate |
| Solid-Phase Extraction (SPE) | Good to High (70-100%)[17][20] | High | Moderate to High |
| Supported Liquid Extraction (SLE) | Good to High (73.5-111.9%)[20] | High | High |
Table 2: Overview of Methods for Assessing Matrix Effects
| Method | Type of Assessment | Key Advantage | Key Disadvantage |
| Post-Column Infusion | Qualitative[1][10] | Identifies retention time regions of suppression/enhancement.[1][10] | Does not provide a quantitative value; can be time-consuming.[1] |
| Post-Extraction Spike | Quantitative[1][2] | Provides a numerical value (Matrix Factor) for the matrix effect.[2] | Requires a true blank matrix, which can be difficult for endogenous analytes.[1] |
| Standard Line Slope Comparison | Quantitative[11][12] | Assesses the relative matrix effect across different lots of matrix.[11][12] | Can be labor-intensive as it requires multiple calibration curves. |
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. bataviabiosciences.com [bataviabiosciences.com]
- 5. zefsci.com [zefsci.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Standard line slopes as a measure of a relative matrix effect in quantitative HPLC-MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Surrogate matrix approach to quantify endogenous progesterone in a fasting bioequivalence study of soft gelatin capsules in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. tools.thermofisher.com [tools.thermofisher.com]
- 18. A simple HPLC method for the determination of plasma progesterone levels in the third trimester of human pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. researchgate.net [researchgate.net]
Progesterone Chromatography: A Technical Troubleshooting Guide
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor peak shape in progesterone chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the ideal peak shape in chromatography?
In an ideal chromatographic separation, a peak should be symmetrical, resembling a Gaussian distribution.[1][2] This symmetrical shape is crucial for accurate quantification and reliable results.[3] Common deviations from the ideal peak shape include tailing, fronting, and splitting.[4][5]
Q2: What are the common causes of poor peak shape in HPLC?
Poor peak shape in High-Performance Liquid Chromatography (HPLC) can stem from a variety of factors, including issues with the mobile phase, the column, the sample, or the instrument itself.[2][3] Problems like column overloading, solvent incompatibility, pH variations, or physical degradation of the column are frequent culprits.[1][4]
Troubleshooting Peak Tailing
Q3: My progesterone peak is tailing. What are the potential causes and solutions?
Peak tailing, where the latter half of the peak is broader than the front half, is a common issue in chromatography.[4] It is often caused by secondary interactions between the analyte and the stationary phase.[6] For progesterone, a neutral molecule, tailing can still occur due to several factors.[7]
Here are the common causes and solutions for peak tailing in progesterone chromatography:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with analytes, causing tailing.[6][8]
-
Column Contamination or Degradation: Accumulation of contaminants at the column inlet or degradation of the packing bed can lead to peak tailing.[2][9]
-
Extra-Column Effects: Excessive volume in tubing and connections between the injector, column, and detector can cause peak broadening and tailing.[9]
Below is a troubleshooting workflow for addressing peak tailing.
Caption: A logical workflow for troubleshooting peak tailing.
Troubleshooting Peak Fronting
Q4: What causes peak fronting in my progesterone chromatogram?
Peak fronting is characterized by a leading edge of the peak that is less steep than the trailing edge.[1][11] This distortion suggests that some analyte molecules are eluting earlier than expected.[11]
Common causes of peak fronting include:
-
Sample Overload: Injecting too much sample, either in terms of volume or concentration, can saturate the column and lead to fronting.[4][11][12]
-
Solution: Reduce the injection volume or dilute the sample.[11]
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the beginning, resulting in a fronting peak.[1][11]
-
Column Collapse or Void: A physical degradation of the column packing, such as a void at the inlet, can cause peak fronting.[4][12][13]
The following diagram illustrates the decision process for troubleshooting peak fronting.
Caption: A decision tree for troubleshooting peak fronting.
Experimental Protocols & Data
Q5: Can you provide a typical experimental protocol for progesterone analysis using HPLC?
Certainly. Below is a common protocol based on established methods for progesterone analysis.
Protocol: Reversed-Phase HPLC for Progesterone Quantification
-
Instrumentation: A standard HPLC system with a UV detector is typically used.[14]
-
Column: A C18 reversed-phase column is commonly employed.[14][15][16]
-
Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water. Common ratios range from 70:30 (v/v) to 80:20 (v/v).[14][15][16] The mobile phase should be filtered and degassed before use.[16]
-
Standard Preparation:
-
Sample Preparation:
-
Chromatographic Conditions:
Q6: How does mobile phase composition affect progesterone retention?
The composition of the mobile phase is a critical factor in controlling the retention and peak shape of progesterone. In reversed-phase chromatography, increasing the proportion of the organic solvent (like acetonitrile or methanol) will decrease the retention time of the relatively non-polar progesterone molecule.
Table 1: Common Mobile Phases for Progesterone HPLC
| Organic Solvent | Aqueous Component | Typical Ratio (v/v) | Column Type | Reference |
| Acetonitrile | Water | 70:30 | C18 | [14][15] |
| Methanol | Water | 80:20 | C18 | [16] |
| Acetonitrile | Phosphate Buffer (pH 6.4) | Gradient | C18 | [17] |
| Methanol & Acetonitrile | - | 90:10 | C18 | [18] |
Q7: Does pH play a role in progesterone chromatography?
Since progesterone is a neutral steroid hormone, the pH of the mobile phase generally has a minimal direct effect on its retention.[7][19] Unlike ionizable compounds, its charge state does not change with pH.[19] However, the pH can be important for controlling the ionization state of residual silanols on the column packing, which can cause peak tailing.[6][20] Using a mobile phase with a pH around 3 can help to suppress the ionization of these silanol groups and improve peak shape for basic compounds, though for neutral progesterone, the primary concern is often the quality of the column itself.[6] Some methods do employ a buffered mobile phase, such as a phosphate buffer at pH 6.4, which can help ensure method robustness.[17]
References
- 1. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. uhplcs.com [uhplcs.com]
- 4. acdlabs.com [acdlabs.com]
- 5. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. Column selection approach for related substances determination of progesterone by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromtech.com [chromtech.com]
- 9. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 10. obrnutafaza.hr [obrnutafaza.hr]
- 11. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 12. support.waters.com [support.waters.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. academic.oup.com [academic.oup.com]
- 15. A simple HPLC method for the determination of plasma progesterone levels in the third trimester of human pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jyoungpharm.org [jyoungpharm.org]
- 17. rsc.org [rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. agilent.com [agilent.com]
- 20. phmethods.net [phmethods.net]
Dealing with isotopic interference in progesterone analysis
Welcome to the technical support center for progesterone analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during progesterone quantification, with a specific focus on isotopic interference.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
My progesterone concentration is unexpectedly high in my LC-MS/MS analysis. What could be the cause?
An unexpectedly high progesterone concentration in LC-MS/MS analysis can stem from several sources of interference. Here is a step-by-step guide to troubleshoot this issue:
-
Check for Co-eluting Isobaric Interferences:
-
Problem: Compounds with the same nominal mass-to-charge ratio (m/z) as progesterone can co-elute and interfere with your measurement, leading to an artificially high signal. Non-steroidal drugs like the antidepressant paroxetine have been reported to cause interference with 17-hydroxyprogesterone, a related steroid, highlighting the possibility of unexpected interferences.[1]
-
Solution:
-
Review the sample matrix for any known isobaric compounds.
-
Optimize your chromatographic method to improve the separation of progesterone from interfering compounds.[2]
-
Utilize a high-resolution mass spectrometer to differentiate between progesterone and the interfering compound based on their exact masses.
-
-
-
Evaluate the Internal Standard:
-
Problem: An inappropriate or degraded internal standard can lead to inaccurate quantification.
-
Solution:
-
Ensure you are using a stable isotope-labeled internal standard, such as Progesterone-d9 or ¹³C₃-progesterone, which will behave most similarly to the analyte during sample preparation and analysis.[3]
-
Verify the concentration and purity of your internal standard.
-
-
-
Investigate Matrix Effects:
-
Problem: Components of the biological matrix (e.g., phospholipids in plasma) can enhance the ionization of progesterone, leading to a stronger signal.[4]
-
Solution:
-
I am observing a peak at the retention time of my stable isotope-labeled internal standard in my blank samples. What should I do?
This issue, often referred to as "crosstalk" or isotopic contribution, can compromise the accuracy of your assay.
-
Assess Isotopic Purity of the Internal Standard:
-
Problem: The stable isotope-labeled internal standard may contain a small percentage of the unlabeled analyte (progesterone).
-
Solution:
-
Consult the manufacturer's certificate of analysis for the isotopic purity of the internal standard.
-
If the isotopic contribution is significant and known, you may be able to correct for it in your data processing.
-
-
-
Check for In-Source Fragmentation:
-
Problem: The internal standard might be losing its isotopic label in the mass spectrometer's ion source, generating the same precursor ion as the unlabeled progesterone.
-
Solution:
-
Optimize the ion source parameters, such as the source temperature and voltages, to minimize in-source fragmentation.
-
-
-
Rule out Contamination:
-
Problem: Your blank matrix or solvents may be contaminated with the internal standard.
-
Solution:
-
Prepare fresh blank samples and mobile phases.
-
Thoroughly clean the autosampler and injection port to prevent carryover from previous injections.
-
-
My immunoassay results for progesterone are inconsistent with expected physiological levels. What is a likely cause?
Immunoassays are susceptible to cross-reactivity from structurally similar compounds, which can lead to inaccurate results.
-
Problem: Antibodies used in immunoassays may bind to other steroids or their metabolites that are present in the sample, in addition to progesterone.[9] This is a common issue with direct immunoassays that do not include a sample extraction step.[10]
-
Solution:
-
Review the manufacturer's data sheet for the immunoassay to identify known cross-reactants.
-
If significant cross-reactivity is suspected, consider implementing a sample preparation step, such as LLE or SPE, to remove interfering compounds before performing the immunoassay.
-
For highly specific and accurate quantification, especially at low concentrations, transitioning to an LC-MS/MS method is recommended as it is less prone to interference from steroid-related compounds.[11]
-
Frequently Asked Questions (FAQs)
What is isotopic interference in progesterone analysis?
Isotopic interference in the context of progesterone analysis most commonly refers to the contribution of the naturally occurring isotopes of carbon (¹³C) to the mass spectrum of progesterone. Progesterone's molecular formula is C₂₁H₃₀O₂. Due to the natural abundance of ¹³C (~1.1%), a small percentage of progesterone molecules will contain one or more ¹³C atoms, resulting in ions with a mass-to-charge ratio (m/z) that is one or more units higher than the monoisotopic mass. This can become a concern when using a stable isotope-labeled internal standard with a low mass shift (e.g., +1 or +2 Da) from the native analyte, as the isotopic tail of the analyte could potentially interfere with the signal of the internal standard.
How do I select an appropriate internal standard for progesterone LC-MS/MS analysis?
The ideal internal standard for LC-MS/MS is a stable isotope-labeled version of the analyte. For progesterone, commonly used internal standards include Progesterone-d9 and ¹³C₃-progesterone.[3]
Key considerations for selecting an internal standard include:
-
Co-elution: The internal standard should co-elute with the analyte to effectively compensate for matrix effects.[12]
-
Mass Shift: The mass difference between the internal standard and the analyte should be sufficient to prevent isotopic crosstalk. A mass shift of +3 Da or more is generally recommended.
-
Isotopic Stability: The isotopic labels should be in positions that are not susceptible to exchange during sample preparation or analysis.
What are typical MRM transitions for progesterone and its deuterated internal standard?
Multiple Reaction Monitoring (MRM) is a highly selective and sensitive mode of analysis in tandem mass spectrometry. The table below provides common precursor and product ion transitions for progesterone and a deuterated internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Progesterone | 315.3 | 109.1 |
| Progesterone-d8 | 323.4 | 113.1 |
| Data sourced from Eurofins.[13] |
Can you provide a basic protocol for extracting progesterone from serum using Solid-Phase Extraction (SPE)?
Yes, here is a general protocol for SPE of progesterone from serum. Note that optimization may be required for your specific application and SPE sorbent.
Experimental Protocols
Solid-Phase Extraction (SPE) of Progesterone from Serum
Materials:
-
SPE cartridges (e.g., C18 or a polymer-based sorbent)
-
Serum samples
-
Internal standard solution (e.g., Progesterone-d9 in methanol)
-
Methanol (for conditioning and elution)
-
Deionized water (for washing)
-
Nitrogen evaporator
-
Reconstitution solvent (e.g., 50:50 methanol:water)
Procedure:
-
Sample Pre-treatment: To 500 µL of serum, add the internal standard. Vortex briefly.
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to go dry.
-
Loading: Load the pre-treated serum sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water to remove polar interferences. Some protocols may include an additional wash with a weak organic solvent to remove less polar interferences.[14]
-
Elution: Elute the progesterone and internal standard from the cartridge with 1 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solvent. Vortex to ensure complete dissolution. The sample is now ready for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE) of Progesterone from Plasma
Materials:
-
Plasma samples
-
Internal standard solution
-
Extraction solvent (e.g., a mixture of hexane and diethyl ether, 1:1 v/v)[15]
-
Centrifuge
-
Nitrogen evaporator
-
Reconstitution solvent
Procedure:
-
Sample Preparation: To 0.5 mL of plasma in a glass tube, add the internal standard.
-
Extraction: Add 5 mL of the extraction solvent to the plasma sample.
-
Mixing: Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Phase Separation: Centrifuge the sample to separate the organic and aqueous layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable volume of reconstitution solvent for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for progesterone analysis using LC-MS/MS.
Caption: Troubleshooting decision tree for inaccurate progesterone results.
References
- 1. Non-Steroidal Drug Interferences in a Quantitative Multisteroid LC-MS/MS Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combined Liquid Chromatography–Tandem Mass Spectrometry Analysis of Progesterone Metabolites | PLOS One [journals.plos.org]
- 3. brighamandwomens.org [brighamandwomens.org]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combined Liquid Chromatography–Tandem Mass Spectrometry Analysis of Progesterone Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. arborassays.com [arborassays.com]
- 8. Extraction and LC-MS/MS analysis of four steroids from mouse plasma and bone marrow [protocols.io]
- 9. academic.oup.com [academic.oup.com]
- 10. restek.com [restek.com]
- 11. news-medical.net [news-medical.net]
- 12. cerilliant.com [cerilliant.com]
- 13. eurofins.com [eurofins.com]
- 14. biotage.com [biotage.com]
- 15. academic.oup.com [academic.oup.com]
Navigating the Matrix: A Technical Support Guide for Ion Suppression in LC-MS/MS Steroid Analysis
For researchers, scientists, and drug development professionals relying on the precision of Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for steroid analysis, ion suppression can be a significant obstacle. This phenomenon, where the ionization of target analytes is inhibited by co-eluting matrix components, can lead to inaccurate quantification, reduced sensitivity, and compromised data reliability. This technical support center provides a comprehensive set of troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and effectively address ion suppression in your LC-MS/MS steroid analysis workflows.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem in LC-MS/MS steroid analysis?
A: Ion suppression is a matrix effect that occurs in the ion source of a mass spectrometer. It leads to a decreased response for the analyte of interest because other compounds co-eluting from the liquid chromatography (LC) system interfere with the ionization process.[1][2] In steroid analysis, which often involves complex biological matrices like plasma, serum, or urine, endogenous components such as phospholipids, salts, and other metabolites can compete with the steroid molecules for ionization, leading to a suppressed signal.[3][4] This can result in underestimation of the steroid concentration, poor reproducibility, and a higher limit of quantification, ultimately compromising the accuracy and reliability of the analytical method.[5]
Q2: What are the primary causes of ion suppression in steroid analysis?
A: The main culprits behind ion suppression in steroid analysis are endogenous and exogenous components present in the sample matrix.[6] Key sources include:
-
Phospholipids: Abundant in biological membranes, phospholipids are notorious for causing significant ion suppression in reversed-phase chromatography.[3][7][8] They tend to elute in the same retention window as many steroids, leading to direct competition for ionization.[3]
-
Salts and Buffers: High concentrations of non-volatile salts from buffers used in sample preparation can crystallize on the ESI droplet surface, hindering the release of gas-phase ions.[6]
-
Other Endogenous Molecules: Cholesterol, fatty acids, and other lipids can also contribute to matrix effects and suppress the ionization of steroid analytes.[3]
-
Exogenous Contaminants: Plasticizers, detergents, and other contaminants introduced during sample collection and preparation can also interfere with ionization.
Q3: How can I identify if ion suppression is affecting my steroid analysis?
A: A widely used and effective method to identify ion suppression is the post-column infusion experiment .[1][9] This technique involves infusing a constant flow of the steroid analyte into the LC eluent after the analytical column but before the mass spectrometer's ion source. A blank matrix sample (e.g., plasma or urine without the analyte) is then injected. Any dip in the constant baseline signal of the infused analyte indicates a region of ion suppression caused by co-eluting matrix components.[1][10]
Troubleshooting Guide
Problem: My steroid peak area is unexpectedly low and variable between samples.
This is a classic symptom of ion suppression. The following troubleshooting workflow can help you diagnose and resolve the issue.
Caption: Troubleshooting workflow for low and variable steroid peak areas.
Q4: How can I mitigate or eliminate ion suppression?
A: There are several strategies that can be employed, often in combination, to address ion suppression:
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to remove the interfering matrix components before the sample is introduced to the LC-MS/MS system.[4] Common techniques include:
-
Liquid-Liquid Extraction (LLE): This technique partitions the analytes of interest from the aqueous sample into an immiscible organic solvent, leaving many interfering substances behind.[10]
-
Solid-Phase Extraction (SPE): SPE offers a more selective cleanup by retaining the analytes on a solid sorbent while matrix components are washed away.[10][11] It is generally considered superior to LLE for removing interfering substances.[11]
-
Phospholipid Removal Plates: Specific sample preparation products are designed to effectively remove phospholipids from biological samples.[8]
-
-
Modify Chromatographic Conditions: Adjusting the LC method can help to chromatographically separate the steroid analytes from the co-eluting, suppression-inducing compounds.[6] This can be achieved by:
-
Changing the gradient profile.
-
Using a different stationary phase (column chemistry).
-
Adjusting the mobile phase composition.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of stable isotopes (e.g., ²H, ¹³C).[12][13] It will co-elute with the analyte and experience the same degree of ion suppression. By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability caused by ion suppression can be effectively compensated for, leading to more accurate and precise quantification.[12][14][15]
-
Consider Alternative Ionization Techniques: While Electrospray Ionization (ESI) is commonly used, it is more susceptible to ion suppression than other techniques.[6][16] Atmospheric Pressure Chemical Ionization (APCI) is often less prone to matrix effects for less polar compounds like many steroids and can be a viable alternative.[2][16]
Quantitative Data on Sample Preparation Methods
The choice of sample preparation is critical in minimizing ion suppression and maximizing analyte recovery. The following table summarizes typical recovery data for different sample preparation techniques in steroid analysis.
| Sample Preparation Method | Steroid | Matrix | Average Recovery (%) | Reference |
| Protein Precipitation | Various Peptides & Catabolites | Plasma | >50% | |
| Liquid-Liquid Extraction (LLE) | Progesterone | Saliva | >91% | [17] |
| Testosterone & Nandrolone | Urine | - | ||
| Solid-Phase Extraction (SPE) | 8 Steroids | Serum/Plasma | 87-101% | [12] |
| 19 Steroids | Serum | - | [17] | |
| HybridSPE-Phospholipid | 6 Steroids | Plasma | >90% |
Note: Recovery values can vary depending on the specific steroid, matrix, and protocol used. It is crucial to validate the chosen method for your specific application.
Detailed Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression
This protocol outlines the general steps to identify regions of ion suppression in your LC-MS/MS system.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
T-piece connector
-
Standard solution of the steroid analyte of interest
-
Blank matrix sample (e.g., steroid-free serum or urine)
Procedure:
-
Prepare the Infusion Solution: Prepare a solution of the steroid analyte in a suitable solvent (e.g., mobile phase) at a concentration that gives a stable and reasonably intense signal on the mass spectrometer.
-
Set up the Infusion System:
-
Connect the syringe pump to the T-piece.
-
Connect the outlet of the LC column to one inlet of the T-piece.
-
Connect the other inlet of the T-piece to the mass spectrometer's ion source.
-
-
Equilibrate the System: Start the LC method with the initial mobile phase conditions and allow the system to equilibrate.
-
Start the Infusion: Begin infusing the steroid standard solution at a low, constant flow rate (e.g., 10-20 µL/min). You should observe a stable baseline signal for the analyte on the mass spectrometer.[3]
-
Inject the Blank Matrix: Once a stable baseline is achieved, inject a prepared blank matrix sample onto the LC column.
-
Monitor the Signal: Acquire data for the entire chromatographic run, monitoring the signal of the infused analyte.
-
Analyze the Data: A consistent, flat baseline indicates no ion suppression. A dip or decrease in the baseline signal at a specific retention time indicates a region of ion suppression.[1]
Caption: Experimental setup for a post-column infusion experiment.
Protocol 2: General Solid-Phase Extraction (SPE) for Steroids from Serum/Plasma
This protocol provides a general workflow for extracting steroids from serum or plasma using a C18 SPE cartridge. Optimization will be required for specific analytes and matrices.
Materials:
-
C18 SPE cartridges (e.g., 1 mL)
-
SPE manifold
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Hexane (LC-MS grade)
-
Ethyl acetate (LC-MS grade)
-
Internal standard solution
-
Serum or plasma sample
Procedure:
-
Sample Pre-treatment: Thaw the serum/plasma sample and vortex. Spike with the internal standard solution.
-
Condition the SPE Cartridge: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through it. Do not let the cartridge dry out.
-
Load the Sample: Load the pre-treated sample onto the conditioned SPE cartridge at a slow flow rate (e.g., 0.1 mL/min).
-
Wash the Cartridge: Wash the cartridge to remove interfering components. A typical wash sequence is 1 mL of water followed by 1 mL of hexane.
-
Dry the Cartridge: Dry the cartridge thoroughly under vacuum or with nitrogen for approximately 2-5 minutes.
-
Elute the Steroids: Elute the steroid analytes from the cartridge with 1 mL of ethyl acetate into a clean collection tube.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Protocol 3: General Liquid-Liquid Extraction (LLE) for Steroids from Urine
This protocol describes a general LLE procedure for extracting steroids from urine.
Materials:
-
Urine sample
-
Internal standard solution
-
Extraction solvent (e.g., diethyl ether or a mixture of ethyl acetate and hexane)
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
Procedure:
-
Sample Pre-treatment: Pipette a known volume of urine into a clean glass tube. Add the internal standard.
-
Extraction: Add a specified volume of the extraction solvent (e.g., 5 mL of diethyl ether to 1 mL of urine).
-
Vortex and Centrifuge: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing. Centrifuge at a moderate speed (e.g., 3000 rpm for 5 minutes) to separate the aqueous and organic layers.
-
Isolate the Organic Layer: Carefully transfer the upper organic layer to a new clean tube.
-
Repeat Extraction (Optional): For improved recovery, the extraction step can be repeated on the remaining aqueous layer, and the organic layers can be pooled.
-
Evaporate and Reconstitute: Evaporate the organic solvent to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for analysis.
By understanding the causes of ion suppression and systematically applying these troubleshooting and mitigation strategies, researchers can significantly improve the quality and reliability of their LC-MS/MS steroid analysis data.
References
- 1. Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bohrium.com [bohrium.com]
- 3. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DOT language — Beginner. (Graph description language) | by Nishanthini Kavirajan | Medium [medium.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 7. graphviz.org [graphviz.org]
- 8. devtoolsdaily.com [devtoolsdaily.com]
- 9. researchgate.net [researchgate.net]
- 10. GraphViz Examples and Tutorial [graphs.grevian.org]
- 11. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 15. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
Calibrator and QC sample preparation for progesterone assays
This technical support center provides troubleshooting guidance and frequently asked questions for the preparation of calibrator and quality control (QC) samples for progesterone assays.
Troubleshooting Guide
This section addresses specific issues that may arise during the preparation and use of progesterone calibrators and QC samples.
Question: Why are my low-level QC samples consistently reading higher than the expected concentration?
Answer: This issue, often termed "high-background," can be due to several factors related to your calibrator and QC sample preparation:
-
Incomplete Removal of Endogenous Progesterone: The "steroid-free" serum used to prepare your calibrators and QCs may still contain residual progesterone. The charcoal stripping process may have been inefficient.
-
Contamination of "Steroid-Free" Serum: The serum may have been contaminated with progesterone from external sources during or after preparation.
-
Cross-Reactivity: The assay antibody may be cross-reacting with other structurally similar steroids present in the base serum that were not removed by charcoal stripping.[1]
Recommended Actions:
-
Re-evaluate Steroid-Free Serum Preparation: Review your charcoal stripping protocol. Ensure the correct type and amount of charcoal are used and that the incubation time is sufficient.[2][3] Consider performing a second stripping cycle.
-
Test "Steroid-Free" Serum: Before preparing new calibrators and QCs, run a sample of the neat charcoal-stripped serum in the progesterone assay. The concentration should be below the limit of detection (LOD) of the assay.
-
Use High-Purity Solvents: Ensure all solvents used for preparing the progesterone stock solution are of high purity and free from contaminants.
-
Investigate Cross-Reactivity: If the issue persists, you may need to investigate potential cross-reactants in your serum base. This can be complex and may require analysis by a more specific method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Question: My high-level QC samples show poor recovery (consistently lower than the target concentration). What could be the cause?
Answer: Low recovery of high-concentration QC samples often points to issues with the progesterone stock solution, the spiking process, or sample stability.
-
Inaccurate Stock Solution Concentration: The concentration of your progesterone stock solution may be lower than calculated due to weighing errors, incomplete dissolution, or degradation.
-
Pipetting Inaccuracies: Errors in pipetting the small volumes of the concentrated stock solution during the spiking process can lead to lower final concentrations.
-
Progesterone Instability: Progesterone may degrade in the stock solution or in the prepared QC samples if not stored correctly.
-
Matrix Effects: Components in the serum matrix could interfere with the antibody-antigen binding in the assay, leading to a suppressed signal.[4]
Recommended Actions:
-
Verify Stock Solution Concentration: If possible, verify the concentration of your progesterone stock solution using an independent method, such as UV spectrophotometry. When preparing a new stock solution, ensure the progesterone is fully dissolved before making serial dilutions.
-
Check Pipette Calibration: Ensure all pipettes used for preparing the stock solution and for spiking are properly calibrated.
-
Review Storage Conditions: Progesterone stock solutions are typically stored at -20°C in tightly sealed vials and should be allowed to equilibrate to room temperature before use.[5] Avoid repeated freeze-thaw cycles of both the stock solution and the prepared QC samples.[6]
-
Assess Matrix Effects: To investigate matrix effects, you can perform a spike and recovery experiment. Add a known amount of progesterone to your sample matrix and measure the concentration. The percentage of recovery should ideally be within 80-120%.[4] If matrix effects are suspected, you may need to dilute your samples or use a different sample matrix.
Question: I am observing high variability (poor precision) in my QC sample results. What are the likely causes?
Answer: High variability in QC results can be frustrating and can stem from inconsistencies in the preparation or handling of the samples.
-
Inhomogeneous Calibrators and QCs: If the progesterone is not uniformly mixed into the serum matrix during preparation, different aliquots will have different concentrations.
-
Inconsistent Aliquoting: Variation in the volume of individual QC aliquots can lead to inconsistent results.
-
Repeated Freeze-Thaw Cycles: Multiple freeze-thaw cycles can degrade progesterone and alter the sample matrix, leading to increased variability.[6]
-
Assay Drift: If QC samples are run over a long period, assay drift (changes in assay performance over time) can contribute to variability.
Recommended Actions:
-
Ensure Thorough Mixing: During the spiking process, ensure the progesterone stock solution is added to the serum matrix slowly and with continuous, gentle mixing to ensure a homogenous solution before aliquoting.
-
Precise Aliquoting: Use calibrated pipettes to aliquot your QC samples. Prepare a sufficient number of single-use aliquots to avoid the need for repeated freeze-thaw cycles.
-
Standardize Sample Handling: Thaw QC samples consistently (e.g., at room temperature for a set amount of time or on ice). Vortex gently before placing them on the analyzer.
-
Monitor Assay Performance: Track QC data over time using Levey-Jennings charts to identify trends or shifts in assay performance that may indicate a need for instrument maintenance or recalibration.
Frequently Asked Questions (FAQs)
Q1: What is "steroid-free" serum, and why is it necessary for preparing progesterone calibrators and QCs?
A1: "Steroid-free" serum is serum that has been treated to remove endogenous steroid hormones, including progesterone.[7] This is crucial for creating accurate calibrators and QC samples because the base matrix must be free of the analyte you intend to measure. By starting with a "blank" matrix, you can then add known amounts of progesterone to create a standard curve and control samples with defined concentrations. The most common method for preparing steroid-free serum is charcoal stripping.[2][3]
Q2: How do I prepare a progesterone stock solution?
A2: A progesterone stock solution is typically prepared by dissolving a known weight of high-purity progesterone powder in a suitable solvent, such as absolute ethanol.[6] It is important to ensure the progesterone is completely dissolved. This concentrated stock solution is then used to spike the steroid-free serum to create calibrators and QC samples at the desired concentrations.
Q3: What are the best practices for storing calibrators and QC samples?
A3: Once prepared, calibrators and QC samples should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[6] These aliquots should be stored at -20°C or colder for long-term stability.[4] When needed, an aliquot should be thawed, used for the assay, and then discarded.
Q4: What are "matrix effects," and how can they affect my progesterone assay?
A4: Matrix effects occur when components in the sample (in this case, the serum) interfere with the analytical measurement of progesterone.[4] These effects can either enhance or suppress the signal, leading to inaccurate results. For progesterone immunoassays, matrix effects can be caused by the presence of binding proteins, lipids, or other substances that can interfere with the binding of progesterone to the assay antibody. Using a base matrix for your calibrators and QCs that closely matches the matrix of your unknown samples can help to minimize these effects.
Q5: How often should I prepare new batches of calibrators and QC samples?
A5: The frequency of preparing new batches depends on the stability of the prepared materials and your laboratory's consumption rate. It is good practice to establish the stability of your prepared calibrators and QCs through your own validation studies. A new batch should be prepared well before the current batch expires or is depleted. When introducing a new batch, it is essential to run it in parallel with the old batch to ensure a smooth transition and consistent results.
Experimental Protocols
Protocol 1: Preparation of Steroid-Free Serum using Dextran-Coated Charcoal
This protocol describes a common method for removing endogenous steroids from serum.
Materials:
-
Bovine or human serum
-
Dextran T-70
-
Activated charcoal (Norit-A or equivalent)
-
Sucrose
-
Magnesium chloride (MgCl₂)
-
HEPES buffer
-
Deionized water
-
Centrifuge
-
Sterile filters (0.45 µm and 0.2 µm)
-
Sterile storage bottles
Procedure:
-
Prepare Dextran-Coated Charcoal (DCC) Slurry:
-
In a suitable container, prepare a solution containing 0.25 M sucrose, 1.5 mM MgCl₂, and 10 mM HEPES at pH 7.4.
-
To this solution, add 0.0025% (w/v) Dextran T-70 and 0.25% (w/v) activated charcoal.
-
Mix the suspension overnight at 4°C.[2]
-
-
Wash the DCC:
-
Centrifuge the DCC slurry at 500 x g for 10 minutes to pellet the charcoal.
-
Discard the supernatant.
-
Resuspend the charcoal pellet in an equal volume of cold, sterile, deionized water and mix.
-
Centrifuge again at 500 x g for 10 minutes and discard the supernatant.
-
-
Strip the Serum:
-
Add the serum to be stripped to the washed charcoal pellet. The volume of serum should be equal to the original volume of the DCC slurry used.
-
Mix thoroughly by vortexing and incubate at 4°C for 12 hours with gentle mixing.[2] Alternatively, for a faster process, incubate at 56°C for two 45-minute intervals with mixing.[2]
-
-
Remove the Charcoal:
-
Centrifuge the mixture at a higher speed (e.g., 2000 x g) for 15 minutes to pellet the charcoal.
-
Carefully decant the supernatant (the stripped serum).
-
-
Sterile Filtration:
-
Pass the stripped serum through a 0.45 µm pre-filter followed by a 0.2 µm sterile filter.[2]
-
-
Storage:
-
Store the sterile, steroid-free serum in aliquots at -20°C or colder.
-
Protocol 2: Preparation of Progesterone Calibrators and QC Samples
This protocol outlines the process of spiking steroid-free serum with a progesterone stock solution.
Materials:
-
High-purity progesterone powder
-
Absolute ethanol
-
Steroid-free serum (from Protocol 1)
-
Calibrated pipettes
-
Sterile, low-binding tubes for stock solutions and final aliquots
Procedure:
-
Prepare a Concentrated Progesterone Stock Solution:
-
Prepare an Intermediate Spiking Solution:
-
Perform a serial dilution of the concentrated stock solution in absolute ethanol to create an intermediate stock at a concentration that is easier to pipette accurately for spiking (e.g., 10 µg/mL).
-
-
Spike the Steroid-Free Serum:
-
Thaw the required volume of steroid-free serum and bring it to room temperature.
-
To prepare the highest calibrator, add a calculated small volume of the intermediate spiking solution to the steroid-free serum. Add the spiking solution dropwise while gently mixing the serum to ensure homogeneity.
-
For example, to prepare a 50 ng/mL top calibrator, you would add a specific volume of your 10 µg/mL intermediate solution to a known volume of serum.
-
-
Prepare Lower Concentration Calibrators by Serial Dilution:
-
Perform serial dilutions of the highest concentration calibrator with the steroid-free serum to create the other calibrators for your standard curve.
-
-
Prepare QC Samples:
-
Prepare QC samples at low, medium, and high concentrations in a similar manner to the calibrators, but from a separate weighing of progesterone powder if possible to ensure independence.
-
-
Aliquot and Store:
-
Aliquot the prepared calibrators and QC samples into single-use vials.
-
Label each vial clearly with the concentration and preparation date.
-
Store at -20°C or colder until use.
-
Quantitative Data Summary
The following tables summarize typical performance characteristics for progesterone immunoassays. These values can be used as a general guide for setting acceptance criteria for your in-house prepared calibrators and QC samples.
Table 1: Progesterone Assay Performance Characteristics
| Parameter | Typical Value | Reference |
| Sensitivity (LOD) | 0.05 - 0.3 ng/mL | [4][8] |
| Intra-Assay Precision (%CV) | < 10% | [9][10] |
| Inter-Assay Precision (%CV) | < 15% | [9][10] |
| Spike Recovery | 85% - 115% | [4][11] |
| Linearity (Dilution Recovery) | 90% - 110% | [4] |
Table 2: Example Acceptance Criteria for Progesterone Calibrators and QC Samples
| Level | Concentration Range (ng/mL) | Acceptance Criteria |
| Calibrator 0 (Blank) | 0 | Result should be < LOD |
| Low QC | 0.5 - 2.0 | Within ± 20% of the target value |
| Mid QC | 10 - 20 | Within ± 15% of the target value |
| High QC | 30 - 50 | Within ± 15% of the target value |
Note: The specific concentration ranges and acceptance criteria should be established and validated by each individual laboratory.
Visualizations
Caption: Workflow for Progesterone Calibrator and QC Sample Preparation.
Caption: Troubleshooting Decision Tree for QC Sample Failures.
References
- 1. Evaluation of testosterone, estradiol and progesterone immunoassay calibrators by liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. atlasbio.com [atlasbio.com]
- 3. researchgate.net [researchgate.net]
- 4. linear.es [linear.es]
- 5. researchgate.net [researchgate.net]
- 6. stemcell.com [stemcell.com]
- 7. Charcoal-Stripped FBS | Thermo Fisher Scientific - US [thermofisher.com]
- 8. labogids.sintmaria.be [labogids.sintmaria.be]
- 9. monobind.com [monobind.com]
- 10. Precision of progesterone measurements with the use of automated immunoassay analyzers and the impact on clinical decisions for in vitro fertilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LC-MS/MS Method for Rapid Quantification of Progesterone in Rabbit Plasma and Its Application in a Pharmacokinetic Study of the Transdermal Formulation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validation of a Quantitative Assay for Progesterone using Progesterone-13C2: A Comparison Guide
For researchers, scientists, and drug development professionals, the accurate quantification of progesterone is critical for a wide range of applications, from reproductive research to therapeutic drug monitoring. This guide provides a comprehensive comparison of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assay for progesterone utilizing a stable isotope-labeled internal standard, Progesterone-13C2, against other common analytical methods. The use of an isotopic internal standard like this compound is a key strategy for mitigating matrix effects and improving assay accuracy and precision.
Comparative Analysis of Progesterone Quantification Methods
The selection of an appropriate assay for progesterone quantification depends on the specific requirements for sensitivity, specificity, throughput, and cost. While traditional immunoassays like ELISA and RIA have been widely used, LC-MS/MS methods are increasingly favored for their superior specificity and accuracy.
| Parameter | LC-MS/MS with this compound | Immunoassays (ELISA, CLIA) | Radioimmunoassay (RIA) |
| Principle | Mass-to-charge ratio detection of progesterone and its stable isotope-labeled internal standard. | Antigen-antibody binding with enzymatic or chemiluminescent signal detection.[1][2] | Competitive binding of radiolabeled and unlabeled progesterone to a limited number of antibody binding sites.[3][4] |
| Specificity | High; distinguishes between progesterone and structurally similar steroids. | Variable; potential for cross-reactivity with other steroids.[5] | Generally high, but can have cross-reactivity. |
| Sensitivity (LOD/LOQ) | High; typically in the low pg/mL to ng/mL range.[6][7][8] | Moderate to high; varies by kit and format.[1][6][7] | High; can detect pg/mL concentrations.[9] |
| Accuracy | High; internal standard corrects for matrix effects and procedural losses. | Can be affected by matrix interferences and cross-reactivity.[5] | Generally good, but can be influenced by non-specific binding. |
| Precision (%CV) | Excellent; typically <15% for intra- and inter-day precision.[8][10] | Good; intra-assay CVs often <10%, inter-assay CVs can be higher. | Good; typically <15%. |
| Linearity | Excellent over a wide dynamic range.[6][7][11][10] | Good within a defined range.[6][7] | Limited dynamic range. |
| Throughput | Moderate to high; can be automated. | High; suitable for batch processing of many samples. | Low to moderate. |
| Cost per Sample | Higher initial instrument cost, lower reagent cost. | Lower initial instrument cost, higher reagent cost. | Moderate; requires handling of radioactive materials. |
| Internal Standard | This compound or other stable isotope-labeled analogs (e.g., Progesterone-d9).[8][9] | Not typically used. | Not typically used. |
Experimental Protocol: Validation of an LC-MS/MS Assay for Progesterone
This protocol outlines the key steps for the validation of a quantitative LC-MS/MS method for progesterone in a biological matrix (e.g., serum, plasma) using this compound as an internal standard.
1. Materials and Reagents:
-
Progesterone certified reference standard
-
This compound internal standard
-
LC-MS/MS grade solvents (e.g., methanol, acetonitrile, water)
-
Formic acid or ammonium formate (for mobile phase modification)
-
Biological matrix (e.g., drug-free human serum)
-
Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) consumables
2. Stock and Working Solutions Preparation:
-
Prepare primary stock solutions of progesterone and this compound in a suitable organic solvent (e.g., methanol).
-
Prepare a series of working standard solutions by serially diluting the progesterone stock solution.
-
Prepare a working internal standard solution of this compound at a fixed concentration.
3. Sample Preparation (Liquid-Liquid Extraction Example):
-
To 100 µL of calibrators, quality controls (QCs), and unknown samples, add 25 µL of the working internal standard solution (this compound).
-
Add 500 µL of an organic extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
4. LC-MS/MS Analysis:
-
Liquid Chromatography: Use a C18 reversed-phase column with a gradient elution of mobile phases (e.g., A: 0.1% formic acid in water, B: 0.1% formic acid in methanol).
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).
-
Monitor the precursor to product ion transitions for progesterone (e.g., m/z 315.2 -> 97.1) and this compound (e.g., m/z 317.2 -> 97.1).
-
5. Assay Validation Parameters:
-
Linearity: Analyze a set of calibration standards (typically 6-8 non-zero concentrations) in triplicate on three separate days. Plot the peak area ratio (progesterone/Progesterone-13C2) against the nominal concentration and perform a linear regression analysis. The coefficient of determination (r²) should be ≥ 0.99.
-
Precision and Accuracy: Analyze quality control (QC) samples at low, medium, and high concentrations in replicates (n=5) on three different days.
-
Intra-day precision (%CV) should be ≤ 15% (≤ 20% for the lower limit of quantification).
-
Inter-day precision (%CV) should be ≤ 15% (≤ 20% for the lower limit of quantification).
-
Accuracy (% bias) should be within ±15% of the nominal value (±20% for the lower limit of quantification).
-
-
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ):
-
LOD: The lowest concentration of analyte that can be reliably distinguished from background noise (typically signal-to-noise ratio of 3:1).
-
LLOQ: The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.
-
-
Specificity and Selectivity: Analyze blank matrix samples from at least six different sources to assess for interferences at the retention times of progesterone and the internal standard.
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix by comparing the peak area of an analyte in a post-extraction spiked sample to that of a pure solution.
-
Stability: Assess the stability of progesterone in the biological matrix under various storage conditions (e.g., freeze-thaw cycles, short-term benchtop, long-term frozen).
Visualizations
References
- 1. linear.es [linear.es]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. veterinaryworld.org [veterinaryworld.org]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a liquid chromatography coupled to mass spectrometer (LC-MS) method for the simultaneous quantification of estrone-3-sulfate, progesterone, estrone and estradiol in serum of mares and American bisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Performance characteristics of the light-initiated chemiluminescent assay for quantitative determination of progesterone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Performance characteristics of the light-initiated chemiluminescent assay for quantitative determination of progesterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. LC-MS/MS Method for Rapid Quantification of Progesterone in Rabbit Plasma and Its Application in a Pharmacokinetic Study of the Transdermal Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eurofins.com [eurofins.com]
- 11. Validation of an in-clinic immunoassay for measurement of canine progesterone | Clinical Theriogenology [clinicaltheriogenology.net]
A Head-to-Head Comparison: Progesterone-13C2 vs. Deuterated Progesterone (Progesterone-d9) for Quantitative Analysis
For researchers, scientists, and drug development professionals relying on precise and accurate quantification of progesterone, the choice of an appropriate internal standard is paramount. This guide provides an objective comparison of two commonly used isotopically labeled internal standards, Progesterone-13C2 and Progesterone-d9, to aid in the selection of the most suitable standard for mass spectrometry-based applications.
In the realm of bioanalysis, particularly in pharmacokinetic studies, metabolic profiling, and clinical diagnostics, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of endogenous compounds like progesterone. The accuracy and reliability of LC-MS/MS assays heavily depend on the use of a stable isotope-labeled internal standard (SIL-IS). An ideal SIL-IS should co-elute with the analyte of interest, exhibit similar ionization efficiency, and not be susceptible to isotopic exchange. This guide delves into a comparative analysis of this compound and Progesterone-d9, focusing on their performance characteristics, supported by experimental data from various studies.
Performance Characteristics: A Comparative Overview
While direct head-to-head comparative studies are limited, a comprehensive review of existing literature and the fundamental principles of isotopic labeling allow for a robust comparison of this compound and Progesterone-d9.
| Feature | This compound | Progesterone-d9 | Key Considerations for Researchers |
| Isotopic Stability | High. The 13C-12C bond is very stable and not prone to exchange under typical analytical conditions.[1] | Generally stable, but potential for back-exchange of deuterium atoms with protons from the solvent or matrix, especially at exchangeable positions.[1][2] | This compound offers superior isotopic stability, minimizing the risk of analytical variability due to label exchange. |
| Chromatographic Co-elution | Excellent. Due to the minimal difference in physicochemical properties between 13C and 12C, this compound almost perfectly co-elutes with unlabeled progesterone.[1][3] | Potential for slight chromatographic separation from unlabeled progesterone (isotopic effect), which can lead to differential matrix effects.[1][4][5] | For methods with sharp chromatographic peaks or complex matrices, the superior co-elution of this compound is a significant advantage in mitigating matrix effects. |
| Mass Shift | M+2 (for two 13C labels). | M+9. | The larger mass shift of Progesterone-d9 can be advantageous in avoiding potential isobaric interferences. |
| Matrix Effects | Better compensation for matrix effects due to co-elution.[6] | The potential for chromatographic separation can lead to incomplete compensation for matrix-induced ion suppression or enhancement. | In complex biological matrices like plasma or serum, this compound is expected to provide more reliable correction for matrix effects. |
| Availability and Cost | Generally more expensive and less commonly available than deuterated standards.[7] | More widely available and generally more cost-effective. | Budgetary and supply chain considerations may favor the use of Progesterone-d9. |
Data Presentation: Quantitative Performance in LC-MS/MS Assays
The following tables summarize key quantitative parameters from studies utilizing either this compound or Progesterone-d9 as internal standards for progesterone quantification.
Table 1: Performance Data for this compound in LC-MS/MS Assays
| Parameter | Value | Matrix | Reference |
| Mass Transition (m/z) | 317.2 → 111.2 | Human Serum | [8] |
| Repeatability | 1.1% | Human Serum | [8] |
| Reproducibility | 0.14% | Human Serum | [8] |
| Detection Limit | 0.6 µg/kg | Human Serum | [8] |
Table 2: Performance Data for Progesterone-d9 in LC-MS/MS Assays
| Parameter | Value | Matrix | Reference |
| Mass Transition (m/z) | 324.26 → 113.07 | Rat Plasma | |
| Linearity Range | 1 - 200 ng/mL | Rabbit Plasma | |
| Method Recovery | 86.0% - 103% | Rabbit Plasma | |
| Repeatability (RSD) | < 5.5% | Rabbit Plasma | |
| Intra- and Inter-day Precision (RSD) | < 6.7% | Rat Plasma | |
| Accuracy (% Nominal) | 94.0% - 103.7% | Rat Plasma |
Experimental Protocols: Methodologies for Progesterone Quantification
LC-MS/MS Method Using this compound
This protocol is based on a method for the measurement of progesterone in human serum.
1. Sample Preparation (Liquid-Liquid Extraction):
-
Spike serum samples with this compound internal standard.
-
Perform a three-step liquid-liquid extraction using a suitable organic solvent (e.g., n-hexane).
-
Evaporate the organic phase to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Chromatographic Separation: Utilize a C18 reversed-phase column with a gradient elution of a suitable mobile phase (e.g., methanol and water with a modifier like formic acid).
-
Mass Spectrometric Detection:
LC-MS/MS Method Using Progesterone-d9
This protocol is based on a method for the quantification of progesterone in rabbit plasma.
1. Sample Preparation (QuEChERS-based):
-
Add acetonitrile to the plasma sample to precipitate proteins.
-
Add a mixture of magnesium sulfate and sodium chloride for phase partitioning.
-
Centrifuge the sample and collect the supernatant (acetonitrile layer).
-
Directly inject the supernatant into the LC-MS/MS system.
2. LC-MS/MS Analysis:
-
Chromatographic Separation: Employ a C18 column with a gradient of deionized water and acetonitrile, both containing 0.1% formic acid.
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
Mass Transitions:
-
Progesterone: Precursor ion and product ions to be optimized (e.g., m/z 315.20 → 109.10).
-
Progesterone-d9: Precursor ion and product ions to be optimized (e.g., m/z 324.26 → 113.07).
-
-
Visualizing Key Processes
To further aid in understanding, the following diagrams illustrate the progesterone signaling pathway and a typical experimental workflow for bioanalytical method validation.
Caption: Progesterone signaling pathways.
References
- 1. ukisotope.com [ukisotope.com]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. eurisotop.com [eurisotop.com]
- 4. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. scispace.com [scispace.com]
A Comparative Guide: Immunoassay vs. LC-MS/MS for Progesterone Quantification
For researchers, scientists, and drug development professionals seeking accurate and reliable progesterone measurement, the choice between traditional immunoassays and modern liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a critical one. This guide provides a comprehensive cross-validation of these two methodologies, offering a detailed comparison of their performance characteristics, experimental protocols, and supporting data to inform your selection process.
Progesterone, a key steroid hormone, plays a crucial role in the menstrual cycle, pregnancy, and embryogenesis.[1] Its accurate quantification is paramount in various research and clinical settings, including fertility monitoring, assessment of placental function, and the development of new therapeutics.[1][2] While immunoassays have long been the standard method for progesterone measurement, LC-MS/MS has emerged as a powerful alternative offering distinct advantages in specificity and sensitivity.[2][3][4]
Performance Characteristics: A Head-to-Head Comparison
The primary distinction between immunoassays and LC-MS/MS lies in their analytical specificity. Immunoassays, which rely on antibody-antigen binding, can be susceptible to cross-reactivity with structurally similar steroid compounds, potentially leading to overestimated progesterone concentrations.[3][5] In contrast, LC-MS/MS combines the separation power of liquid chromatography with the precise mass detection of tandem mass spectrometry, allowing for the unambiguous identification and quantification of progesterone, free from interferences.[3][6]
Studies have consistently demonstrated that immunoassays tend to show a positive bias, particularly at lower progesterone concentrations, when compared to the reference method of LC-MS/MS.[7][8][9] For instance, one study found that a direct immunoassay consistently overestimated serum progesterone levels, rendering low concentration measurements inaccurate for quantitative use.[8] Another comparison of two different immunoassay platforms revealed overestimations of 19% and 5% relative to LC-MS/MS.[7]
The superior sensitivity of LC-MS/MS also allows for the detection of lower progesterone concentrations than many immunoassays, which is critical in applications such as monitoring residual progesterone levels or in specific patient populations.[3][4]
The following table summarizes the key quantitative performance characteristics of both methods as reported in various studies.
| Performance Metric | Immunoassay | LC-MS/MS |
| Specificity | Subject to cross-reactivity with other steroids.[3][5] | High, based on molecular mass and fragmentation.[3][6] |
| Accuracy/Bias | Tendency to overestimate, especially at low concentrations.[7][8] | Considered the "gold standard" with high accuracy.[7] |
| Lower Limit of Quantification (LLOQ) | Generally higher, may not be suitable for very low concentrations. | Lower, enabling more sensitive detection (e.g., 20 pmol/L in saliva, 0.05 ng/mL in plasma).[3][10] |
| Linear Range | Defined by the assay's standard curve. | Wide and consistent (e.g., 0.05 – 10 ng/mL, 1-200 ng/mL).[1][10][11] |
| Intra-assay Precision (CV%) | Can be <10%, but varies between platforms.[12] | Typically low, often <7%.[10][13] |
| Inter-assay Precision (CV%) | Can be <10%, but varies between platforms.[12] | Typically low, often <15%.[10][13] |
| Throughput | High, with automated platforms.[3] | Can be high-throughput with optimized methods.[3] |
Experimental Workflows
The experimental procedures for immunoassay and LC-MS/MS differ significantly in their sample preparation and analytical stages. The following diagram illustrates the general workflows for each technique.
Figure 1. General experimental workflows for immunoassay and LC-MS/MS.
Detailed Experimental Protocols
Below are representative protocols for the quantification of progesterone using both immunoassay and LC-MS/MS methodologies, synthesized from published studies.
Immunoassay Protocol (Chemiluminescence Immunoassay - CLIA)
This protocol is a generalized representation of a commercially available automated immunoassay.
-
Sample Preparation: Serum or plasma samples are collected and can often be used directly without extensive preparation.
-
Assay Procedure (Automated):
-
A specific volume of the patient sample is introduced into the reaction vessel.
-
Magnetic particles coated with anti-progesterone antibodies are added.
-
A progesterone-alkaline phosphatase conjugate (tracer) is added.
-
The mixture is incubated to allow for competitive binding between the sample progesterone and the tracer for the antibody binding sites.
-
The magnetic particles are washed to remove unbound material.
-
A chemiluminescent substrate is added.
-
The resulting light emission is measured by a luminometer.
-
-
Quantification: The amount of light produced is inversely proportional to the concentration of progesterone in the sample. The concentration is calculated by the instrument software based on a previously established standard curve.
LC-MS/MS Protocol
This protocol outlines a common approach for progesterone quantification in plasma.
-
Sample Preparation:
-
Internal Standard Spiking: To a 300 µL aliquot of serum or plasma, an internal standard (e.g., progesterone-d9 or progesterone-13C3) is added to account for variability during sample processing and analysis.[9][10]
-
Extraction: Progesterone is extracted from the sample matrix using one of the following methods:
-
Liquid-Liquid Extraction (LLE): The sample is mixed with an immiscible organic solvent (e.g., tert-methyl butyl ether), and after vortexing and centrifugation, the organic layer containing the progesterone is collected.[7]
-
Solid-Phase Extraction (SPE): The sample is passed through a solid-phase extraction cartridge which retains progesterone. After washing, the progesterone is eluted with a suitable solvent.[1]
-
Protein Precipitation (PPT): A precipitating agent (e.g., acetonitrile) is added to the plasma to precipitate proteins. After centrifugation, the supernatant containing the progesterone is collected.[2]
-
-
Evaporation and Reconstitution: The solvent from the extraction step is evaporated to dryness under a stream of nitrogen. The residue is then reconstituted in a mobile phase-compatible solution (e.g., 90% water:10% methanol).[7]
-
-
Liquid Chromatography (LC) Separation:
-
An aliquot of the reconstituted sample is injected into an HPLC or UPLC system.
-
The sample is separated on a C18 reversed-phase column using a gradient elution with a mobile phase typically consisting of an aqueous component (e.g., water with 0.1% formic acid or 0.2 mmol/L ammonium fluoride) and an organic component (e.g., methanol or acetonitrile).[10][13]
-
-
Tandem Mass Spectrometry (MS/MS) Analysis:
-
The eluent from the LC column is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both progesterone (e.g., m/z 315.1 → 97.0 and 109.0) and the internal standard (e.g., for d8-progesterone, m/z 323.4 → 113.1).[2][7]
-
-
Quantification: The concentration of progesterone is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of progesterone.
Conclusion: Choosing the Right Method
The choice between immunoassay and LC-MS/MS for progesterone quantification depends on the specific requirements of the study.
Immunoassays are well-suited for high-throughput clinical screening where cost-effectiveness and rapid turnaround time are major considerations.[3] However, researchers must be aware of the potential for inaccuracies, especially at low concentrations, and the risk of cross-reactivity.[8] For applications where absolute accuracy is not paramount, a well-validated immunoassay can provide valuable data.
LC-MS/MS is the method of choice for research and development, clinical trials, and diagnostic applications that demand the highest level of accuracy, specificity, and sensitivity.[2] While the initial investment in instrumentation and expertise may be higher, the reliability of the data generated by LC-MS/MS is unparalleled, ensuring confidence in the results for critical decision-making. The development of high-throughput LC-MS/MS methods is also mitigating the historical advantage of immunoassays in terms of sample processing speed.[3]
Ultimately, a thorough understanding of the strengths and limitations of each technique, as outlined in this guide, is essential for selecting the most appropriate method to achieve reliable and meaningful progesterone measurements in your research.
References
- 1. brighamandwomens.org [brighamandwomens.org]
- 2. eurofins.com [eurofins.com]
- 3. news-medical.net [news-medical.net]
- 4. Combined Liquid Chromatography–Tandem Mass Spectrometry Analysis of Progesterone Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical utility of laboratory developed mass spectrometry assays for steroid hormone testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. core.ac.uk [core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Accuracy of a Direct Progesterone Immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. LC-MS/MS Method for Rapid Quantification of Progesterone in Rabbit Plasma and Its Application in a Pharmacokinetic Study of the Transdermal Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Precision of progesterone measurements with the use of automated immunoassay analyzers and the impact on clinical decisions for in vitro fertilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Guide to Inter-laboratory Comparison of Progesterone Measurement Methods
For researchers, scientists, and professionals in drug development, the accurate measurement of progesterone is critical for a wide range of applications, from reproductive medicine to endocrinology research. However, significant variability exists between different measurement methods and laboratories, underscoring the importance of understanding the performance characteristics of various assays. This guide provides an objective comparison of common progesterone measurement methods, supported by experimental data, to aid in the selection and interpretation of these assays.
Introduction to Progesterone Measurement Techniques
The quantification of progesterone in biological samples is predominantly performed using two main types of analytical methods: immunoassays and mass spectrometry.
-
Immunoassays are widely used due to their high throughput, automation capabilities, and relatively lower cost. These methods utilize antibodies to detect progesterone. Common immunoassay platforms include enzyme-linked immunosorbent assay (ELISA), chemiluminescent immunoassay (CLIA), and radioimmunoassay (RIA).
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the reference method for steroid hormone analysis. It offers high specificity and accuracy by separating progesterone from other structurally similar molecules before detection based on its mass-to-charge ratio.
Despite the widespread use of immunoassays, they can be prone to interference from cross-reacting steroids, leading to inaccuracies, particularly at low progesterone concentrations.[1][2] Inter-laboratory proficiency testing has highlighted the variability among different immunoassay platforms.[3]
Inter-laboratory Comparison: A Workflow Overview
An inter-laboratory comparison study is essential for evaluating the consistency and reliability of different measurement methods across various laboratories. The following diagram illustrates a typical workflow for such a study.
Performance Data of Progesterone Measurement Methods
The following tables summarize quantitative data from various studies, comparing the performance of different progesterone measurement methods.
Table 1: Comparison of Immunoassay Analyzers and LC-MS/MS
This table presents data from a study comparing four automated immunoassay analyzers with LC-MS/MS for progesterone measurement in human serum samples.[3]
| Method/Analyzer | Inter-assay CV (%) | Intra-assay CV (%) | Correlation with LC-MS/MS (r) |
| LC-MS/MS | - | <10% | 1.00 |
| Analyzer 1 | <10% | <10% | Highly Correlated |
| Analyzer 2 | >10% | <10% | Highly Correlated |
| Analyzer 3 | <10% | >10% | Highly Correlated |
| Analyzer 4 | >10% | >10% | Highly Correlated |
CV: Coefficient of Variation. A lower CV indicates higher precision.
The results indicate that while progesterone measurements by immunoassay were highly correlated with those by LC-MS/MS, the precision varied significantly between analyzers.[3] Only two of the four analyzers demonstrated an inter-assay CV of less than 10%, a common benchmark for acceptable precision.[3]
Table 2: Accuracy of Immunoassay Platforms Compared to LC-MS/MS
This table shows the overestimation of progesterone concentrations by two different immunoassay systems when compared to the reference LC-MS/MS method in serum samples from women undergoing in vitro fertilization (IVF).[4]
| Immunoassay Platform | Overestimation of Progesterone (%) |
| Siemens ADVIA Centaur | 19% |
| Abbott Architect i1000SR | 5% |
This study highlights that the Abbott Architect immunoassay provided a more accurate measurement of serum progesterone than the Siemens ADVIA Centaur system in this specific context.[4]
Table 3: Comparison of Point-of-Care and Laboratory Immunoassays
This table compares a rapid fluorescence immunochromatography assay (RFICA), a point-of-care method, with a chemiluminescent microparticle immunoassay (CMIA) for measuring progesterone in canine serum samples.[5]
| Comparison | Regression Model | Correlation Coefficient (R²) |
| RFICA vs. CMIA | CMIA = (0.9483 × RFICA) - 0.761 | 0.8976 |
The strong linear dependence (R² = 0.8976) suggests that the RFICA and CMIA methods are largely interchangeable for progesterone measurement in this context, though careful interpretation of results is advised.[5]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of inter-laboratory comparison studies. Below are generalized protocols based on cited experiments.
Protocol 1: Inter-laboratory Comparison of Automated Immunoassays and LC-MS/MS
Objective: To compare the precision of progesterone measurements from different automated immunoassay analyzers with LC-MS/MS.[3]
Methodology:
-
Sample Collection: A total of 189 human serum samples were collected from women undergoing controlled ovarian hyperstimulation and in early pregnancy.[3]
-
Sample Pooling and Aliquoting: Ten serum progesterone pools were created with concentrations ranging from 0.2 to 4 ng/mL. These pools were then aliquoted for distribution.[3]
-
Laboratory Analysis:
-
Aliquots were sent to four different laboratory centers, each using a different automated immunoassay analyzer.
-
Progesterone was measured by each immunoassay in triplicate at three separate time points.[3]
-
Progesterone was also measured by a central LC-MS/MS method in triplicate at one time point.[3]
-
-
Data Analysis:
-
Inter- and intra-assay coefficients of variation (CVs) were calculated for each analyzer and for the LC-MS/MS method.
-
Correlation between the immunoassay measurements and the LC-MS/MS measurements was determined using regression analysis.[3]
-
Protocol 2: Accuracy Assessment of Immunoassay Platforms
Objective: To determine the accuracy of two different immunoassay platforms relative to a reference LC-MS/MS method.[4]
Methodology:
-
Sample Selection: Twenty-eight serum samples from women undergoing IVF cycles were selected for analysis.[4]
-
Laboratory Analysis:
-
Data Analysis:
-
The progesterone concentrations obtained from the two immunoassay platforms were compared to the results from the LC-MS/MS method.
-
The percentage of overestimation for each immunoassay was calculated relative to the LC-MS/MS results.[4] Deming regression and difference plots were used to visualize the bias.[4]
-
Conclusion
The choice of a progesterone measurement method can significantly impact research and clinical outcomes. While immunoassays offer convenience and high throughput, they exhibit considerable inter-assay variability and potential for inaccuracy, especially at low concentrations.[2][3] LC-MS/MS remains the gold standard for accuracy and specificity.[1] For clinical decisions based on specific progesterone thresholds, it is crucial to use laboratory- and method-specific reference data.[3] The implementation of validated progesterone standards in daily immunoassays could improve the accuracy of medical decisions.[3] Researchers and clinicians must be aware of the limitations of the assay they are using and consider the analytical performance data when interpreting results.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Precision of progesterone measurements with the use of automated immunoassay analyzers and the impact on clinical decisions for in vitro fertilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Accuracy and precision guidelines for optimal breeding time in bitches using in-house progesterone measurement compared with chemiluminescent microparticle immunoassay - ProQuest [proquest.com]
Harnessing Precision: A Comparative Analysis of Progesterone-13C2 Based Analytical Methods
In the landscape of steroid hormone analysis, the quest for robust and reliable quantification of progesterone is paramount for researchers, scientists, and drug development professionals. This guide provides an in-depth comparison of analytical methods centered around the use of Progesterone-13C2 as an internal standard, primarily focusing on isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS). The superior linearity, accuracy, and precision of this method will be benchmarked against traditional immunoassays, supported by experimental data and detailed protocols.
Quantitative Performance Metrics
The use of a stable isotope-labeled internal standard like this compound in conjunction with LC-MS/MS offers significant advantages in mitigating matrix effects and improving the accuracy and precision of progesterone quantification. The following tables summarize the performance characteristics of this compound based methods compared to other analytical techniques.
Table 1: Linearity of Progesterone Quantification Methods
| Method | Analyte | Matrix | Linear Range | Correlation Coefficient (R²) | Citation |
| LC-MS/MS | Progesterone | Rabbit Plasma | 1 - 200 ng/mL | >0.99 | [1][2] |
| LC-MS/MS | Progesterone | Rat Plasma | 0.05 - 20.00 ng/mL | Not Specified | [3] |
| UPLC-MS/MS | Progestogens | Human Serum | 25 - 50,000 pg/mL | Not Specified | [4] |
| LC-MS/MS | Progesterone | Human Serum | 0.151 - 24.42 ng/g | Not Specified | [1][2] |
| HPLC | Progesterone | Not Specified | Not Specified | Not Specified | [5] |
Table 2: Accuracy of Progesterone Quantification Methods
| Method | Analyte | Matrix | Recovery (%) | Relative Error (%) | Citation |
| LC-MS/MS | Progesterone | Saliva | 96.6 - 99.7% | Not Specified | [6] |
| LC-MS/MS | Progesterone | Rabbit Plasma | 86.0 - 103% | Not Specified | [1][2] |
| UPLC-MS/MS | Progestogens | Human Serum | Not Specified | Intraday: -13.7% to 14.0%, Interday: -6.5% to 8.4% | [4] |
| LC-MS/MS | Progesterone | Human Serum | 99.08 - 101.50% | Not Specified | [7] |
| ID-MALDI-TOF MS | Progesterone | Not Specified | Not Specified | Accuracy was 102.25 ± 11.22% | [8] |
| LC-MS/MS | Progesterone & Estradiol | Mouse Serum | Not Specified | 1.6 - 14.4% Error | [9] |
Table 3: Precision of Progesterone Quantification Methods
| Method | Analyte | Matrix | Intra-assay RSD (%) | Inter-assay RSD (%) | Citation |
| LC-MS/MS | Progesterone | Saliva | <2.2% | <2.2% | [6] |
| ID LC-MS/MS | Progesterone | Human Serum | 1.1% (Repeatability) | 0.14% (Reproducibility) | [7][10] |
| UPLC-MS/MS | Progestogens | Human Serum | 1.6 - 11.9% | 3.1 - 14.9% | [4] |
| LC-MS/MS | Progesterone | Rat Plasma | <6.7% | <6.7% | [3] |
| ID-LC/MS/MS | Progesterone | Human Serum | 0.50 - 0.58% | 0.71 - 1.33% | [7] |
| LC-MS/MS | Progesterone & Estradiol | Mouse Serum | 0.74 - 8.5% | Not Specified | [9] |
| Competitive ELISA | Progesterone | Urine, Fecal Extracts, Cell Culture Medium | 3.9% | 5.7% | [11] |
Experimental Protocols
Isotope Dilution LC-MS/MS for Salivary Progesterone
This method allows for the non-invasive monitoring of progesterone levels.
1. Sample Preparation:
-
400 μL of saliva is deproteinized with acetonitrile.
-
The supernatant is purified using a Strata™-X solid-phase extraction (SPE) cartridge.[6]
-
The eluate is evaporated to dryness and reconstituted for analysis.
2. LC-MS/MS Analysis:
-
Instrumentation: Liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Internal Standard: Deuterated progesterone is added to the initial sample.[6]
-
Quantification: Based on selected reaction monitoring (SRM) of the specific mass transitions for progesterone and its deuterated internal standard.[6]
Isotope Dilution LC-MS/MS for Serum Progesterone
A primary reference method for accurate progesterone measurement in serum.
1. Sample Preparation:
-
Serum samples are spiked with this compound as the internal standard.[7][10]
-
Liquid-liquid extraction is performed to isolate progesterone and the internal standard from the serum matrix.[3][7]
2. LC-MS/MS Analysis:
-
Instrumentation: LC system coupled to a tandem mass spectrometer operating in multiple-reaction monitoring (MRM) mode with a positive electrospray ionization source.[7][10]
-
Mass Transitions: Progesterone is monitored at m/z 315.2/109.2, and this compound at m/z 317.2/111.2.[7][10]
-
Calibration: A bracketing calibration curve is used for quantification.[7]
Method Comparison: LC-MS/MS vs. Immunoassays
While immunoassays are widely used for progesterone quantification due to their high throughput, they often suffer from a lack of specificity, leading to potential cross-reactivity with other steroids and inaccurate results, especially at low concentrations.[12][13][14] In contrast, LC-MS/MS methods, particularly those employing isotope dilution with this compound, offer superior specificity and accuracy.[12][13][15] The unique mass transitions of progesterone and its labeled internal standard ensure that only the target analyte is being measured, eliminating interferences from structurally similar compounds.[12] Although traditional LC-MS/MS methods could be hindered by lengthy sample preparation, newer techniques have streamlined this process, making it more applicable for high-throughput analysis.[12]
Visualizing the Workflow and Progesterone's Role
To better illustrate the analytical process and the biological context of progesterone, the following diagrams are provided.
References
- 1. LC-MS/MS Method for Rapid Quantification of Progesterone in Rabbit Plasma and Its Application in a Pharmacokinetic Study of the Transdermal Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. A Sensitive and Robust UPLC-MS/MS Method for Quantitation of Estrogens and Progestogens in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Development and validation of stable-isotope dilution liquid chromatography-tandem mass spectrometric method for determination of salivary progesterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. dc.etsu.edu [dc.etsu.edu]
- 10. Measurement of progesterone in human serum by isotope dilution liquid chromatography-tandem mass spectrometry and comparison with the commercial chemiluminescence immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Progesterone Competitive ELISA Kit (EIAP4C21) - Invitrogen [thermofisher.com]
- 12. news-medical.net [news-medical.net]
- 13. mdpi.com [mdpi.com]
- 14. Comparison of progesterone concentration determination by 12 non-isotopic immunoassays and gas chromatography/mass spectrometry in 99 human serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparing immunoassay and mass spectrometry techniques for salivary sex hormone analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Progesterone-13C2 for the Development of Certified Reference Materials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Progesterone-13C2 with other alternatives for the development of Certified Reference Materials (CRMs). It offers an objective analysis of the product's performance, supported by experimental data and detailed protocols, to assist researchers in making informed decisions for their analytical needs.
Certified Reference Materials are the cornerstone of measurement accuracy, ensuring that analytical results are reliable, comparable, and traceable to a standard of higher order. In the quantification of the steroid hormone progesterone, the use of a stable isotope-labeled internal standard is crucial for achieving the highest level of accuracy, particularly with the gold-standard technique of Isotope Dilution Mass Spectrometry (IDMS). This compound, a non-radioactive, isotopically labeled version of progesterone, has emerged as a superior candidate for developing these essential CRMs.
Comparative Analysis of Internal Standards for Progesterone Quantification
The selection of an appropriate internal standard is critical for the accuracy and precision of progesterone quantification. The ideal standard should co-elute with the analyte, exhibit similar ionization efficiency, and be clearly distinguishable by its mass-to-charge ratio (m/z). This comparison focuses on this compound and its most common alternative, deuterated progesterone (Progesterone-d9).
Table 1: Comparison of Key Performance Parameters for Progesterone Internal Standards
| Parameter | This compound | Progesterone-d9 | Unlabeled Progesterone CRM |
| Isotopic Purity | Typically >99% | Typically 98 atom % D[1] | Not Applicable |
| Chemical Purity | >99% | >98%[1][2] | >99% (as per USP/EP standards) |
| Mass Shift (from native) | +2 or +3 Da (e.g., ¹³C₂)[3] | +9 Da (e.g., d9)[2][4] | 0 Da |
| Potential for Isotopic Exchange | Extremely Low (C-C bonds are stable) | Low, but possible under certain conditions (keto-enol tautomerization)[4] | Not Applicable |
| Chromatographic Separation | Co-elutes almost perfectly with native progesterone | May exhibit slight retention time shifts from native progesterone | Used for external calibration, not as an internal standard |
| Use in IDMS | Ideal for correcting matrix effects and extraction variability[3][5] | Widely used, corrects for most variability[6][7] | Not an internal standard; cannot correct for sample-specific variations |
| Availability | Commercially available from specialized suppliers | Widely available from multiple chemical suppliers[2][7] | Widely available as USP, EP, and other pharmacopeial standards |
Key Insights:
-
Stability: this compound offers superior isotopic stability due to the strength of the carbon-carbon bonds, eliminating the risk of isotopic exchange that can sometimes be observed with deuterated standards under specific analytical conditions.[4]
-
Accuracy: Both ¹³C and deuterated labels provide a significant mass shift, enabling accurate differentiation from the native analyte in mass spectrometry.[3][4] this compound is explicitly mentioned as the internal standard in a candidate reference measurement procedure developed by the National Institute of Standards and Technology (NIST).[3][5]
-
Co-elution: Carbon-13 labeling has a negligible effect on the physicochemical properties of the molecule, ensuring near-perfect co-elution with unlabeled progesterone during chromatographic separation. This is a critical factor for accurate quantification.
Experimental Methodologies
Accurate quantification of progesterone relies on robust and well-characterized analytical methods. The following section details a standard protocol for the determination of progesterone in human serum using Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (ID-LC/MS/MS), a reference measurement procedure.[3]
Protocol: Quantification of Serum Progesterone by ID-LC/MS/MS
This protocol is adapted from established reference measurement procedures.[3][5]
1. Sample Preparation and Extraction:
- Spiking: To a 1.0 mL serum sample, add a known quantity of this compound CRM solution to achieve a mass ratio of approximately 1:1 with the endogenous progesterone.
- Equilibration: Vortex the sample and allow it to equilibrate for at least 30 minutes at room temperature to ensure the internal standard has fully integrated with the serum matrix.[5]
- Liquid-Liquid Extraction (LLE): Add 5.0 mL of n-hexane to the serum sample. Vortex vigorously for 2 minutes to extract progesterone and the internal standard.
- Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
- Collection: Carefully transfer the upper organic (n-hexane) layer to a clean tube.
- Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
2. LC/MS/MS Analysis:
- Chromatography: Use a reversed-phase C18 column to separate progesterone from other serum components.
- Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
- Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both native progesterone and this compound. For example:
- Progesterone: m/z 315.4 → 108.9[8]
- Progesterone-¹³C₃: m/z 318.4 → 111.9[8][9] (Note: Specific transitions may vary based on the number of ¹³C labels and instrument tuning.)
3. Quantification:
- Peak Integration: Integrate the peak areas for both the analyte and the internal standard.
- Ratio Calculation: Calculate the peak area ratio of native progesterone to this compound.
- Calibration Curve: Construct a calibration curve by plotting the peak area ratios of calibration standards against their known mass ratios.
- Concentration Determination: Determine the concentration of progesterone in the unknown sample by interpolating its peak area ratio on the calibration curve.
Visualizations: Workflows and Principles
Diagrams are provided to illustrate the key processes involved in CRM development and its application in quantitative analysis.
The following diagram illustrates the fundamental principle of Isotope Dilution Mass Spectrometry.
References
- 1. Progesterone-2,2,4,6,6,17α,21,21,21-d9 98 atom % D, 98% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 2. Progesterone (2,2,4,6,6,17α,21,21,21-Dâ, 98%)- Cambridge Isotope Laboratories, DLM-7953-0.01 [isotope.com]
- 3. Development and evaluation of a candidate reference measurement procedure for the determination of progesterone in human serum using isotope-dilution liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Progesterone-d9 | 15775-74-3 | Benchchem [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. LC-MS/MS Method for Rapid Quantification of Progesterone in Rabbit Plasma and Its Application in a Pharmacokinetic Study of the Transdermal Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Progesterone-D9 | Certified Solutions Standards | Certified Reference Materials [cerilliant.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative analysis of progesterone using isotope dilution-matrix-assisted laser desorption ionization-time of flight mass spectrometry as a reference procedure for radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Progesterone-13C2 and Progesterone-13C3 as Internal Standards for Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in the precise quantification of progesterone, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of two commonly used isotopically labeled internal standards, Progesterone-13C2 and Progesterone-13C3, supported by experimental data and detailed methodologies.
The use of stable isotope-labeled internal standards is a cornerstone of quantitative mass spectrometry, particularly in complex biological matrices. These standards, which co-elute with the analyte of interest but are distinguishable by their mass-to-charge ratio (m/z), effectively compensate for variations in sample preparation, chromatography, and ionization efficiency. This compound and Progesterone-13C3 are two such standards employed in the analysis of progesterone, a critical steroid hormone involved in the menstrual cycle, pregnancy, and various physiological processes.
Performance Characteristics at a Glance
A summary of the key performance characteristics of this compound and Progesterone-13C3, based on commercially available product specifications and data from published analytical methods, is presented below.
| Feature | This compound | Progesterone-13C3 |
| Molecular Weight | ~316.45 g/mol | ~317.44 g/mol |
| Isotopic Purity | Typically ≥90 atom % ¹³C | Typically ≥99 atom % ¹³C |
| Chemical Purity | Typically ≥98% | Typically ≥98% |
| Mass Shift from Progesterone | +2 Da | +3 Da |
| Common Labeling Positions | 3,4-¹³C₂ | 2,3,4-¹³C₃ |
In-Depth Comparison
The primary distinction between this compound and Progesterone-13C3 lies in the number of ¹³C isotopes incorporated into the molecule, resulting in a mass shift of +2 Da and +3 Da, respectively, relative to unlabeled progesterone. This difference can have implications for potential isotopic overlap and the choice of mass transitions in tandem mass spectrometry (MS/MS).
Progesterone-13C3 is often favored due to its higher mass shift, which minimizes the risk of isotopic contribution from the natural abundance of ¹³C in the unlabeled progesterone analyte. With a +3 Da shift, the M+3 peak of the internal standard is well-separated from the isotopic envelope of the native progesterone. This is particularly advantageous when quantifying low levels of progesterone in the presence of high endogenous concentrations. Published studies utilizing Progesterone-13C3 have demonstrated robust and consistent results in the quantification of serum progesterone.[1]
This compound , while having a smaller mass shift, is also a viable internal standard. A well-characterized this compound standard with high isotopic purity can provide accurate quantification. A study establishing a reference measurement procedure for progesterone in human serum successfully utilized this compound, demonstrating good accuracy and precision.[2][3] The choice between the two may also be influenced by commercial availability and cost.
Ultimately, the suitability of either internal standard depends on the specific requirements of the assay, including the desired sensitivity, the concentration range of the analyte, and the potential for isobaric interferences in the matrix being analyzed.
Experimental Protocols
The following section outlines a typical experimental protocol for the quantification of progesterone in human serum using either this compound or Progesterone-13C3 as an internal standard, based on methodologies described in the scientific literature.
Sample Preparation: Liquid-Liquid Extraction
-
To a 1 mL aliquot of human serum, add the internal standard (this compound or Progesterone-13C3) to achieve a final concentration appropriate for the expected analyte concentration range.
-
Vortex the sample to ensure thorough mixing.
-
Add 5 mL of an organic extraction solvent, such as a mixture of hexane and ethyl acetate (e.g., 90:10 v/v).
-
Vortex vigorously for 1-2 minutes to facilitate the extraction of progesterone into the organic phase.
-
Centrifuge the sample to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the mobile phase used for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used for the separation of steroids.
-
Mobile Phase: A gradient elution with a mixture of water (often with a small amount of formic acid or ammonium formate for improved ionization) and an organic solvent like methanol or acetonitrile is typically employed.
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.
-
Injection Volume: Typically 5-20 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is generally used for progesterone analysis.
-
Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode to monitor specific precursor-to-product ion transitions for both progesterone and the internal standard.
-
Data Analysis: The peak area ratio of the analyte to the internal standard is calculated and used to determine the concentration of progesterone in the sample by referencing a calibration curve prepared with known concentrations of progesterone and a fixed concentration of the internal standard.
-
Visualizing the Workflow and Biological Context
To better illustrate the experimental process and the biological relevance of progesterone analysis, the following diagrams are provided.
Caption: A typical workflow for progesterone quantification using LC-MS/MS.
Caption: A simplified diagram of the progesterone metabolic pathway.
References
Evaluating the Robustness of a Progesterone Assay with Progesterone-13C2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of progesterone assay methodologies, focusing on the robustness and performance of assays utilizing Progesterone-13C2 as an internal standard. The information presented herein is supported by experimental data to aid in the selection of the most appropriate assay for your research and development needs.
Introduction to Progesterone Assays
Progesterone is a crucial steroid hormone involved in the menstrual cycle, pregnancy, and embryogenesis.[1][2][3] Accurate and precise quantification of progesterone is critical in various fields, including reproductive biology, endocrinology, and drug development. While traditional immunoassays have been widely used, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a more specific and sensitive alternative.[4][5][6] A key element in the robustness of LC-MS/MS assays is the use of a suitable internal standard, with stable isotope-labeled compounds like this compound being a preferred choice.
Comparison of Progesterone Assay Methodologies
The two primary methods for progesterone quantification are immunoassays and LC-MS/MS. Each has distinct advantages and limitations that affect its robustness and suitability for different applications.
| Feature | Immunoassay | LC-MS/MS with this compound |
| Principle | Competitive binding of progesterone and a labeled conjugate to a limited number of antibody binding sites.[2][7][8] | Chromatographic separation followed by mass spectrometric detection and quantification based on the ratio to a stable isotope-labeled internal standard.[4][5] |
| Specificity | Can be prone to cross-reactivity with other structurally related steroids, potentially leading to inaccurate results.[4] | High specificity due to the unique mass-to-charge ratio of progesterone and its fragments, minimizing interference from other compounds.[4][6] |
| Sensitivity | Varies by kit, with some having a lower limit of quantification (LLOQ) that may not be suitable for all applications.[7][9] | Generally offers higher sensitivity, allowing for the detection of low progesterone concentrations.[6][10] |
| Precision | Intra- and inter-assay coefficients of variation (CVs) can be higher and more variable between different platforms.[11] | Typically demonstrates excellent intra- and inter-assay precision, often with CVs below 10%.[5][12][13] |
| Accuracy | Can be affected by matrix effects and lack of standardization, leading to biases when compared to reference methods.[14] | High accuracy is achieved through the use of an internal standard like this compound, which co-elutes with the analyte and compensates for variations in sample preparation and instrument response.[1] |
| Throughput | Can be high, with automated platforms capable of processing many samples simultaneously.[15] | Can also be high-throughput, with rapid chromatographic methods and autosamplers.[4] |
Performance Data: LC-MS/MS with Isotopic Internal Standards
The use of a stable isotope-labeled internal standard, such as this compound, is critical for a robust LC-MS/MS assay. It closely mimics the behavior of endogenous progesterone during sample extraction, chromatography, and ionization, thereby correcting for potential analytical variability.
| Parameter | Progesterone Assay using Progesterone-d9[16] | Progesterone Assay using this compound[1] | Progesterone Assay using Progesterone-2,3,4-13C3[12] |
| Linearity (Concentration Range) | 1 - 200 ng/mL | Not explicitly stated, but validated with CRM at 1.41 µg/kg | Not explicitly stated, but validated for serum samples |
| Intra-assay Precision (%CV) | < 5.88%[13] | 1.1% (Repeatability) | < 10% |
| Inter-assay Precision (%CV) | < 5.88%[13] | 0.14% (Reproducibility) | < 10% |
| Accuracy (% Recovery) | 114-119%[13] | Good agreement with NIST SRM | Not explicitly stated |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[16] | ~0.6 µg/kg | Not explicitly stated |
Experimental Protocols
Experimental Workflow for Progesterone Quantification by LC-MS/MS
Caption: A typical workflow for progesterone analysis using LC-MS/MS.
Detailed Methodology for Progesterone Assay using this compound
This protocol is a representative example and may require optimization for specific matrices and instrumentation.
1. Sample Preparation:
-
Spiking: To 100 µL of serum or plasma, add a known concentration of this compound internal standard solution.
-
Protein Precipitation: Add 300 µL of cold acetonitrile, vortex thoroughly, and centrifuge to pellet the precipitated proteins.
-
Liquid-Liquid Extraction: Transfer the supernatant to a new tube and add 1 mL of n-hexane. Vortex and centrifuge to separate the phases.
-
Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate progesterone from other endogenous components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
3. Quantification:
-
The concentration of progesterone in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of progesterone and the internal standard.
Progesterone Signaling Pathway
Progesterone exerts its effects primarily through the nuclear progesterone receptor (PR), which has two main isoforms, PR-A and PR-B.
Caption: Simplified diagram of the classical progesterone signaling pathway.
Conclusion
For robust and reliable quantification of progesterone, LC-MS/MS methods utilizing a stable isotope-labeled internal standard such as this compound are demonstrably superior to traditional immunoassays. The high specificity, sensitivity, precision, and accuracy of this methodology make it the gold standard for research, clinical, and drug development applications where dependable data is paramount. The detailed experimental protocol and workflow provided in this guide offer a solid foundation for the implementation of a robust progesterone assay in your laboratory.
References
- 1. Measurement of progesterone in human serum by isotope dilution liquid chromatography-tandem mass spectrometry and comparison with the commercial chemiluminescence immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. corelabsupplies.com [corelabsupplies.com]
- 3. labcorp.com [labcorp.com]
- 4. news-medical.net [news-medical.net]
- 5. eurofins.com [eurofins.com]
- 6. Combined Liquid Chromatography–Tandem Mass Spectrometry Analysis of Progesterone Metabolites | PLOS One [journals.plos.org]
- 7. linear.es [linear.es]
- 8. arborassays.com [arborassays.com]
- 9. Progesterone Competitive ELISA Kit (EIAP4C21) - Invitrogen [thermofisher.com]
- 10. A Sensitive and Robust UPLC-MS/MS Method for Quantitation of Estrogens and Progestogens in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Precision of progesterone measurements with the use of automated immunoassay analyzers and the impact on clinical decisions for in vitro fertilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. LC-MS/MS quantification of progesterone in ovariectomized miniature swine and its application for preliminary pharmacokinetic study of a novel vaginal sustained release system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Analytical Validation of the IMMULITE® 2000 XPi Progesterone Assay for Quantitative Analysis in Ovine Serum [mdpi.com]
- 16. LC-MS/MS Method for Rapid Quantification of Progesterone in Rabbit Plasma and Its Application in a Pharmacokinetic Study of the Transdermal Formulation - PMC [pmc.ncbi.nlm.nih.gov]
Progesterone-13c2 in Clinical Proficiency Testing: A Comparison Guide
For researchers, scientists, and drug development professionals seeking the highest accuracy in clinical progesterone quantification, this guide provides a comparative overview of Progesterone-13c2 and other reference materials used in proficiency testing (PT) schemes. In the landscape of clinical diagnostics, ensuring the accuracy and comparability of laboratory results is paramount. Proficiency testing, also known as external quality assessment (EQA), is a critical component of a laboratory's quality management system. For hormone assays like progesterone, the choice of reference material is fundamental to achieving reliable results. This guide delves into the use of this compound as an internal standard in mass spectrometry-based methods and compares it with other available standards.
The Role of Reference Materials in Progesterone Proficiency Testing
Proficiency testing schemes for progesterone, such as those offered by Weqas and the College of American Pathologists (CAP), provide participating laboratories with unknown samples to test.[1][2] The laboratories' results are then compared against a target value to assess their performance. The accuracy of these target values is established using high-order reference measurement procedures, often involving isotope dilution-mass spectrometry (ID-MS), and certified reference materials (CRMs).
Organizations like the U.S. Centers for Disease Control and Prevention (CDC) and the National Institute of Standards and Technology (NIST) play a crucial role in developing these reference methods and materials.[3][4] The CDC's Hormone Standardization Program aims to improve the accuracy and reliability of steroid hormone measurements, including progesterone.[3] NIST provides well-characterized CRMs, such as SRM 971a (Hormones in Frozen Human Serum), where the certified value for progesterone is determined using a reference measurement procedure that employs this compound as an internal standard.[4]
Comparison of Progesterone Reference Materials
The ideal internal standard for mass spectrometry should co-elute with the analyte and exhibit identical chemical and physical properties during sample preparation and analysis to effectively compensate for matrix effects and variations in instrument response. Isotopically labeled analogs of the analyte are considered the gold standard for this purpose. The primary alternatives for progesterone are carbon-13 (¹³C) labeled and deuterium (D) labeled standards.
| Feature | This compound | Deuterium-Labeled Progesterone (e.g., Progesterone-d9) |
| Isotopic Label | Carbon-13 | Deuterium |
| Chemical & Physical Properties | Virtually identical to unlabeled progesterone. Co-elutes perfectly.[5] | Minor differences in physicochemical properties can lead to partial chromatographic separation from the unlabeled analyte.[6][7] |
| Isotopic Stability | Highly stable, no risk of isotope exchange.[5] | Potential for back-exchange of deuterium atoms, especially under certain pH or temperature conditions, which can compromise accuracy. |
| Matrix Effect Compensation | Excellent compensation for matrix effects due to identical behavior to the native analyte.[8] | May not perfectly compensate for matrix effects if chromatographic separation occurs, as the analyte and internal standard experience different matrix environments.[7] |
| Availability | Commercially available from various suppliers. | Widely available from numerous chemical suppliers.[9] |
| Use in CRMs | Employed in the development of certified reference materials by institutions like NIST.[4] | Commonly used as an internal standard in routine clinical and research LC-MS/MS methods. |
Experimental Protocols
Representative Experimental Workflow for Progesterone Quantification in a PT Scheme using ID-LC-MS/MS
This protocol outlines a typical workflow for the analysis of progesterone in serum samples, such as those received in a proficiency testing scheme, using isotope dilution liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS).
Signaling Pathway of Progesterone
While not directly related to the analytical chemistry of proficiency testing, understanding the biological context of progesterone is crucial for researchers in drug development.
Conclusion
For clinical laboratories participating in proficiency testing schemes and aiming for the highest level of accuracy in progesterone measurements, the choice of internal standard is a critical decision. While both ¹³C-labeled and deuterium-labeled progesterone standards are utilized, this compound offers distinct advantages. Its chemical and physical identity with the native analyte ensures co-elution and more reliable compensation for matrix effects, which is a significant source of variability in LC-MS/MS assays. The stability of the ¹³C label prevents isotopic exchange, further enhancing the robustness of the analytical method. The adoption of this compound in the development of high-order certified reference materials by institutions like NIST underscores its suitability as a definitive internal standard for ensuring the accuracy and comparability of clinical progesterone measurements. Researchers and drug development professionals can have greater confidence in data generated using methods that incorporate this compound, leading to more reliable outcomes in clinical trials and diagnostic testing.
References
- 1. weqas.com [weqas.com]
- 2. ACCURACY-BASED TESTOSTERONE, ESTRADIOL-ABS [estore.cap.org]
- 3. Steroid Hormones Standardization Programs | CSP | CDC [cdc.gov]
- 4. Accuracy-Based Programs Committee… | College of American Pathologists [cap.org]
- 5. ukisotope.com [ukisotope.com]
- 6. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. waters.com [waters.com]
- 8. Stable isotope labeling - Liquid chromatography/mass spectrometry for quantitative analysis of androgenic and progestagenic steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lumiprobe.com [lumiprobe.com]
Method comparison of LC-MS/MS and GC-MS for progesterone analysis
A Comparative Guide to Progesterone Analysis: LC-MS/MS vs. GC-MS
For researchers, scientists, and drug development professionals, the accurate quantification of progesterone is critical for a wide range of applications, from clinical diagnostics to pharmaceutical research. This guide provides an objective comparison of two powerful analytical techniques for progesterone analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the methodologies, present comparative performance data, and discuss the distinct advantages and limitations of each approach to help you make an informed decision for your specific analytical needs.
Both LC-MS/MS and GC-MS are considered superior to traditional immunoassays in terms of specificity and sensitivity for steroid analysis.[1][2] They offer excellent linearity and the ability to simultaneously analyze multiple analytes.[1] However, key differences in sample preparation, instrumentation, and analytical workflow can make one method more suitable than the other depending on the research question and laboratory capabilities.
Quantitative Performance Comparison
The following table summarizes the key quantitative performance parameters for progesterone analysis using LC-MS/MS and GC-MS, compiled from various studies.
| Performance Metric | LC-MS/MS | GC-MS |
| Linearity (r²) | 0.9984 - 0.9998[3] | Excellent linearity demonstrated[4] |
| Lower Limit of Quantification (LLOQ/LOQ) | 0.05 ng/mL[5], 500 pg/mL[3], 2.5-5 ng/mL (urine)[6] | 0.36-0.43 ng/mL[7] |
| Intra-assay Precision (CV%) | ≤ 15.24% (low QC), ≤ 5.38% (other QCs)[3] | Typically low, specific values vary by study |
| Inter-assay Precision (CV%) | ≤ 11.40% (low QC), ≤ 7.24% (other QCs)[3] | 1.5 to 5.4%[4] |
| Accuracy (% Deviation from Nominal) | ± 9.95%[3] | Excellent accuracy demonstrated[4] |
| Sample Derivatization | Not required[1][8] | Required[9][10] |
| Throughput | High[3][11] | Lower, due to sample preparation[9][12] |
Experimental Methodologies
LC-MS/MS Method for Progesterone Analysis
Liquid chromatography-tandem mass spectrometry has become a widely adopted method for progesterone quantification due to its high sensitivity, specificity, and throughput.[3][11]
Sample Preparation: A common and straightforward sample preparation technique for plasma or serum is protein precipitation.[3] In this method, an organic solvent like acetonitrile is added to the sample to precipitate proteins. An internal standard, such as a deuterated form of progesterone (e.g., d8-progesterone or d9-progesterone), is typically added prior to precipitation for accurate quantification.[3][5] After centrifugation, the supernatant is collected for analysis. Alternatively, solid-phase extraction (SPE) can be employed for cleaner extracts, especially from complex matrices.[5]
Liquid Chromatography (LC): The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A reversed-phase C18 column is commonly used for the separation of progesterone from other endogenous compounds.[13] An isocratic or gradient mobile phase, often consisting of a mixture of water with a modifier (e.g., formic acid) and an organic solvent (e.g., methanol or acetonitrile), is used to elute the analyte.[13]
Tandem Mass Spectrometry (MS/MS): The eluent from the LC column is introduced into the mass spectrometer, typically equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[3][13] The analysis is performed in multiple reaction monitoring (MRM) mode, which provides high specificity and sensitivity.[3] In MRM, the precursor ion of progesterone (e.g., m/z 315.3) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion (e.g., m/z 109.1) is monitored in the third quadrupole.[3]
GC-MS Method for Progesterone Analysis
Gas chromatography-mass spectrometry is a classic and powerful technique for steroid analysis, often considered a reference method.[9]
Sample Preparation: Sample preparation for GC-MS is generally more extensive than for LC-MS/MS. For biological fluids, an extraction step, often solid-phase extraction or liquid-liquid extraction, is required to isolate the steroids.[4] If the steroids are present in conjugated forms (e.g., glucuronides or sulfates), a hydrolysis step is necessary to cleave the conjugate moiety.[9]
Derivatization: A critical step in the GC-MS analysis of steroids is derivatization.[9][10] This chemical modification is necessary to increase the volatility and thermal stability of progesterone, making it suitable for gas chromatography. Common derivatization agents for steroids include silylating reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA) or the formation of enol heptafluorobutyrates.[4][10]
Gas Chromatography (GC): The derivatized sample is injected into the gas chromatograph. The separation is achieved on a capillary column, and the choice of the stationary phase is critical for resolving progesterone from other steroids.
Mass Spectrometry (MS): The separated compounds from the GC column are introduced into the mass spectrometer, typically using electron ionization (EI). The analysis can be performed in full-scan mode to obtain a complete mass spectrum for structural elucidation or in selected ion monitoring (SIM) mode for targeted quantification, which offers higher sensitivity.[9][12]
Workflow and Methodological Differences
The following diagrams illustrate the general experimental workflows for LC-MS/MS and GC-MS progesterone analysis and highlight the key differences between the two methodologies.
Discussion: Choosing the Right Method
LC-MS/MS: The Modern Workhorse for Targeted Quantification
Advantages:
-
High Sensitivity and Specificity: The use of MRM allows for highly selective and sensitive detection of progesterone, even in complex biological matrices.[1][3]
-
Minimal Sample Preparation: Often, a simple protein precipitation step is sufficient, and derivatization is not required, which significantly reduces sample preparation time and potential for analytical variability.[1][8]
-
High Throughput: The simplified workflow and fast analysis times make LC-MS/MS ideal for laboratories analyzing a large number of samples.[3][11]
-
Versatility: LC-MS/MS can analyze a wide range of compounds, including those that are not volatile or are thermally labile.
Disadvantages:
-
Matrix Effects: Ion suppression or enhancement due to co-eluting compounds from the sample matrix can affect accuracy and precision. Careful method development and the use of appropriate internal standards are crucial to mitigate these effects.
-
Limited Structural Information in MRM Mode: While excellent for quantification of known compounds, the targeted nature of MRM provides limited structural information for unknown identification.
GC-MS: The Gold Standard for Comprehensive Steroid Profiling
Advantages:
-
Excellent Chromatographic Resolution: Capillary GC columns can provide very high separation efficiency.[2]
-
Robust and Reproducible: GC-MS is a well-established and robust technique with a long history in steroid analysis.
-
Rich Spectral Information: Electron ionization produces characteristic fragmentation patterns that are highly reproducible and can be searched against spectral libraries for compound identification, making it a powerful tool for metabolomics and the identification of unknown steroids.[9]
Disadvantages:
-
Extensive Sample Preparation: The requirement for extraction, and in many cases hydrolysis and derivatization, makes the sample preparation process more time-consuming and labor-intensive compared to LC-MS/MS.[9][12]
-
Limited to Volatile and Thermally Stable Compounds: Progesterone and other steroids require derivatization to be amenable to GC analysis.[9]
-
Lower Throughput: The multi-step sample preparation process limits the number of samples that can be analyzed in a given time frame.[9]
Conclusion
Both LC-MS/MS and GC-MS are powerful and reliable techniques for the analysis of progesterone. The choice between the two will largely depend on the specific goals of the analysis, the available instrumentation, and the desired sample throughput.
-
For high-throughput, targeted quantification of progesterone in a routine or clinical setting, LC-MS/MS is often the method of choice due to its simplified sample preparation, speed, and high sensitivity.
-
For comprehensive steroid profiling, discovery metabolomics, and when unambiguous identification of steroids is required, GC-MS remains a pre-eminent tool. Its rich spectral data and high chromatographic resolution are invaluable for in-depth steroid analysis.
Ultimately, for many laboratories, these two techniques are not mutually exclusive but rather complementary, each offering unique advantages for the complex and vital field of steroid hormone analysis.[2]
References
- 1. Combined Liquid Chromatography–Tandem Mass Spectrometry Analysis of Progesterone Metabolites | PLOS One [journals.plos.org]
- 2. Gas chromatography/mass spectrometry (GC/MS) remains a pre-eminent discovery tool in clinical steroid investigations even in the era of fast liquid chromatography tandem mass spectrometry (LC/MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurofins.com [eurofins.com]
- 4. Analyses for progesterone in serum by gas chromatography/mass spectrometry: target data for external quality assessment of routine assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. brighamandwomens.org [brighamandwomens.org]
- 6. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods [mdpi.com]
- 7. Determination of steroid hormones in blood by GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combined Liquid Chromatography–Tandem Mass Spectrometry Analysis of Progesterone Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GC/MS in Recent Years Has Defined the Normal and Clinically Disordered Steroidome: Will It Soon Be Surpassed by LC/Tandem MS in This Role? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. news-medical.net [news-medical.net]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of Progesterone-13C2: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of isotopically labeled compounds like Progesterone-13C2 is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe handling and disposal of this compound, ensuring compliance with regulatory standards and minimizing environmental impact.
Hazard Identification and Safety Precautions
This compound, a stable isotope-labeled form of progesterone, shares the same fundamental chemical and toxicological properties as its unlabeled counterpart. Progesterone is classified as a hazardous substance, and appropriate precautions must be taken during handling and disposal.
Key Hazards:
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child and may cause harm to breast-fed children.[1][2]
-
Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[4] It may also cause respiratory, skin, and eye irritation.[4]
Personal Protective Equipment (PPE): Before handling this compound for any purpose, including disposal, the following personal protective equipment should be worn:
-
Gloves: Chemical-resistant gloves.
-
Protective Clothing: A lab coat or other suitable protective clothing.[4]
-
Eye Protection: Safety glasses with side shields or chemical goggles.[4]
-
Respiratory Protection: In case of inadequate ventilation or when handling powders, use an approved supplied-air respirator or a self-contained breathing apparatus.[4]
Step-by-Step Disposal Procedure
The primary recommendation for the disposal of this compound is to use a licensed professional waste disposal service.[4] Adherence to federal, state, and local environmental regulations is mandatory.[4]
Step 1: Segregation and Labeling
-
Isolate this compound waste from other laboratory waste streams.
-
Clearly label the waste container with the chemical name ("this compound"), relevant hazard symbols (e.g., health hazard), and the date of accumulation.
Step 2: Waste Collection
-
Solid Waste: Collect unused this compound powder, contaminated lab materials (e.g., weigh boats, pipette tips, gloves), and spill cleanup materials in a designated, sealed, and properly labeled container. For spills, mechanically take up the material (e.g., by sweeping or shoveling) and place it in a suitable container for disposal.[4] Avoid creating dust.
-
Liquid Waste: For solutions of this compound, collect the waste in a sealed, labeled, and non-reactive container. Do not pour this compound solutions down the drain.[3][5]
Step 3: Storage of Waste
-
Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Follow the storage conditions specified in the Safety Data Sheet, which typically include storing at room temperature away from light and moisture.[4]
Step 4: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for the pickup and disposal of the this compound waste.
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) and any other relevant information about the waste.
Step 5: Documentation
-
Maintain a record of the amount of this compound disposed of, the date of disposal, and the name of the waste disposal company.
Quantitative Data Summary
The Safety Data Sheets for Progesterone and its isotopically labeled forms do not typically provide specific quantitative limits for disposal, as the primary disposal route is through a licensed waste management company. The key quantitative information pertains to its physical properties.
| Property | Value |
| Melting Point | 129-130 °C[2] |
| Boiling Point | Not determined[2] |
| Bulk Density | 350-450 kg/m ³ at 20 °C[2] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Safeguarding Your Research: Essential Safety and Logistical Protocols for Handling Progesterone-13c2
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, particularly when handling specialized compounds like Progesterone-13c2. Adherence to strict safety and disposal protocols is not just a matter of compliance but a cornerstone of responsible research. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a substance that is suspected of causing cancer and reproductive harm.[1] It may also be harmful if inhaled, ingested, or comes into contact with skin, potentially causing respiratory and eye irritation.[1][2] Therefore, stringent protective measures are necessary.
The following table summarizes the required personal protective equipment when handling this compound.
| PPE Category | Required Equipment | Specifications and Usage |
| Respiratory Protection | Approved supplied air respirator or self-contained breathing apparatus | To be used in cases of inadequate ventilation to prevent inhalation of dust or vapors.[1] |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are preferred. Consider double gloving for enhanced protection.[3][4] |
| Eye Protection | Chemical goggles or face shield with safety glasses | To protect against splashes, mists, or aerosols.[1][3] |
| Skin and Body Protection | Protective clothing, lab coat, or impermeable body covering | To minimize skin contact.[1][5] |
Operational Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
| Aspect | Protocol |
| Ventilation | Handle in a well-ventilated area or use a ventilated enclosure.[1][5] |
| Hygiene | Wash hands and other exposed areas with mild soap and water before eating, drinking, or smoking, and when leaving work.[1] |
| Storage | Store at room temperature, away from light and moisture, in a tightly closed container.[1] Some forms may require storage at -80°C or -20°C for long-term stability.[6] |
| Spill Management | In case of a spill, avoid creating dust.[5] Take up mechanically (sweeping, shoveling) and collect in a suitable container for disposal.[1] For larger spills, lightly mist with water to contain dust before vacuuming or wet wiping.[5] |
First Aid Procedures
In the event of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention.[7] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and plenty of water.[7][8] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[7] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek medical advice/attention.[1] |
Disposal Plan
The disposal of this compound and its containers must be handled with care to prevent environmental contamination and ensure compliance with regulations.
| Waste Type | Disposal Method |
| Unused Product | Offer surplus and non-recyclable solutions to a licensed disposal company. Contact a licensed professional waste disposal service.[1] |
| Contaminated Materials | Dispose of contaminated gloves, clothing, and other materials as hazardous waste in accordance with federal, state, and local environmental control regulations.[1][8] |
| Empty Containers | Dispose of as unused product.[1] |
Do not allow the substance to enter drains or water courses.[1]
Experimental Workflow for Handling this compound
The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting.
References
- 1. isotope.com [isotope.com]
- 2. beaufort.tricare.mil [beaufort.tricare.mil]
- 3. organon.com [organon.com]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. northamerica.covetrus.com [northamerica.covetrus.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. indigobiosciences.com [indigobiosciences.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
